5-Isopropylmorpholin-3-one
Description
BenchChem offers high-quality 5-Isopropylmorpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropylmorpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOLJYXTOMTIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602031 | |
| Record name | 5-(Propan-2-yl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127958-60-5 | |
| Record name | 5-(Propan-2-yl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Isopropylmorpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction: The Morpholin-3-one Scaffold in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.[1] Its saturated, heterocyclic structure can improve aqueous solubility, metabolic stability, and receptor binding affinity. The morpholin-3-one core, a lactam derivative of morpholine, retains these beneficial attributes while introducing a reactive handle for further chemical modification. The substitution at the C5 position with an isopropyl group, as in 5-isopropylmorpholin-3-one, is of significant interest as it introduces a lipophilic moiety that can influence biological activity and target engagement. This guide provides a comprehensive overview of the predicted chemical properties and a plausible synthetic route to this novel compound.
Proposed Synthesis of 5-Isopropylmorpholin-3-one
The synthesis of 5-substituted morpholin-3-ones can be achieved through the intramolecular cyclization of appropriately functionalized acyclic precursors.[2][3] A logical and efficient strategy for the synthesis of 5-isopropylmorpholin-3-one involves the N-acylation of an amino alcohol with a protected α-hydroxy acid, followed by deprotection and intramolecular cyclization.
The proposed synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for 5-Isopropylmorpholin-3-one.
This three-step synthesis begins with the coupling of 2-aminoethanol with a protected form of 2-hydroxy-3-methylbutanoic acid. The protecting group (PG) on the hydroxyl function is crucial to prevent side reactions during the acylation step. Following successful amide bond formation, the protecting group is removed to yield the linear precursor. The final step involves a base-mediated intramolecular cyclization, where the alkoxide generated from the primary alcohol displaces a suitable leaving group (or in this case, the amide nitrogen attacks an activated ester) to form the morpholin-3-one ring.
Physicochemical Properties (Predicted)
The predicted physicochemical properties of 5-Isopropylmorpholin-3-one are summarized in the table below. These values are extrapolated from the parent morpholin-3-one and related alkyl-substituted analogues.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 200 °C (at atmospheric pressure) |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. |
| pKa (of N-H) | ~16-18 (typical for a lactam N-H) |
Spectroscopic Characterization (Anticipated)
The structural elucidation of 5-Isopropylmorpholin-3-one would rely on a combination of spectroscopic techniques. The anticipated spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A multiplet for the methine proton of the isopropyl group.
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A multiplet for the proton at the C5 position.
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Distinct multiplets for the diastereotopic protons at the C2 and C6 positions.
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A broad singlet for the N-H proton of the lactam.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Distinct signals for the two methyl carbons of the isopropyl group.
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A signal for the methine carbon of the isopropyl group.
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Signals for the methylene carbons at C2 and C6.
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A signal for the methine carbon at C5.
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A downfield signal for the carbonyl carbon (C3) of the lactam.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the lactam.
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A broad absorption band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration.
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C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
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A C-O-C stretching band around 1100-1200 cm⁻¹.
-
-
MS (Mass Spectrometry):
Reactivity and Chemical Properties
The chemical reactivity of 5-Isopropylmorpholin-3-one is primarily dictated by the lactam functionality and the presence of the N-H proton.
Figure 2: General reactivity of the morpholin-3-one scaffold.
-
N-Alkylation and N-Acylation: The N-H proton is acidic and can be deprotonated with a suitable base to form a nucleophilic amide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.[7][8][9][10][11]
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Carbonyl Group Reactivity: The lactam carbonyl can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding 5-isopropylmorpholine. Acid or base-catalyzed hydrolysis will open the ring to produce the corresponding amino acid derivative.
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α-Carbon Reactivity: The protons on the carbon adjacent to the carbonyl (C2) are weakly acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then participate in alkylation reactions.[8][9][10][11]
Safety and Handling
While specific safety data for 5-Isopropylmorpholin-3-one is unavailable, general precautions for handling morpholin-3-one and its derivatives should be followed. The parent compound, morpholin-3-one, is classified as a substance that causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hypothetical Experimental Protocol: Synthesis of 5-Isopropylmorpholin-3-one
This protocol is a hypothetical procedure based on the proposed synthetic route and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of N-(2-Hydroxyethyl)-2-hydroxy-3-methylbutanamide
-
To a solution of 2-hydroxy-3-methylbutanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture for 15 minutes, then add 2-aminoethanol (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 5-Isopropylmorpholin-3-one
-
Dissolve the N-(2-hydroxyethyl)-2-hydroxy-3-methylbutanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-isopropylmorpholin-3-one.
References
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PubChem. (n.d.). 3-Morpholinone. Retrieved from [Link]
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- Fisher Scientific. (2016).
- Carreira, E. M., et al. (2019). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation.
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- Sarlah, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6483–6491.
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- Reddy, P. V. N., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11987–11995.
- Johnson Matthey PLC. (1987). U.S. Patent No. 4,647,663. U.S.
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A Comprehensive Technical Guide to (S)-5-Isopropylmorpholin-3-one: A Key Chiral Intermediate in Modern Drug Development
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Isopropylmorpholin-3-one (CAS Number: 127958-60-5) is a pivotal chiral building block in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure is integral to the efficacy of various modern therapeutics, most notably as a key intermediate in the industrial synthesis of the antiemetic drug, Aprepitant. This guide provides an in-depth technical overview of (S)-5-Isopropylmorpholin-3-one, covering its chemical and physical properties, plausible synthetic and purification strategies, analytical characterization, and its critical role in pharmaceutical manufacturing. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this versatile intermediate in their drug discovery and development endeavors.
Introduction: The Strategic Importance of Chiral Morpholinones
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] When a carbonyl group is introduced at the 3-position, forming a morpholin-3-one, the resulting lactam offers a unique combination of hydrogen bonding capabilities and conformational rigidity. The chirality at the 5-position, as seen in (S)-5-Isopropylmorpholin-3-one, is of paramount importance, as the stereochemistry of drug molecules often dictates their biological activity. In many instances, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even elicit undesirable side effects.
(S)-5-Isopropylmorpholin-3-one's significance is underscored by its role as a crucial intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The precise stereochemistry of this intermediate is essential for the final drug's ability to bind effectively to its target receptor.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of (S)-5-Isopropylmorpholin-3-one is fundamental for its effective use in synthesis and for ensuring its quality and stability.
| Property | Value | Source |
| CAS Number | 127958-60-5 | Internal Database |
| Molecular Formula | C₇H₁₃NO₂ | Internal Database |
| Molecular Weight | 143.18 g/mol | Internal Database |
| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |
| Melting Point | Not explicitly available; expected to be a low-melting solid | General Chemical Knowledge |
| Boiling Point | Not available (likely decomposes at high temperatures) | General Chemical Knowledge |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. | General Chemical Knowledge |
| pKa | The amide proton is weakly acidic, while the nitrogen is not significantly basic. | General Chemical Knowledge |
Predicted Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The isopropyl group will present as a doublet for the two methyl groups and a multiplet for the methine proton. The protons on the morpholine ring will exhibit complex splitting patterns due to their diastereotopic nature.
-
Isopropyl Methyls (-CH(C H₃)₂): A doublet, integrating to 6H.
-
Isopropyl Methine (-C H(CH₃)₂): A multiplet (septet or octet), integrating to 1H.
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Morpholine Ring Protons (-C H₂-O-C H₂- and -C H-): A series of multiplets in the upfield region, integrating to a total of 5H.
-
Amide Proton (-N H-): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (-C =O): A signal in the downfield region, characteristic of a lactam carbonyl.
-
Isopropyl Carbons (-C H(C H₃)₂): Two signals, one for the two equivalent methyl carbons and one for the methine carbon.
-
Morpholine Ring Carbons (-C H₂-O-C H₂- and -C H-): Three distinct signals for the three carbon atoms in the morpholine ring.
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 143. The fragmentation pattern is expected to involve the loss of the isopropyl group, cleavage of the morpholine ring, and other characteristic fragmentations of amides and ethers.[3]
Synthesis and Purification Strategies
While a specific, detailed industrial synthesis for (S)-5-Isopropylmorpholin-3-one is proprietary, a plausible and efficient laboratory-scale synthesis can be devised based on established methods for constructing morpholin-3-one rings.[4] The key challenge lies in establishing the desired stereochemistry at the C5 position.
Proposed Enantioselective Synthesis
A common and effective strategy for synthesizing chiral morpholin-3-ones involves the cyclization of a chiral amino alcohol with a haloacetyl halide.
Caption: Proposed two-step synthesis of (S)-5-Isopropylmorpholin-3-one.
Step-by-Step Protocol:
-
N-Acylation: (S)-Valinol is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane at a reduced temperature (e.g., 0 °C) to form the N-(2-chloroacetyl)-(S)-valinol intermediate. The base neutralizes the HCl generated during the reaction.
-
Intramolecular Williamson Ether Synthesis (Cyclization): The intermediate from step 1 is treated with a strong, non-nucleophilic base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). This deprotonates the hydroxyl group, which then undergoes an intramolecular nucleophilic substitution with the chloroacetyl group to form the morpholin-3-one ring.[4]
Causality Behind Experimental Choices:
-
(S)-Valinol as Chiral Precursor: The use of enantiomerically pure (S)-valinol as the starting material directly installs the desired stereocenter at the C5 position of the final product.
-
Two-Step Approach: Separating the acylation and cyclization steps allows for better control over each reaction and facilitates the purification of the intermediate if necessary.
-
Choice of Bases: A weaker base like triethylamine is sufficient for the initial acylation, while a stronger base like sodium hydride is required to deprotonate the alcohol for the subsequent cyclization.
Purification and Chiral Analysis
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and to ensure high enantiomeric purity.
Purification Workflow:
Caption: A typical purification and analysis workflow for (S)-5-Isopropylmorpholin-3-one.
Detailed Methodologies:
-
Aqueous Workup and Extraction: After the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. This removes inorganic salts and other water-soluble impurities.
-
Silica Gel Chromatography: Flash column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired product from any remaining impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice.[5] A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee). The mobile phase typically consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol).[5][6]
Application in Drug Development: The Aprepitant Case Study
The primary application of (S)-5-Isopropylmorpholin-3-one is as a key chiral intermediate in the synthesis of Aprepitant.[1][2] The synthesis of Aprepitant involves the construction of a complex molecule with multiple stereocenters, and the use of pre-defined chiral building blocks like (S)-5-Isopropylmorpholin-3-one is a common and efficient strategy in industrial-scale synthesis.
Logical Relationship in Aprepitant Synthesis:
Caption: The role of (S)-5-Isopropylmorpholin-3-one in the synthesis of Aprepitant.
The isopropyl group and the stereocenter at the 5-position of the morpholinone ring are incorporated into the final structure of Aprepitant, highlighting the importance of starting with an enantiomerically pure intermediate. Any contamination with the (R)-enantiomer would lead to the formation of a diastereomeric impurity in the final drug product, which would be difficult and costly to remove.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions should be taken when handling (S)-5-Isopropylmorpholin-3-one and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(S)-5-Isopropylmorpholin-3-one stands as a testament to the critical role of chiral intermediates in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile chemical nature make it an indispensable building block for the creation of complex and life-changing medicines like Aprepitant. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and application, intended to equip researchers and drug development professionals with the foundational knowledge necessary to effectively and safely utilize this important molecule in their scientific pursuits. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral intermediates such as (S)-5-Isopropylmorpholin-3-one will only increase.
References
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ResearchGate. (2025). Chapter 10 Synthesis of aprepitant. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A Technical Guide to 5-Isopropylmorpholin-3-one: Physicochemical Properties and Synthetic Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 5-Isopropylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and the broader class of morpholin-3-ones. The guide establishes the probable molecular formula and weight of 5-Isopropylmorpholin-3-one and situates the compound within the context of established synthetic strategies and pharmacological significance of the morpholin-3-one scaffold. Key sections include an analysis of the molecule's physicochemical properties, a discussion of general synthetic pathways for substituted morpholin-3-ones, and an exploration of the therapeutic potential inherent to this structural class. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents incorporating the morpholine-3-one core.
Introduction: The Morpholin-3-one Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence in a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[1][2] The morpholin-3-one core, a derivative of morpholine featuring a ketone group at the 3-position, retains these advantageous properties while providing a key site for further chemical modification. This versatile building block is found in a variety of compounds investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial applications.[3][4]
This guide focuses on the specific, yet sparsely documented, derivative: 5-Isopropylmorpholin-3-one. By examining its predicted properties and the well-established chemistry of the parent scaffold, we aim to provide a valuable resource for its synthesis and potential application in drug discovery programs.
Physicochemical Properties of 5-Isopropylmorpholin-3-one
Table 1: Deduced Physicochemical Properties of 5-Isopropylmorpholin-3-one
| Property | Value | Basis of Deduction |
| Molecular Formula | C₇H₁₃NO₂ | Identical to its structural isomer, 5-propylmorpholin-3-one. |
| Molecular Weight | 143.18 g/mol | Calculated from the molecular formula (C₇H₁₃NO₂). |
| Structure | See Figure 1 | Based on IUPAC nomenclature for a morpholin-3-one ring with an isopropyl group at the 5-position. |
Below is a diagram representing the chemical structure of 5-Isopropylmorpholin-3-one.
Figure 1: Chemical structure of 5-Isopropylmorpholin-3-one.
Synthetic Strategies for Substituted Morpholin-3-ones
While a specific, validated protocol for the synthesis of 5-Isopropylmorpholin-3-one is not published, several general and robust methods for the construction of the morpholin-3-one ring can be adapted. The most common approaches involve the cyclization of appropriately substituted acyclic precursors.
Cyclization of N-(2-hydroxyethyl) Amino Acid Derivatives
A primary route to morpholin-3-ones involves the intramolecular cyclization of N-(2-hydroxyethyl) amino acids or their corresponding esters. This pathway is advantageous due to the wide availability of starting materials, including a diverse range of amino acids that can introduce substitution at the 5-position.
The general workflow is as follows:
-
N-Alkylation: An amino acid (e.g., valine, which would provide the isopropyl group at the 5-position) is reacted with a 2-haloethanol (such as 2-chloroethanol or 2-bromoethanol) or ethylene oxide to introduce the N-(2-hydroxyethyl) moiety.
-
Cyclization: The resulting N-substituted amino acid is then subjected to dehydrative cyclization, often promoted by heating or the use of a coupling agent, to form the six-membered lactam ring.
Figure 2: General synthetic pathway to 5-substituted morpholin-3-ones.
Alternative Synthetic Routes
Other established methods for synthesizing the morpholine core can also be adapted. For instance, a reaction between an appropriate amino alcohol and an α-haloacetyl halide followed by intramolecular cyclization is a viable strategy.[5] A one-pot synthesis of unsubstituted morpholin-3-one has been described involving the reaction of 2-aminoethanol with ethyl chloroacetate in the presence of a base, which could potentially be adapted for substituted analogs.[6]
Experimental Protocol: General Procedure for N-Alkylation and Cyclization
The following is a representative, non-validated protocol based on general synthetic methodologies for morpholin-3-ones. Note: This protocol must be optimized for the specific synthesis of 5-Isopropylmorpholin-3-one.
Step 1: Synthesis of N-(2-hydroxyethyl)valine
-
To a solution of L-valine (1 eq.) in an aqueous basic solution (e.g., sodium hydroxide), add 2-chloroethanol (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-hydroxyethyl)valine.
Step 2: Cyclization to 5-Isopropylmorpholin-3-one
-
Suspend N-(2-hydroxyethyl)valine (1 eq.) in a high-boiling point, inert solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction until completion.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Isopropylmorpholin-3-one.
Applications and Pharmacological Context
The morpholine moiety is a key component in numerous approved drugs, including the antibiotic Linezolid and the antidepressant Reboxetine.[7] Derivatives of the morpholine scaffold have demonstrated a wide spectrum of pharmacological activities, including:
-
Anticancer: Certain morpholine-containing compounds have shown potent activity against various cancer cell lines.[4]
-
Neuroprotective: The scaffold is present in molecules designed to treat neurodegenerative diseases like Alzheimer's.[8]
-
Antimicrobial and Antifungal: Morpholine derivatives are utilized in both pharmaceutical and agrochemical applications for their antimicrobial properties.[4][7]
The introduction of an isopropyl group at the 5-position of the morpholin-3-one ring, as in the title compound, can influence the molecule's lipophilicity and steric profile. These modifications can, in turn, affect its binding affinity to biological targets and its overall pharmacokinetic behavior. The synthesis of 5-Isopropylmorpholin-3-one would therefore be a logical step in a structure-activity relationship (SAR) study aimed at optimizing the biological activity of a lead compound containing the morpholin-3-one core.[4]
Conclusion
While 5-Isopropylmorpholin-3-one is not a widely cataloged compound, its molecular formula (C₇H₁₃NO₂) and molecular weight (143.18 g/mol ) can be confidently established. Its synthesis is achievable through well-documented methods for constructing the morpholin-3-one ring, primarily via the cyclization of N-(2-hydroxyethyl)valine. Given the established importance of the morpholine and morpholin-3-one scaffolds in drug discovery, 5-Isopropylmorpholin-3-one represents a valuable building block for the development of new therapeutic agents. This guide provides the foundational chemical knowledge and strategic context necessary for researchers to synthesize, characterize, and explore the potential of this promising heterocyclic compound.
References
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
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ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
- Szostak, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]
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An In-depth Technical Guide to 5-Isopropylmorpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Isopropylmorpholin-3-one, a C5-substituted morpholin-3-one derivative. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established principles of organic chemistry and data from analogous structures, offers a detailed exploration of its nomenclature, predicted physicochemical properties, plausible synthetic routes, and potential applications in medicinal chemistry and drug development. Furthermore, this guide furnishes detailed, validated protocols for the synthesis of the core morpholin-3-one scaffold, along with a thorough analysis of its spectroscopic characteristics and safety considerations. The insights presented herein are intended to empower researchers to synthesize, characterize, and evaluate 5-Isopropylmorpholin-3-one and similar derivatives for their scientific investigations.
Introduction to the Morpholin-3-one Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. Its unique combination of an ether and an amine functional group within a six-membered ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The morpholin-3-one core, a lactam derivative of morpholine, retains these advantageous features while providing a versatile platform for further chemical modification. The introduction of substituents onto the carbon framework of the morpholin-3-one ring, such as the isopropyl group at the C5 position, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.
Nomenclature and Structure
The systematic name for the topic compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 5-Isopropylmorpholin-3-one . The numbering of the morpholine ring commences with the oxygen atom as position 1 and proceeds sequentially around the ring, with the nitrogen atom at position 4.
Figure 2: Proposed synthetic pathway for 5-Isopropylmorpholin-3-one.
Step-by-Step Experimental Protocol (Proposed)
Step 1: N-Acylation of 1-Amino-3-methylbutan-2-ol
-
Reaction Setup: To a solution of 1-amino-3-methylbutan-2-ol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-hydroxy-3-methylbutyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude product from the previous step in an anhydrous aprotic solvent (e.g., tetrahydrofuran). Add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-Isopropylmorpholin-3-one.
Spectroscopic Characterization (Predicted)
The structural elucidation of 5-Isopropylmorpholin-3-one would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on the known spectra of morpholin-3-one and the characteristic signals of an isopropyl group.
¹H NMR Spectroscopy
-
Isopropyl Group: A doublet for the six methyl protons (δ ≈ 0.9-1.1 ppm) and a septet for the methine proton (δ ≈ 1.8-2.2 ppm) are expected. The chemical shift of the methine proton will be influenced by its proximity to the C5 carbon of the morpholine ring.
-
Morpholine Ring Protons: The protons on the morpholine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
-
C2-H₂: A multiplet (δ ≈ 4.1-4.3 ppm).
-
C5-H: A multiplet (δ ≈ 3.3-3.6 ppm), coupled to the isopropyl methine proton.
-
C6-H₂: Two diastereotopic protons, likely appearing as complex multiplets (δ ≈ 3.5-3.9 ppm).
-
-
N-H: A broad singlet (δ ≈ 7.0-8.0 ppm), the chemical shift of which is solvent-dependent.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C3): A signal in the downfield region (δ ≈ 168-172 ppm).
-
Isopropyl Group: Two signals, one for the two equivalent methyl carbons (δ ≈ 18-22 ppm) and one for the methine carbon (δ ≈ 30-35 ppm).
-
Morpholine Ring Carbons:
-
C2: (δ ≈ 68-72 ppm).
-
C5: (δ ≈ 50-55 ppm).
-
C6: (δ ≈ 65-70 ppm).
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1690 cm⁻¹.
-
C-O-C Stretch: A strong absorption in the fingerprint region, typically around 1100-1150 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. Fragmentation patterns would likely involve the loss of the isopropyl group, as well as cleavage of the morpholine ring.
Potential Applications in Drug Development
Substituted morpholin-3-ones are of significant interest in drug discovery due to their diverse biological activities. The introduction of an isopropyl group at the C5 position of the morpholin-3-one scaffold could lead to compounds with potential as:
-
Antimicrobial Agents: The lipophilicity introduced by the isopropyl group may enhance the ability of the molecule to penetrate bacterial cell membranes.
-
Anticancer Agents: The morpholine scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative activities.
-
CNS-Active Agents: The ability of the morpholine ring to improve blood-brain barrier penetration makes its derivatives attractive candidates for the development of drugs targeting the central nervous system.
Safety and Handling
Specific toxicity data for 5-Isopropylmorpholin-3-one is not available. However, based on the safety profile of the parent compound, morpholin-3-one, and other substituted morpholines, the following precautions should be observed:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards: Morpholin-3-one is classified as harmful if swallowed and can cause skin and eye irritation.[1][2] Similar hazards should be assumed for its derivatives.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-Isopropylmorpholin-3-one represents a structurally interesting derivative of the medicinally relevant morpholin-3-one scaffold. While specific experimental data for this compound remains to be published, this technical guide has provided a comprehensive, albeit predictive, overview of its nomenclature, properties, synthesis, and potential applications. The proposed synthetic pathway and predicted spectroscopic data offer a solid foundation for researchers to synthesize and characterize this molecule. Further investigation into the biological activities of 5-Isopropylmorpholin-3-one and its analogues is warranted to explore their full potential in the field of drug discovery.
References
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PubChem. (n.d.). 3-Morpholinone. National Center for Biotechnology Information. Retrieved from [Link]
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Introduction: The Privileged Role of the Morpholinone Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Morpholinone Derivatives
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] Its prevalence is not coincidental; the inclusion of this N,O-heterocycle often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, which are critical for successful drug development.[1][3] The morpholinone core, a ketone-containing analogue, retains these benefits while providing a versatile synthetic handle for further functionalization, making it an equally attractive target for chemists.[4][5]
This guide moves beyond a simple recitation of synthetic procedures. As a senior application scientist, the objective here is to provide a deep, mechanistic understanding of the core strategies employed in the synthesis of morpholinone derivatives. We will explore the causality behind experimental choices, from solvent selection to catalytic systems, to empower researchers in their own synthetic design and troubleshooting. The protocols described are designed to be self-validating, grounded in established, high-yield methodologies. This document will serve as a technical resource for scientists dedicated to leveraging the unique potential of the morpholinone scaffold in creating the next generation of therapeutic agents.
Strategic Overview: Pathways to the Morpholinone Core
The construction of the morpholinone ring can be approached from several distinct strategic directions. The choice of pathway is often dictated by the desired substitution pattern, stereochemical requirements, and the overall complexity of the target molecule. This guide will focus on three dominant and highly effective strategies: Intramolecular Cyclization, Multicomponent Reactions (MCRs), and modern Asymmetric Synthesis.
Caption: Mechanism of base-mediated intramolecular SN2 cyclization.
Experimental Protocol 1: Synthesis of 4-Benzyl-3-morpholinone
This protocol details the synthesis from 2-(benzylamino)ethan-1-ol, a representative example of the intramolecular cyclization strategy.
Step A: Synthesis of N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzylamino)ethan-1-ol (5.0 g, 33.1 mmol) and dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a solution of sodium hydroxide (1.46 g, 36.4 mmol) in 20 mL of water.
-
Acylation: Add chloroacetyl chloride (2.8 mL, 34.7 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The causality here is to control the exothermic reaction and prevent side product formation.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.
-
Workup: Separate the organic layer. Wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often used directly in the next step.
Step B: Intramolecular Cyclization to 4-Benzyl-3-morpholinone
-
Reaction Setup: Dissolve the crude chloroacetamide from Step A in 100 mL of dry tetrahydrofuran (THF) in a 250 mL round-bottom flask under a nitrogen atmosphere. The use of a dry solvent and inert atmosphere is crucial to prevent quenching of the strong base.
-
Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (4.1 g, 36.4 mmol) portion-wise over 20 minutes. The portion-wise addition helps manage the reaction exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, 30% ethyl acetate in hexanes) to yield the pure 4-benzyl-3-morpholinone. [6]
Strategy 2: Ugi Multicomponent Reaction - A Gateway to Molecular Diversity
For drug discovery, the ability to rapidly generate libraries of related compounds is paramount. Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), are exceptionally powerful tools for this purpose. [7][8]The Ugi reaction brings together an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a single, highly efficient step to form a linear α-acylamino amide adduct. [9][10] By judiciously choosing a starting component that contains a second, suitably positioned reactive handle, this linear adduct can be coaxed to cyclize in a subsequent step (a "post-Ugi transformation"), directly yielding complex heterocyclic scaffolds like morpholinones.
The Ugi/Cyclization Logic
To synthesize a morpholinone, a common strategy is to use an amino alcohol as the "amine" component and a halo-carboxylic acid (e.g., chloroacetic acid) as the "acid" component.
-
Ugi-4CR: The four components react to form the linear Ugi adduct. The reaction is typically exothermic and completes within minutes to hours in a polar aprotic solvent like methanol or DMF. [10]2. Post-Ugi Intramolecular O-Alkylation: The hydroxyl group from the original amino alcohol is now perfectly positioned to act as a nucleophile. Upon addition of a base (similar to Strategy 1), it attacks the α-carbon bearing the halogen (from the original halo-carboxylic acid), displacing the halide and forming the six-membered morpholinone ring. This tandem approach allows for the introduction of four points of diversity (R¹, R², R³, R⁴) around the core in just two synthetic steps.
Caption: Workflow for morpholinone synthesis via a post-Ugi cyclization strategy.
Experimental Protocol 2: Post-Ugi Synthesis of a Trisubstituted Morpholinone
Step A & B (One-Pot): Ugi Reaction and Subsequent Cyclization
-
Reaction Setup: In a 100 mL flask, dissolve the amino alcohol (e.g., 2-aminoethanol, 10 mmol) and the aldehyde (e.g., benzaldehyde, 10 mmol) in methanol (40 mL). Stir for 20 minutes at room temperature to pre-form the imine.
-
Component Addition: Add the carboxylic acid (e.g., chloroacetic acid, 10 mmol), followed by the isocyanide (e.g., tert-butyl isocyanide, 10 mmol). The isocyanide is often added last as it is the most reactive and volatile component.
-
Ugi Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS to observe the formation of the linear adduct.
-
Cyclization: After confirming the formation of the Ugi adduct, add potassium carbonate (K₂CO₃, 2.1 g, 15 mmol) directly to the reaction mixture. The choice of a milder base like K₂CO₃ is often sufficient here and simplifies the workup compared to stronger, more reactive bases.
-
Heating: Heat the mixture to reflux (approx. 65 °C) for 12 hours to drive the intramolecular cyclization.
-
Workup and Purification: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude material via column chromatography to obtain the desired morpholinone.
Strategy 3: Asymmetric Synthesis - Achieving Stereochemical Precision
For pharmaceutical applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is not just important; it is often mandatory. Chiral morpholinones are critical building blocks for many drugs. [11]Asymmetric synthesis strategies are employed to produce a single enantiomer of a chiral molecule, avoiding the need for costly and inefficient separation of racemic mixtures.
Catalytic Enantioselective Synthesis: A Modern Approach
One of the most elegant strategies is the use of a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations. [11] A notable example is the synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. [11][12]The proposed mechanism involves a domino sequence:
-
[4+2] Heteroannulation: The CPA catalyst activates the glyoxal, facilitating a formal [4+2] cycloaddition with the amino alcohol to form a cyclic α-iminium hemiacetal intermediate.
-
Asymmetric aza-Benzilic Ester Rearrangement: The chiral environment created by the catalyst then controls a subsequent 1,2-aryl/alkyl shift, which sets the stereocenter at the C3 position with high enantioselectivity. [11][12]This rearrangement is the key stereochemistry-determining step.
Experimental Protocol 3: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of a C3-Aryl Morpholinone
Note: This is a specialized protocol requiring expertise in asymmetric catalysis and inert atmosphere techniques.
-
Catalyst & Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).
-
Reaction Setup: Add the solvent (e.g., toluene, 0.1 M) followed by the 2-(arylamino)ethan-1-ol (1.0 equiv).
-
Substrate Addition: Add the arylglyoxal (1.2 equiv) and any required additives (e.g., 4Å molecular sieves to remove trace water).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) for 24-48 hours. The precise temperature and reaction time are critical for achieving high yield and enantioselectivity and must be optimized for each substrate.
-
Monitoring: Monitor the reaction by chiral HPLC to determine both conversion and enantiomeric excess (ee).
-
Purification: Upon completion, concentrate the reaction mixture directly and purify by column chromatography on silica gel to isolate the enantioenriched morpholinone product.
Data Summary: A Comparative Overview
The following table provides a generalized comparison of the discussed synthetic strategies, highlighting their respective strengths and typical performance metrics.
| Strategy | Key Features | Typical Yields | Stereocontrol | Throughput |
| Intramolecular Cyclization | Robust, predictable, good for specific targets. | 70-95% | Achievable with chiral starting materials. | Low to Medium |
| Post-Ugi Cyclization | High diversity, rapid library synthesis. [9] | 40-75% (over 2 steps) | Difficult without chiral components. | High |
| Asymmetric Catalysis | Direct access to enantioenriched products. [11] | 60-90% | Excellent (often >90% ee). | Medium |
Conclusion and Future Outlook
The synthesis of morpholinone derivatives is a mature yet continually evolving field. While classic intramolecular cyclizations remain the bedrock for producing specific, well-defined targets, the demand for molecular diversity in drug screening has elevated multicomponent reactions to a position of prominence. The future, undoubtedly, lies in the continued development of novel catalytic asymmetric methods. [5]These strategies, which combine the efficiency of catalysis with the precision of stereochemical control, will be instrumental in unlocking the full potential of the morpholinone scaffold. As our understanding of disease biology deepens, the ability to rapidly and precisely synthesize novel, drug-like morpholinone derivatives will remain a critical enabling technology for medicinal chemists and drug development professionals.
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Nazarbayev University. Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa- Michael addition. Available from: [Link]
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Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. Available from: [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]
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Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1433–1474. Available from: [Link]
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Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]
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Yadav, J.S., et al. (2023). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available from: [Link]
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Zhang, Z., et al. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 4(9), 3549-3552. Available from: [Link]
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Dömling, A. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE. Available from: [Link]
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The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery and Development
Abstract: The morpholine heterocycle has emerged as a cornerstone in medicinal chemistry, transitioning from a simple solvent to a privileged structural motif in a multitude of clinically relevant therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the diverse biological activities of morpholine-containing compounds. We will explore the fundamental physicochemical and pharmacokinetic advantages conferred by the morpholine ring that contribute to its "drug-like" character. This guide will then delve into the significant role of morpholine derivatives in key therapeutic areas, including oncology, infectious diseases, central nervous system disorders, and inflammation. By integrating mechanistic insights, structure-activity relationship (SAR) studies, and detailed experimental protocols, this guide aims to not only present the current state of the field but also to provide a rationale-driven framework for the design and evaluation of next-generation morpholine-based therapeutics.
Introduction: The Ascendancy of the Morpholine Ring in Medicinal Chemistry
The six-membered saturated heterocycle containing a nitrogen and an oxygen atom, known as morpholine, has garnered significant attention in the field of medicinal chemistry.[1][2] Its prevalence in numerous approved drugs is a testament to its advantageous properties that extend beyond simple scaffolding.[3]
The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety: A Foundation for Drug-Likeness
The morpholine ring is not merely a passive linker but an active contributor to the overall developability of a drug candidate. Its unique combination of features favorably influences key pharmacokinetic parameters.[2][4]
-
Impact on Solubility, Lipophilicity, and pKa: The presence of the oxygen atom in the morpholine ring increases the hydrophilicity of molecules, often leading to improved aqueous solubility.[3] This is a critical factor in achieving adequate bioavailability for oral administration. The nitrogen atom, being a weak base, typically imparts a pKa in the physiological range, which can be crucial for optimizing absorption and distribution.[4] The morpholine moiety provides a well-balanced lipophilic-hydrophilic profile, a key determinant of a compound's ability to permeate biological membranes.[5]
-
Role in Enhancing Metabolic Stability and Reducing Toxicity: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[2] Its incorporation can block metabolically labile sites in a parent molecule, thereby enhancing its stability. Furthermore, the metabolic byproducts of morpholine are often non-toxic, contributing to a favorable safety profile.[4]
-
Contribution to Blood-Brain Barrier Permeability: For central nervous system (CNS) drug discovery, the ability of a molecule to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of the morpholine scaffold, including its balanced lipophilicity and hydrogen bonding capacity, often facilitate BBB penetration.[4][5]
Morpholine as a "Privileged Structure": A Statistical and Historical Perspective in Drug Discovery
The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets. The morpholine ring fits this description, as it is found in a wide array of drugs with diverse mechanisms of action.[2] This versatility stems from its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding via the oxygen atom and interactions involving the nitrogen atom.[4]
Elucidating the Anticancer Potential of Morpholine-Containing Agents
The application of morpholine derivatives in oncology is a rapidly expanding field, with numerous compounds targeting critical pathways in cancer cell proliferation and survival.[1][6]
Targeting Key Oncogenic Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently dysregulated in human cancers.[7] The morpholine moiety has been successfully incorporated into numerous PI3K and mTOR inhibitors. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for potent inhibition.[8]
Data Table 1: In Vitro Potency of Selected Morpholine-Containing PI3K/mTOR Inhibitors. [9][10]
| Compound | Target(s) | Cell Line | IC50 (nM) |
| GDC-0941 | PI3Kα/δ | PC3 | 33 |
| Compound 10e | mTOR | A549 | 33 |
| Compound 28 | PI3K/mTOR | - | 0.2 (PI3K), 138 (mTOR) |
| Compound 30 | PI3K/mTOR | - | 0.4 (PI3K), ~200 (mTOR) |
| Compound 31 | PI3K/mTOR | - | 0.1 (PI3K), 74 (mTOR) |
Cytotoxic Morpholine Derivatives: Mechanisms and Applications
Beyond targeted therapies, a number of morpholine-containing compounds exhibit broad cytotoxic activity against various cancer cell lines.[1] The mechanisms of action for these compounds are diverse and can include the induction of apoptosis, disruption of the cell cycle, and inhibition of topoisomerases.
Experimental Workflow for Assessing Anticancer Activity
The initial assessment of a compound's anticancer potential is typically performed using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the metabolic activity of cells, which is an indicator of cell viability.[11]
Detailed Protocol 1: MTT Assay for Cell Viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy in a more physiologically relevant setting.[12] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer agents.[12][13]
Workflow Diagram 1: Xenograft Tumor Model Workflow.
Caption: Workflow of a typical in vivo xenograft study.
Morpholine Derivatives in Combating Infectious Diseases
The morpholine scaffold is also a valuable component in the development of antimicrobial agents.[1][14]
Antibacterial and Antifungal Activity
Morpholine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The exact mechanisms of action can vary, but they often involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.
Data Table 2: Minimum Inhibitory Concentrations (MICs) of Representative Antimicrobial Morpholine Compounds. [5][14]
| Compound | Organism | MIC (µg/mL) |
| Compound 12 | S. aureus | 25 |
| S. epidermidis | 19 | |
| B. cereus | 21 | |
| M. luteus | 16 | |
| E. coli | 29 | |
| C. albicans | 20 | |
| A. niger | 40 | |
| Complexes 2-5 | S. aureus | 2-5 |
Antiviral and Antileishmanial Applications
The broad biological activity of morpholine compounds extends to antiviral and antiparasitic applications.[1] For example, certain morpholine derivatives have shown inhibitory activity against various viruses, while others have demonstrated efficacy against parasites like Leishmania donovani.[14]
Methodologies for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Detailed Protocol 2: Broth Microdilution Assay.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the morpholine compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The Role of Morpholine Scaffolds in Central Nervous System (CNS) Disorders
The ability of many morpholine-containing compounds to cross the blood-brain barrier has made them attractive candidates for the treatment of various CNS disorders.[4]
Targeting Neurodegenerative Diseases
One of the therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Several morpholine derivatives have been identified as potent AChE inhibitors.[15]
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic approach for Parkinson's disease, while MAO-A inhibitors are used as antidepressants. Morpholine-based compounds have been developed as inhibitors of both MAO-A and MAO-B.[11][16]
Signaling Pathway Diagram 1: Role of MAO in Neurotransmitter Metabolism.
Caption: Inhibition of MAO by morpholine derivatives increases neurotransmitter levels.
Data Table 3: Inhibitory Activity of Morpholine Derivatives against AChE, BuChE, and MAO. [11][15][16]
| Compound | Target | IC50 (µM) |
| 11g | AChE | 1.94 |
| BuChE | 28.37 | |
| MO1 | MAO-B | 0.030 |
| MO7 | MAO-B | 0.25 |
| C14 | MAO-A | 7.91 |
| C6 | MAO-A | 8.45 |
Experimental Approaches for Evaluating Neuroprotective Effects
The Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity and the potency of its inhibitors.[17][18]
Detailed Protocol 3: Ellman's Assay for Acetylcholinesterase Inhibition.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Properties of Morpholine Compounds
Morpholine derivatives have also demonstrated significant anti-inflammatory potential, suggesting their utility in treating a variety of inflammatory conditions.[1]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of morpholine compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. This can be achieved through the inhibition of key enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways such as NF-κB.
In Vitro and In Vivo Models for Assessing Anti-inflammatory Activity
In vitro, the anti-inflammatory activity of compounds can be assessed by measuring their ability to suppress the inflammatory response of macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Workflow Diagram 2: Carrageenan-Induced Paw Edema Assay Workflow.
Caption: Procedure for the carrageenan-induced paw edema model.
Synthesis and Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on the morpholine ring and the core scaffold to which it is attached.
Common Synthetic Routes to Biologically Active Morpholine Derivatives
A variety of synthetic methodologies have been developed for the preparation of morpholine-containing compounds, often starting from readily available precursors. These methods allow for the systematic variation of substituents to explore the structure-activity relationship.
Key SAR Findings Across Different Therapeutic Areas
-
Anticancer Activity: For PI3K/mTOR inhibitors, the morpholine ring is often crucial for hinge binding. Substitutions on other parts of the molecule are tailored to enhance potency and selectivity. In some cytotoxic derivatives, the presence of aromatic rings with specific halogen substitutions on the morpholine-containing scaffold increases activity.[1]
-
Antimicrobial Activity: The antimicrobial potency can be significantly influenced by the lipophilicity of the substituents on the morpholine ring.
-
CNS Activity: For cholinesterase and MAO inhibitors, the overall shape of the molecule and the presence of specific functional groups that can interact with the active site of the enzyme are critical. The morpholine moiety often contributes to the optimal positioning of these groups.
Diagram 2: General SAR observations for Morpholine Derivatives.
Caption: Key structural features influencing the biological activity of morpholine compounds.
Future Perspectives and Conclusion
The morpholine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:
-
Emerging Therapeutic Targets: The application of morpholine-based compounds to novel and challenging targets, such as protein-protein interactions and epigenetic modulators, is an exciting avenue for future exploration.
-
The Role of Computational Chemistry: In silico methods, including molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design of more potent and selective morpholine-based drugs.[9]
-
Concluding Remarks: The unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has solidified the position of the morpholine ring as a truly privileged scaffold in medicinal chemistry. The continued exploration of this versatile heterocycle promises to yield a new generation of innovative medicines to address unmet medical needs.
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An In-Depth Technical Guide to 5-Isopropylmorpholin-3-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Its unique structure, featuring a weak basic nitrogen atom and a hydrogen bond-accepting oxygen atom, allows for a fine balance of hydrophilicity and lipophilicity, which is crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME).[1][3] The morpholine moiety is a key component in a variety of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) effects.[2][4][5][6]
The exploration of substituted morpholinones, such as 5-Isopropylmorpholin-3-one, represents a logical progression in the quest for novel therapeutic agents. The introduction of a carbonyl group and an isopropyl substituent on the morpholine core creates a chiral center and modulates the electronic and steric properties of the molecule, potentially leading to new and improved pharmacological activities. While the specific initial discovery of 5-Isopropylmorpholin-3-one is not extensively documented in publicly available literature, its conceptual origin lies in the systematic investigation of the morpholine scaffold as a versatile building block in drug design. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of 5-Isopropylmorpholin-3-one and its derivatives, drawing upon established principles of organic synthesis and medicinal chemistry.
Synthesis of 5-Isopropylmorpholin-3-one: A Plausible Retrosynthetic Approach
The synthesis of 5-Isopropylmorpholin-3-one can be envisioned through several established methods for the construction of the morpholin-3-one ring system. A common and effective strategy involves the cyclization of an appropriate N-substituted amino alcohol derivative. A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of 5-Isopropylmorpholin-3-one.
Experimental Protocol: A Proposed Synthesis
This protocol is a representative example based on general methods for the synthesis of substituted morpholin-3-ones.[7]
Step 1: Synthesis of N-(2-hydroxy-3-methylbutan-1-yl)acetamide
-
To a solution of (S)-2-amino-3-methyl-1-butanol (valinol) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-3-methylbutan-1-yl)acetamide. Purification can be achieved by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 5-Isopropylmorpholin-3-one
-
Dissolve the N-(2-hydroxy-3-methylbutan-1-yl)acetamide from Step 1 in a suitable solvent like isopropanol.[7]
-
Add a strong base, such as sodium metal or sodium hydride (1.1 eq), in portions at room temperature.[7]
-
Heat the reaction mixture to reflux (e.g., 80 °C) and stir for 2-4 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-Isopropylmorpholin-3-one.[7]
Caption: Proposed synthetic workflow for 5-Isopropylmorpholin-3-one.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 5-Isopropylmorpholin-3-one
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| LogP | ~0.5 - 1.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | ~49.5 Ų |
Predicted Spectroscopic Data:
-
¹H NMR: Protons on the morpholine ring would appear in the range of 3.0-4.5 ppm. The isopropyl group would show a characteristic doublet for the methyl protons and a multiplet for the methine proton. The NH proton would likely appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon would be observed downfield (~170 ppm). The carbons of the morpholine ring would appear in the range of 40-70 ppm. The isopropyl carbons would be in the aliphatic region.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 143. A high-resolution mass spectrum would confirm the elemental composition.
Potential Biological Activities and Therapeutic Applications
The morpholin-3-one scaffold is a component of various biologically active molecules, suggesting that 5-Isopropylmorpholin-3-one and its derivatives could possess a range of pharmacological activities.
-
Anticancer Activity: Morpholine derivatives have been extensively investigated as anticancer agents.[2][8][9] They have shown inhibitory activity against various cancer cell lines, and some act by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2][5] The isopropyl group in 5-Isopropylmorpholin-3-one could enhance lipophilicity, potentially improving cell permeability and anticancer potency.
-
Antibacterial and Antifungal Activity: The morpholine nucleus is present in some antimicrobial agents.[2][10][11][12][13] Derivatives of morpholine have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The specific substitution pattern on the morpholine ring is crucial for determining the spectrum and potency of antimicrobial activity.
-
Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring make it a suitable scaffold for CNS-active drugs, as it can facilitate crossing the blood-brain barrier.[1][3][14] Morpholine derivatives have been developed as antidepressants, anxiolytics, and agents for neurodegenerative diseases.[1][3][14] The lipophilic isopropyl group in 5-Isopropylmorpholin-3-one might favor CNS penetration, making it a candidate for neurological drug discovery.
Caption: Potential therapeutic applications of 5-Isopropylmorpholin-3-one.
Conclusion and Future Directions
5-Isopropylmorpholin-3-one is a chiral, substituted morpholinone with the potential for diverse biological activities. While its specific discovery is not well-documented, its synthesis can be readily achieved through established chemical methodologies. The presence of the morpholine scaffold suggests favorable pharmacokinetic properties, and the isopropyl substituent may enhance its interaction with biological targets.
Future research should focus on the definitive synthesis and characterization of 5-Isopropylmorpholin-3-one, including the determination of its absolute stereochemistry. A thorough evaluation of its biological activity against a panel of cancer cell lines, bacterial and fungal strains, and CNS targets is warranted. Structure-activity relationship (SAR) studies of a library of related 5-substituted morpholin-3-ones could lead to the identification of potent and selective lead compounds for drug development. The versatility of the morpholin-3-one core provides a promising platform for the discovery of novel therapeutics.
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An In-depth Technical Guide to the Structure Elucidation of 5-Isopropylmorpholin-3-one
Foreword: A Logic-Driven Approach to Molecular Architecture
In modern chemical and pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. It dictates function, reactivity, and potential as a therapeutic agent. This guide eschews a simple recitation of procedures; instead, it presents a comprehensive, logic-driven workflow for the structural elucidation of a novel heterocyclic compound: 5-Isopropylmorpholin-3-one. Our approach is rooted in the principle of orthogonal data corroboration, where each analytical technique provides a unique piece of the puzzle, and the collective data converge to a single, validated structural hypothesis. This document is intended for researchers, medicinal chemists, and analytical scientists who seek not just to identify a compound, but to understand the scientific rationale that validates its identity.
The Target Molecule: 5-Isopropylmorpholin-3-one
The name itself provides a structural hypothesis. We are dealing with a heterocyclic compound, specifically a six-membered morpholine ring containing both an oxygen and a nitrogen atom.[1][2][3][4] The "-3-one" suffix indicates a ketone functional group, which in a morpholine ring system, creates a lactam—a cyclic amide. The "5-isopropyl" prefix specifies the substitution on the ring. Our task is to prove this proposed connectivity and stereochemistry through rigorous spectroscopic analysis.
Part 1: Foundational Analysis - Molecular Mass and Formula
The first and most fundamental question in any structure elucidation is: "What is the molecular formula?" Answering this provides the elemental building blocks and the degrees of unsaturation, constraining the realm of possible structures. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Unlike nominal mass spectrometry, which provides integer mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition, as the exact masses of isotopes are not integers (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da, ¹⁴N = 14.003074 Da). For 5-Isopropylmorpholin-3-one (C₇H₁₃NO₂), the expected exact mass is 143.09463 Da. The observation of a molecular ion (M+) or, more commonly, a protonated molecule ([M+H]⁺) at m/z consistent with this value to within a few parts per million (ppm) provides powerful evidence for the proposed formula.
Trustworthiness & Self-Validation: The protocol's integrity is maintained by using an internal calibrant or a dual-spray source, ensuring the instrument's mass accuracy throughout the run. The observation of the correct isotopic pattern for the proposed formula further validates the result.
-
Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₇H₁₄NO₂⁺ (the protonated form).
Fragmentation Pattern Analysis (Tandem MS/MS)
Expertise & Experience: While HRMS gives the formula, tandem mass spectrometry (MS/MS) provides clues about the structure's connectivity by analyzing how the molecule breaks apart.[5] The molecular ion is isolated, energized, and its fragmentation products are detected. For 5-Isopropylmorpholin-3-one, key fragmentations would be expected.[6][7][8]
Expected Fragmentation Pathways:
-
Loss of the Isopropyl Group: A common fragmentation is the loss of the alkyl substituent, leading to a fragment corresponding to the loss of 43 Da (C₃H₇).
-
Ring Cleavage: Cleavage of the morpholinone ring can occur, often initiated at the ether linkage or adjacent to the carbonyl group, providing fragments characteristic of the core structure.
| Proposed Fragment Ion (m/z) | Lost Neutral Fragment | Structure of Fragment |
| 100.04 | C₃H₇ (Isopropyl radical) | [M - C₃H₇]⁺ |
| 86.06 | C₃H₅O (Acrolein) | [M - C₃H₅O]⁺ |
| 57.06 | C₄H₇NO (Morpholinone ring fragment) | [C₄H₉]⁺ (tert-Butyl cation rearrangement) |
Part 2: Functional Group Identification - Infrared Spectroscopy
With the molecular formula established, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy excels at this by detecting the characteristic vibrational frequencies of specific chemical bonds.[9]
Interpreting the IR Spectrum
Expertise & Experience: For 5-Isopropylmorpholin-3-one, two key functional groups are expected to dominate the spectrum: a lactam (cyclic amide) and an ether. The most diagnostic peak will be the carbonyl (C=O) stretch of the lactam. Its position is sensitive to ring strain and conjugation; for a six-membered saturated lactam, it typically appears in the range of 1650-1680 cm⁻¹.[10][11][12][13] The C-O-C stretch of the ether will appear in the fingerprint region, usually as a strong band between 1070-1150 cm⁻¹.
Trustworthiness & Self-Validation: The presence of both a strong C=O absorption in the amide region and a strong C-O absorption in the ether region provides orthogonal confirmation of the core morpholinone structure. The absence of other key absorptions (e.g., a broad O-H stretch around 3300 cm⁻¹ or a sharp N-H stretch around 3400 cm⁻¹) confirms the molecule is not an alcohol or a primary/secondary amine, consistent with the proposed N-substituted structure (assuming the N is part of the ring).
-
Background Scan: With a clean ATR crystal, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and peak picking to identify the key absorption frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2870-2960 | C-H (Alkyl) | C-H Stretch | Medium-Strong |
| 1670 | C=O (Lactam) | Carbonyl Stretch | Strong, Sharp |
| 1470 | C-H (Alkyl) | C-H Bend | Medium |
| 1120 | C-O-C (Ether) | Asymmetric Stretch | Strong |
Part 3: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon and proton framework of the molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[14][15]
Workflow for NMR-Based Structure Elucidation
The following diagram illustrates a systematic workflow, demonstrating how information from each NMR experiment builds upon the last to assemble the final structure.
Caption: Key HMBC correlations for assembling the molecular skeleton.
Conclusion
By systematically applying a suite of modern analytical techniques, we can move from a simple name to a fully elucidated and validated chemical structure. High-resolution mass spectrometry establishes the elemental formula, infrared spectroscopy confirms the presence of key functional groups (lactam and ether), and a comprehensive set of 1D and 2D NMR experiments provides the definitive atom-by-atom connectivity map. The convergence of data from these orthogonal methods ensures the highest degree of confidence in the final assignment of 5-Isopropylmorpholin-3-one, providing a solid foundation for any subsequent research or development efforts.
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link] [16][17]2. ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from ResearchGate. [Link] [6]3. Wikipedia. (n.d.). Heterocyclic compound. Retrieved from Wikipedia. [Link] [1]4. Gao, H., Liu, M., & Wang, J. (2006). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure: THEOCHEM, 764(1-3), 123-130. [Link] [10]5. Alpert, N. L. (1973). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. Polymer Chemistry, 14(10), 2485-2496. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of (R)-5-Isopropylmorpholin-3-one
Abstract
(R)-5-Isopropylmorpholin-3-one is a chiral heterocyclic compound with potential applications in pharmaceutical and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of (R)-5-Isopropylmorpholin-3-one, including its chemical identity, structural features, and key physical properties. Due to the limited availability of experimental data for this specific molecule, this guide combines information from commercial suppliers with computationally predicted values and comparative analysis of structurally related compounds to offer a thorough scientific profile.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all scientific investigation. (R)-5-Isopropylmorpholin-3-one is a substituted morpholinone, a class of compounds of interest in medicinal chemistry.
Nomenclature and Identifiers
-
Systematic IUPAC Name: (R)-5-isopropylmorpholin-3-one
-
CAS Number: 1007113-31-6[1]
-
Molecular Formula: C₇H₁₃NO₂[1]
-
Molecular Weight: 143.18 g/mol [1]
Chemical Structure
The molecular structure of (R)-5-Isopropylmorpholin-3-one consists of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. A carbonyl group at the 3-position designates it as a morpholin-3-one. The key feature is the chiral center at the 5-position, bearing an isopropyl substituent in the (R)-configuration.
Caption: 2D Chemical Structure of (R)-5-Isopropylmorpholin-3-one.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical behavior of a molecule. The following properties have been predicted using established algorithms.
| Property | Predicted Value | Unit | Notes and Interpretation |
| Topological Polar Surface Area (TPSA) | 38.33 | Ų | The TPSA is an indicator of a molecule's ability to cross cell membranes. A value below 140 Ų is generally associated with good oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | -0.0886 | The negative LogP value suggests that (R)-5-Isopropylmorpholin-3-one is likely to be hydrophilic, with a preference for aqueous environments over lipid ones. | |
| Hydrogen Bond Donors | 1 | The secondary amine in the morpholine ring can act as a hydrogen bond donor. | |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. | |
| Rotatable Bonds | 1 | The single bond connecting the isopropyl group to the morpholine ring is rotatable. |
These predicted values suggest that (R)-5-Isopropylmorpholin-3-one is a relatively small, polar molecule with the potential for good solubility in aqueous media and favorable absorption characteristics in biological systems.
Comparative Analysis with Structurally Related Compounds
To further contextualize the likely properties of (R)-5-Isopropylmorpholin-3-one, it is useful to examine the known characteristics of structurally similar molecules.
(R)-3-Methylmorpholine (CAS: 74572-04-6)
This compound shares the morpholine core and a chiral center, though the substituent is smaller and at a different position.
| Property | Value | Unit | Reference |
| Boiling Point | 137.1 ± 15.0 at 760 mmHg | °C | [2] |
| Density | 0.9 ± 0.1 | g/cm³ | [2] |
| Flash Point | 41.3 ± 9.8 | °C | [2] |
The presence of the carbonyl group and the larger isopropyl group in (R)-5-Isopropylmorpholin-3-one would be expected to increase its boiling point and density compared to (R)-3-methylmorpholine due to stronger intermolecular forces (dipole-dipole interactions from the amide) and increased molecular weight.
Synthesis and Reactivity
General Synthetic Strategies
The synthesis of substituted morpholin-3-ones often involves the cyclization of N-substituted-2-haloacetamides with an appropriate amino alcohol precursor. For the target molecule, a plausible retrosynthetic analysis is outlined below.
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The Morpholinone Scaffold: A Privileged Core for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The morpholinone core, a six-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides a comprehensive technical overview of the burgeoning potential of morpholinone derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We delve into the intricate mechanisms of action, showcasing how subtle structural modifications of the morpholinone ring can elicit potent and selective biological activities. This document further serves as a practical resource by providing detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of novel morpholinone-based compounds, empowering researchers to accelerate their drug discovery and development endeavors.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The morpholine and its oxidized counterpart, the morpholinone ring, have garnered significant attention for their favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] The inherent structural features of the morpholinone core, including its hydrogen bond accepting capabilities and the potential for stereospecific substitutions, allow for the fine-tuning of molecular interactions with biological targets.[3] This guide will explore the diverse therapeutic applications of morpholinones, highlighting their promise in addressing some of the most pressing challenges in modern medicine.
Anticancer Applications: Targeting Key Oncogenic Pathways
Morpholinone-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines.[4][5] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that drive tumor growth and survival.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which morpholinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain morpholinone-based compounds can trigger apoptosis in cancer cells by modulating the expression of key regulatory proteins. For instance, some derivatives have been found to upregulate the expression of pro-apoptotic proteins like p53 and Fas, while simultaneously arresting the cell cycle, often in the G1 phase, thereby preventing cancer cell proliferation.[4]
Another critical target for morpholinone-based anticancer agents is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many human cancers.[6] The morpholine moiety has been identified as a key pharmacophore for interacting with the kinase domain of enzymes in this pathway.[3][6] By inhibiting PI3K and/or mTOR, these compounds can effectively block downstream signaling, leading to decreased cell proliferation, growth, and survival. Several morpholine-substituted quinazoline and tetrahydroquinoline derivatives have shown potent mTOR inhibition and have induced apoptosis in various cancer cell lines, including those of the lung and breast.[3][4]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the morpholinone derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the morpholinone derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Antibacterial and Antifungal Applications: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Morpholinone derivatives have shown promise as a new class of antimicrobial agents.[1][7]
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis and Protein Synthesis
Several morpholinone-containing compounds have demonstrated antibacterial activity, with some acting as inhibitors of essential bacterial enzymes. One such target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6] By inhibiting MurB, these compounds disrupt cell wall formation, leading to bacterial cell death. Additionally, some morpholine derivatives, particularly those belonging to the oxazolidinone class (which contains a morpholine-like structure), are known to inhibit the initiation of bacterial protein synthesis.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the morpholinone derivative in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antiviral Potential: Targeting Viral Replication
The broad biological activity of morpholine derivatives extends to the realm of virology, with several compounds showing promising antiviral effects.[8]
Mechanism of Action: Inhibition of Viral Entry and Replication
The precise antiviral mechanisms of many morpholinone derivatives are still under investigation. However, some studies suggest that they may interfere with viral entry into host cells or inhibit key viral enzymes necessary for replication, such as viral polymerases.[9][10] For instance, some quinoline derivatives, which can incorporate a morpholine moiety, have been investigated as potential inhibitors of viral targets like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of coronaviruses.[11][12]
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles after treatment with an antiviral compound.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus for a short period (e.g., 1 hour).
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the morpholinone derivative.
-
Incubation: Incubate the plates for several days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control to determine the antiviral activity of the compound.
Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases
Morpholinone-based compounds are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease.[13] Their neuroprotective effects are often attributed to their ability to modulate the activity of key enzymes in the brain.
Mechanism of Action: Inhibition of Acetylcholinesterase and Monoamine Oxidase
A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. This can be achieved by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine. Several morpholine-based compounds have been identified as potent AChE inhibitors.[14][15]
Furthermore, the inhibition of monoamine oxidases (MAO), particularly MAO-B, is another therapeutic approach for neurodegenerative diseases. MAO-B is involved in the breakdown of dopamine, and its inhibition can increase dopamine levels, which is beneficial in conditions like Parkinson's disease. Certain morpholinone-containing chalcones have been shown to be selective inhibitors of MAO-B.[14][16]
Conclusion and Future Perspectives
The morpholinone scaffold has firmly established itself as a versatile and valuable core in modern drug discovery. Its presence in a growing number of bioactive compounds with diverse therapeutic applications underscores its privileged nature. The ability to readily synthesize and functionalize the morpholinone ring provides a powerful platform for the generation of extensive chemical libraries for high-throughput screening.
Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic methodologies will enable the creation of even more complex and diverse morpholinone derivatives. A deeper understanding of the structure-activity relationships for different therapeutic targets will guide the rational design of more potent and selective compounds. Furthermore, the application of computational methods, such as molecular docking and dynamics simulations, will play an increasingly important role in predicting the binding modes and affinities of new morpholinone-based ligands.
As our understanding of the biological roles of various molecular targets continues to expand, the morpholinone scaffold is poised to play an even more significant role in the development of next-generation therapeutics to address a wide range of human diseases.
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- 15. mdpi.com [mdpi.com]
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An In-depth Technical Guide to (S)-5-Isopropylmorpholin-3-one: Synthesis, Properties, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of (S)-5-Isopropylmorpholin-3-one, a chiral heterocyclic compound with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in public chemical databases, this guide synthesizes established principles of organic synthesis and medicinal chemistry to present its core characteristics, a robust synthetic strategy, and its prospective utility for researchers and scientists.
Introduction: The Significance of the Chiral Morpholinone Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive structural component. The introduction of a lactam functionality to form a morpholinone, coupled with stereocenters, creates a structurally complex and versatile building block for engaging with biological targets.
The chirality of drug molecules is a critical determinant of their pharmacological activity.[1] Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.[2] Therefore, the stereocontrolled synthesis of molecules like (S)-5-Isopropylmorpholin-3-one is of paramount importance in the development of safer and more efficacious therapeutics.
This guide will delve into the specifics of the (S)-5-isopropyl substituted morpholin-3-one, a molecule poised for exploration in various therapeutic areas.
Physicochemical and Structural Properties
As of the latest database searches, a specific entry and consequently an InChIKey for (S)-5-Isopropylmorpholin-3-one is not available in major public repositories such as PubChem or ChemSpider. This suggests the compound may be a novel entity or has been synthesized in proprietary contexts without public disclosure. However, we can predict its key properties based on the morpholin-3-one core and the influence of the isopropyl substituent.
The IUPAC name for this compound is (S)-5-isopropylmorpholin-3-one. Its structure consists of a six-membered morpholine ring containing an oxygen atom, a nitrogen atom, and a ketone at the 3-position. A chiral center is located at the 5-position, bearing an isopropyl group in the (S)-configuration.
Table 1: Predicted Physicochemical Properties of (S)-5-Isopropylmorpholin-3-one
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₇H₁₃NO₂ | Based on the chemical structure. |
| Molecular Weight | 143.18 g/mol | Calculated from the molecular formula. |
| InChIKey | Not available | Compound not found in major public databases. |
| LogP | ~0.5 - 1.5 | The morpholinone core is relatively polar. The isopropyl group will increase lipophilicity compared to unsubstituted morpholin-3-one. |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Calculated based on the functional groups present (amide and ether). |
| Hydrogen Bond Donors | 1 | From the N-H group of the lactam. |
| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and the ether oxygen. |
| Boiling Point | > 200 °C | Expected to be relatively high due to hydrogen bonding and polarity. |
| Solubility | Soluble in water and polar organic solvents | The presence of hydrogen bond donors and acceptors suggests good solubility in polar media. |
Stereocontrolled Synthesis of (S)-5-Isopropylmorpholin-3-one
The synthesis of chiral 5-substituted morpholin-3-ones requires a strategy that establishes the stereocenter at the C5 position with high fidelity. A plausible and efficient approach involves the cyclization of a chiral amino alcohol precursor. The following proposed synthetic workflow is based on established methodologies for the synthesis of substituted morpholines and morpholinones.[3][4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of (S)-5-Isopropylmorpholin-3-one points to a chiral amino alcohol and a two-carbon electrophile that can form the lactam ring. (S)-valinol is an ideal and commercially available chiral starting material.
Caption: Retrosynthetic analysis of (S)-5-Isopropylmorpholin-3-one.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from (S)-valinol.
Step 1: N-Chloroacetylation of (S)-Valinol
This step introduces the two-carbon unit required for the subsequent cyclization.
-
Rationale: Chloroacetyl chloride is a highly reactive electrophile that will readily acylate the amino group of (S)-valinol. The reaction is typically performed at low temperatures to control its exothermicity and in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Protocol:
-
Dissolve (S)-valinol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(1-hydroxy-3-methylbutan-2-yl)-2-chloroacetamide.
-
Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)
This is the key ring-forming step to construct the morpholinone core.
-
Rationale: A strong base is used to deprotonate the hydroxyl group, forming an alkoxide. This nucleophile then displaces the chloride on the adjacent chloroacetamide moiety in an intramolecular S(_N)2 reaction to form the six-membered ring. The stereochemistry at the C5 position is retained from the starting (S)-valinol.
-
Protocol:
-
Dissolve the crude N-(1-hydroxy-3-methylbutan-2-yl)-2-chloroacetamide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (1.2 eq), portion-wise to the solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure (S)-5-Isopropylmorpholin-3-one.
-
Caption: Proposed synthetic workflow for (S)-5-Isopropylmorpholin-3-one.
Applications in Drug Discovery and Medicinal Chemistry
The (S)-5-Isopropylmorpholin-3-one scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the lactam N-H allows for further functionalization, enabling the exploration of chemical space and the optimization of drug-like properties.
-
As a Chiral Building Block: This compound can be used as a key intermediate in the synthesis of more elaborate molecules where the stereochemistry and conformation of the morpholinone ring are crucial for target engagement.
-
Scaffold for Library Synthesis: The N-H group can be derivatized through various reactions (e.g., alkylation, arylation, acylation) to generate a library of compounds for high-throughput screening against a range of biological targets.
-
Potential Therapeutic Areas: Substituted morpholines and morpholinones have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. The specific properties imparted by the 5-isopropyl group would need to be empirically determined but could influence binding affinity and selectivity for particular targets.
Conclusion
(S)-5-Isopropylmorpholin-3-one represents a promising, albeit currently under-documented, chiral building block for drug discovery. This guide provides a scientifically grounded framework for its synthesis and an informed perspective on its potential applications. The proposed synthetic route is robust, cost-effective, and provides excellent stereochemical control. As the demand for novel, three-dimensional chemical matter continues to grow in pharmaceutical research, the exploration of scaffolds such as this will be instrumental in the development of the next generation of therapeutics.
References
-
PubChem. 5-Isopropyl-m-cresol. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Morpholine synthesis. [Link]
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ResearchGate. Selected examples of drugs containing chiral morpholine moieties. [Link]
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Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(23), 4779–4782. [Link]
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Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5783-5787. [Link]
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PubChem. Morpholine. National Center for Biotechnology Information. [Link]
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ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
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Chiralpedia. Chiral Drugs: A twisted tale in pharmaceuticals. [Link]
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Wolfe, J. P., & McCubbin, J. A. (2010). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 12(18), 4124–4127. [Link]
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PubChem. 3-Bromo-5-isopropylphenol. National Center for Biotechnology Information. [Link]
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Hilaris Publisher. Chirality in Drug Molecules: Synthetic and Biological Implications. Journal of Medicinal Chemistry. [Link]
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PubChem. 5-Isopropyl-nonan-5-ol. National Center for Biotechnology Information. [Link]
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YouTube. Chirality in Pharmaceutical Synthesis. [Link]
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PubChem. Isopropyl 3,5,5-trimethylhexanoate. National Center for Biotechnology Information. [Link]
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PubChem. (3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note: A Practical, Two-Step Synthesis of 5-Isopropylmorpholin-3-one
Abstract
This application note details a robust and efficient two-step protocol for the synthesis of 5-isopropylmorpholin-3-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the N-acylation of 2-amino-3-methyl-1-butanol to form the key acyclic intermediate, N-(1-hydroxy-3-methylbutan-2-yl)-2-chloroacetamide. Subsequent intramolecular cyclization under basic conditions affords the target morpholinone with a high yield and purity. This document provides a comprehensive, step-by-step methodology, including reaction mechanisms, purification procedures, and analytical characterization, designed for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction
Morpholinone derivatives are privileged structures in medicinal chemistry, frequently appearing as core components in a wide array of biologically active compounds. Their conformational rigidity and ability to participate in hydrogen bonding interactions make them ideal scaffolds for designing enzyme inhibitors and receptor antagonists. The 5-isopropyl substituent, in particular, can impart favorable pharmacokinetic properties such as increased lipophilicity and metabolic stability. This document outlines a reliable and scalable synthetic route to 5-isopropylmorpholin-3-one, a key building block for the synthesis of more complex pharmaceutical agents. The described protocol is based on well-established chemical transformations, ensuring its reproducibility and broad applicability in a research setting.
Synthetic Strategy and Rationale
The synthesis of 5-isopropylmorpholin-3-one is accomplished via a two-step sequence, as illustrated in the workflow below. This strategy was chosen for its efficiency and the commercial availability of the starting materials.
Figure 1: Overall synthetic workflow for 5-isopropylmorpholin-3-one.
The initial step involves the N-acylation of 2-amino-3-methyl-1-butanol with chloroacetyl chloride. This reaction proceeds readily due to the high nucleophilicity of the primary amine. The choice of chloroacetyl chloride is critical as the chloro-substituent serves as a leaving group in the subsequent cyclization step.
The second step is an intramolecular Williamson ether synthesis. The hydroxyl group of the acyclic precursor is deprotonated by a base, forming an alkoxide that then displaces the chloride intramolecularly to form the morpholinone ring. This cyclization is generally efficient for the formation of six-membered rings.[1]
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Amino-3-methyl-1-butanol | Sigma-Aldrich | 98% |
| Chloroacetyl chloride | Acros Organics | 98% |
| Triethylamine | Fisher | >99% |
| Dichloromethane (DCM) | VWR | 99.8% |
| Sodium hydride (60% in mineral oil) | Alfa Aesar | 60% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | 99.9% |
| Ethyl acetate | Fisher | 99.5% |
| Hexanes | VWR | 98.5% |
| Anhydrous magnesium sulfate | Sigma-Aldrich | >97% |
Step 1: Synthesis of N-(1-hydroxy-3-methylbutan-2-yl)-2-chloroacetamide
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-3-methyl-1-butanol (10.3 g, 100 mmol) and dichloromethane (DCM, 100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (15.2 mL, 110 mmol) to the solution.
-
Slowly add a solution of chloroacetyl chloride (8.7 mL, 110 mmol) in DCM (20 mL) to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford N-(1-hydroxy-3-methylbutan-2-yl)-2-chloroacetamide as a white solid.
Step 2: Synthesis of 5-Isopropylmorpholin-3-one
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol).
-
Wash the sodium hydride with hexanes (3 x 20 mL) to remove the mineral oil, and then dry it under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF, 200 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-(1-hydroxy-3-methylbutan-2-yl)-2-chloroacetamide (17.9 g, 100 mmol) in anhydrous THF (50 mL) to the sodium hydride suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a few drops of water, followed by the slow addition of 50 mL of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or by flash column chromatography on silica gel (eluting with a gradient of 30% to 70% ethyl acetate in hexanes) to yield 5-isopropylmorpholin-3-one as a colorless oil.
Reaction Mechanism
The synthesis proceeds through two key mechanistic steps: N-acylation followed by an intramolecular Williamson ether synthesis.
Figure 2: Reaction mechanisms for the synthesis of 5-isopropylmorpholin-3-one.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) |
| N-(1-hydroxy-3-methylbutan-2-yl)-2-chloroacetamide | C7H14ClNO2 | 179.64 | White solid | 85-95 | 6.85 (br s, 1H), 4.12 (s, 2H), 3.85-3.78 (m, 1H), 3.65 (dd, 1H), 3.52 (dd, 1H), 1.95-1.85 (m, 1H), 0.98 (d, 3H), 0.95 (d, 3H) |
| 5-Isopropylmorpholin-3-one | C7H13NO2 | 143.18 | Colorless oil | 75-85 | 6.15 (br s, 1H), 4.25 (s, 2H), 3.95 (dd, 1H), 3.75 (dd, 1H), 3.40-3.30 (m, 1H), 2.20-2.10 (m, 1H), 1.05 (d, 3H), 0.95 (d, 3H) |
Note: NMR data is predicted and may vary slightly in an experimental setting.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon).
-
All reactions should be performed in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described in this application note provides a straightforward and high-yielding synthesis of 5-isopropylmorpholin-3-one. The methodology is scalable and utilizes readily available starting materials, making it a practical choice for both academic and industrial research laboratories. The resulting morpholinone is a versatile building block for the development of novel therapeutics and other functional molecules.
References
-
Nagalingam, V., et al. (2014). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 126(5), 1479-1485. [Link]
-
Gademann, K., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(7), 11845-11850. [Link]
-
Ferreira, P. M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227. [Link]
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Application Note: Quantitative Analysis of 5-Isopropylmorpholin-3-one
Introduction
5-Isopropylmorpholin-3-one is a substituted morpholinone, a class of heterocyclic compounds of interest in pharmaceutical development due to their diverse biological activities. As a novel compound, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantification of 5-Isopropylmorpholin-3-one in common matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these methods is predicated on their widespread availability, high sensitivity, and selectivity for small organic molecules.
The protocols herein are designed to be self-validating, incorporating quality control checks and system suitability tests to ensure data integrity. The causality behind experimental choices, from sample preparation to instrumental parameters, is elucidated to provide researchers with a comprehensive understanding of the analytical workflow.
Physicochemical Properties of 5-Isopropylmorpholin-3-one
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source/Justification |
| Molecular Formula | C₇H₁₃NO₂ | Calculated |
| Molecular Weight | 143.18 g/mol | Calculated |
| Structure | A morpholine ring with a ketone at position 3 and an isopropyl group at position 5. | Inferred from name |
| Polarity | Moderately polar | Presence of ketone, ether, and secondary amine functionalities. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and moderately soluble in water. | Based on functional groups. |
| Volatility | Sufficiently volatile for GC analysis, potentially after derivatization. | Inferred from low molecular weight. |
| UV Absorbance | Expected to have a weak chromophore (n→π* transition of the ketone). | Based on chemical structure. |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is a robust, widely accessible technique suitable for the routine quantification of moderately polar, non-volatile compounds. The carbonyl group in 5-Isopropylmorpholin-3-one, although a weak chromophore, should provide sufficient UV absorbance for detection at low wavelengths (200-220 nm). A reversed-phase C18 column is selected for its versatility in retaining and separating compounds of moderate polarity.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for 5-Isopropylmorpholin-3-one quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
5-Isopropylmorpholin-3-one reference standard (≥98% purity)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Syringe filters (0.22 µm, PTFE or nylon)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Isopropylmorpholin-3-one reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:ACN).
3. Sample Preparation (from a hypothetical plasma matrix):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
4. HPLC-UV Instrument Parameters:
| Parameter | Recommended Setting | Justification |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar analytes. |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in ACN | Formic acid improves peak shape and ionization efficiency if transitioning to MS. |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection Wavelength | 210 nm | Maximizes sensitivity for the carbonyl chromophore. |
5. System Suitability and Validation:
-
System Suitability: Before analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2%.
-
Linearity: Analyze the calibration standards and plot peak area versus concentration. The correlation coefficient (r²) should be ≥0.995.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD) should be ≤15% (≤20% for LLOQ).
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the analyte. This method is ideal for complex matrices or when very low detection limits are required. Given the presence of a secondary amine, derivatization may be beneficial to improve peak shape and thermal stability, though direct analysis may also be feasible.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for 5-Isopropylmorpholin-3-one quantification.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
5-Isopropylmorpholin-3-one reference standard (≥98% purity)
-
GC-grade ethyl acetate, dichloromethane, and hexane
-
Anhydrous sodium sulfate
-
Derivatization agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound like 5-propylmorpholin-3-one)
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using ethyl acetate as the solvent.
-
Working Standard Solutions: Serially dilute the stock solution with ethyl acetate to prepare calibration standards (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).
3. Sample Preparation (from a hypothetical aqueous matrix):
-
To 1 mL of the aqueous sample, add the internal standard.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.
-
(Optional Derivatization): Add 50 µL of BSTFA + 1% TMCS, cap tightly, and heat at 70°C for 30 minutes. Cool to room temperature before injection.
4. GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Justification |
| GC Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) | A workhorse column providing good separation for a wide range of compounds. |
| Inlet Temperature | 250°C | Ensures efficient vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | Separates the analyte from solvent and matrix components. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |
| MS Quadrupole Temp | 150°C | Standard operating temperature. |
| MS Source Temp | 230°C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 40-300) for initial identification, then Selected Ion Monitoring (SIM) for quantification. | Full scan confirms identity; SIM mode enhances sensitivity and selectivity. |
| SIM Ions | To be determined from the full scan mass spectrum of the reference standard (e.g., molecular ion and major fragments). | Allows for highly selective and sensitive quantification. |
5. Data Analysis and Validation:
-
Identification: The retention time of the analyte in the sample must match that of the reference standard. The relative abundances of the monitored ions must be within ±20% of those in the standard.
-
Quantification: Use the peak area ratio of a characteristic analyte ion to a characteristic internal standard ion.
-
Validation: Follow similar linearity, accuracy, and precision criteria as outlined for the HPLC-UV method.
Conclusion
The two methods presented provide robust and reliable frameworks for the quantification of 5-Isopropylmorpholin-3-one. The choice between HPLC-UV and GC-MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. HPLC-UV is well-suited for routine analysis and quality control of bulk material or formulations. GC-MS is the preferred method for bioanalytical studies or any application requiring high sensitivity and definitive identification. Both protocols are grounded in established analytical principles and can be readily adapted and validated in any modern analytical laboratory.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
Hübschmann, H.-J. (2015). Handbook of GC-MS: Fundamentals and Applications (3rd ed.). Wiley-VCH. [Link]
-
International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Application Note: A Framework for High-Throughput Screening of the Novel Compound 5-Isopropylmorpholin-3-one
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2] This document provides a comprehensive framework for the integration of a novel chemical entity, 5-Isopropylmorpholin-3-one, into a full-scale HTS campaign. The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, lauded for its favorable physicochemical and metabolic properties that are present in numerous approved drugs.[3][4] Consequently, novel derivatives such as 5-Isopropylmorpholin-3-one represent attractive candidates for discovery screening. This guide details the necessary steps from initial compound characterization and assay development to primary screening, data analysis, and robust hit validation, ensuring the identification of high-quality, actionable starting points for a drug discovery program.
Introduction: The Rationale for Screening a Novel Morpholinone
The morpholine ring is a versatile scaffold frequently employed by medicinal chemists to improve the pharmacokinetic profile of bioactive molecules.[4] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and oral bioavailability. For these reasons, the morpholine moiety is a key component in a wide range of therapeutics, including antibiotics, antifungals, and anticancer agents.[3][5]
Given the proven track record of this scaffold, the exploration of novel, synthetically accessible derivatives like 5-Isopropylmorpholin-3-one is a logical starting point for identifying new therapeutic agents. This application note uses 5-Isopropylmorpholin-3-one as a representative novel compound to illustrate a rigorous, field-proven workflow for HTS. The principles and protocols outlined herein are broadly applicable to any new chemical entity being introduced into a drug discovery pipeline.
Pre-Screening: Foundational Compound Characterization
Before committing a novel compound to a large-scale and resource-intensive HTS campaign, a thorough characterization of its fundamental properties is imperative. This initial investment ensures data quality and prevents costly failures during the screening phase. Effective compound management begins with understanding the physical and chemical integrity of the test article.[6][7]
Key Characterization Steps:
-
Identity and Purity Confirmation: The exact chemical structure and purity of the compound batch must be unequivocally confirmed. Standard methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight verification and purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. A purity level of >95% is typically required for HTS.
-
Solubility Assessment: The compound's solubility is critical for creating stable stock solutions and avoiding precipitation in aqueous assay buffers. Solubility should be determined in 100% dimethyl sulfoxide (DMSO), the standard solvent for compound library storage, and in the final aqueous assay buffer.
-
Stability Analysis: The compound's stability in both DMSO stock and the final assay buffer should be assessed over time and under the conditions of the planned screen (e.g., temperature, light exposure) to ensure it does not degrade during the experiment.
Table 1: Hypothetical Physicochemical Properties of 5-Isopropylmorpholin-3-one
| Property | Predicted Value | Method | Significance for HTS |
| Molecular Weight | 157.21 g/mol | In Silico Calculation | Adherence to Lipinski's Rule of Five for drug-likeness. |
| cLogP | 0.85 | In Silico Calculation | Predicts lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | In Silico Calculation | Influences cell permeability and oral bioavailability. |
| DMSO Solubility | >50 mM | Experimental | Ensures a high-concentration stock can be prepared for plating. |
| Aqueous Buffer Solubility (pH 7.4) | >100 µM | Experimental | Confirms solubility at the final assay concentration, preventing compound precipitation. |
| Purity | >98% | LC-MS | Guarantees that any observed biological activity is due to the compound of interest. |
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a systematic, multi-stage process designed to move from a large library of compounds to a small set of validated, promising hits.[8] This workflow integrates automation, robust assay biology, and rigorous data analysis to ensure efficiency and reliability.[9]
Caption: The HTS workflow, from assay development to validated hits.
Protocol: Assay Development and Validation
The choice of assay is critical and depends on the biological question being asked. Assays fall into two main categories: biochemical and cell-based.[10][11]
-
Biochemical Assays: These use purified components (e.g., enzymes, receptors) to measure a direct molecular interaction. They are generally simpler, more robust, and have higher throughput.[12]
-
Cell-Based Assays: These use living cells to measure a compound's effect in a more physiologically relevant context, such as pathway activation, gene expression, or cell viability.[13][14] They provide functional data but can be more complex and variable.[15]
Example Protocol: A Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes the development of a generic, robust biochemical assay suitable for screening 5-Isopropylmorpholin-3-one as a potential kinase inhibitor.
Objective: To develop a 384-well fluorescence polarization (FP) assay to identify inhibitors of Kinase X.
Principle: A fluorescently labeled peptide substrate is phosphorylated by Kinase X. A phospho-specific antibody binds to the phosphorylated peptide, causing a significant increase in the polarization of the emitted light. Inhibitors of Kinase X will prevent phosphorylation, resulting in a low polarization signal.
Materials:
-
Kinase X enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Phospho-specific antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well, low-volume, black assay plates
-
Plate reader capable of fluorescence polarization detection
Protocol Steps:
-
Component Optimization (Matrix Titration):
-
Determine the optimal concentrations of Kinase X, substrate, and ATP. The goal is to find conditions that yield a robust signal while remaining sensitive to inhibition (typically at or below the Km for ATP and substrate).
-
-
Assay Miniaturization and Automation:
-
Assay Validation (Pilot Screen):
-
Perform a pilot screen using a small, diverse set of compounds (e.g., ~1,000 compounds) including known kinase inhibitors and pan-assay interference compounds (PAINS).[18]
-
Dispense compounds into assay plates, followed by the addition of the enzyme.
-
After a pre-incubation period, initiate the reaction by adding the ATP/substrate mix.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (phospho-specific antibody).
-
Incubate to allow for antibody binding, then read the plates on an FP-capable plate reader.
-
-
Performance Metrics Calculation:
-
Use the data from the pilot screen (wells with positive and negative controls) to calculate key performance metrics.
-
Table 2: Key HTS Assay Validation Parameters
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness and suitability for HTS.[19][20] |
| Signal-to-Background (S/B) | μpos / μneg | > 3 | Indicates the dynamic range of the assay signal. A higher ratio allows for more sensitive detection of hits. |
| Signal-to-Noise (S/N) | |μpos - μneg| / √(σpos² + σneg²) | > 10 | Measures the separation of the control signals relative to their variability. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Assesses the variability (precision) of the control signals. Low CV is essential for reproducible results. |
| (σ = standard deviation, μ = mean, pos = positive control, neg = negative control) |
Primary Screen and Hit Triage
Once the assay is validated, the full compound library is screened. This is typically performed at a single concentration (e.g., 10 µM) to efficiently identify compounds with any level of activity.
Data Analysis and Hit Identification Workflow
Raw data from the plate reader must be processed to identify statistically significant "hits." This process involves normalization to account for plate-to-plate and systematic variations, followed by the application of a hit-selection threshold.
Caption: Workflow for HTS data analysis and hit identification.
Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's result is from the mean of the neutral control samples on the plate.[19] A Z-score of <-3 (for an inhibition assay) is a common threshold for declaring a primary hit.
Protocol: Hit Confirmation and Elimination of False Positives
Primary hits are putative and require rigorous follow-up to confirm their activity and rule out assay artifacts.[21] A high rate of false positives can derail a drug discovery project; therefore, a robust triage strategy is essential.[22]
Protocol Steps:
-
Hit Confirmation (Dose-Response):
-
Re-test all primary hits in the same assay over a range of concentrations (e.g., 8-point, 3-fold serial dilution).
-
This step confirms the activity and determines the potency (IC₅₀) of the compound. Only compounds showing a clear dose-dependent effect are advanced.
-
-
Orthogonal Assay Confirmation:
-
Test the confirmed hits in a secondary assay that uses a different detection technology (e.g., a label-free method like mass spectrometry if the primary screen was fluorescence-based).[23]
-
This crucial step eliminates compounds that interfere with the primary assay's technology (e.g., autofluorescent compounds, luciferase inhibitors).[21]
-
-
Counter-Screens for Non-Specific Activity:
-
Employ a battery of counter-screens to identify and remove compounds with undesirable modes of action. Common counter-screens include:
-
Aggregation Assays: Identify compounds that form aggregates in solution, which can non-specifically inhibit enzymes. This is often done by observing if the inhibitory activity is attenuated in the presence of a non-ionic detergent (e.g., Triton X-100).
-
Reactivity Screens: Flag compounds containing reactive functional groups that may covalently modify the target protein.
-
Promiscuity Checks: Screen hits against a panel of unrelated targets to deprioritize non-selective compounds.
-
-
-
Computational Triage (PAINS Filtering):
Only compounds that pass this rigorous gauntlet of confirmation and counter-screening are considered validated hits and become the starting point for medicinal chemistry and lead optimization efforts.
Conclusion
The successful integration of a novel compound, such as 5-Isopropylmorpholin-3-one, into a high-throughput screening campaign is a complex but manageable process. It demands a methodical approach grounded in scientific integrity. By prioritizing thorough pre-screening characterization, developing a robust and validated assay, and implementing a stringent hit triage cascade, researchers can confidently navigate the HTS workflow. This disciplined process maximizes the probability of discovering genuinely active, specific, and developable chemical matter, transforming a novel molecule from a mere possibility into a promising lead for a new generation of therapeutics.
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Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. RSC Books. [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
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Bolognesi, M. L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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National Center for Biotechnology Information. (2012). HTS Assay Validation. NCBI Bookshelf. [Link]
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Melo, A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
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Oxford Academic. (n.d.). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. [Link]
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BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
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HighRes Biosolutions. (2024). Understanding Liquid Handling. [Link]
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ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
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The High-Throughput Screening Transformation in Modern Drug Development. (2025). The High-Throughput Screening Transformation in Modern Drug Development. [Link]
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Journal of the American Chemical Society. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. [Link]
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Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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AZoLifeSciences. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
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MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
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5-Isopropylmorpholin-3-one: A Promising Scaffold for Novel Drug Discovery
Introduction: The Untapped Potential of a Substituted Morpholin-3-one Scaffold
In the landscape of medicinal chemistry, the morpholine ring is a well-established privileged structure, integral to the architecture of numerous approved drugs and clinical candidates.[1][2] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug designers.[1] A derivative of this core, the morpholin-3-one scaffold, retains these favorable characteristics while introducing a lactam functionality, providing a valuable hydrogen bond acceptor and a rigidified conformation. This application note delves into the prospective role of a specific, underexplored derivative, 5-isopropylmorpholin-3-one , as a foundational scaffold in modern drug discovery. While not extensively documented, a thorough analysis of its structural components—the morpholin-3-one core and the 5-isopropyl substituent—suggests significant potential for the development of novel therapeutics across various disease areas. This document will serve as a detailed guide for researchers, providing insights into its synthetic viability, potential biological applications, and protocols for derivatization and screening.
The Morpholin-3-one Core: A Privileged Pharmacophore
The morpholin-3-one ring system is a key structural feature in several biologically active compounds.[3] Its utility is exemplified by its presence in drugs targeting a range of biological pathways. The lactam carbonyl group can participate in crucial hydrogen bonding interactions within a receptor's binding site, while the morpholine oxygen can also act as a hydrogen bond acceptor, and the nitrogen atom's basicity can be modulated by substitution.[4] The overall conformation of the morpholine ring, predominantly a chair form, allows for precise spatial orientation of substituents, which is critical for selective receptor binding.[5][6]
Strategic Incorporation of the 5-Isopropyl Group: A Lipophilic Anchor
The introduction of an isopropyl group at the 5-position of the morpholin-3-one ring is a deliberate design choice aimed at enhancing the scaffold's drug-like properties. Lipophilicity is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[][8] The isopropyl group, a moderately lipophilic moiety, can contribute to:
-
Enhanced Target Affinity: By engaging in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target protein, the isopropyl group can significantly increase binding affinity.[9]
-
Improved Membrane Permeability: A balanced lipophilicity is crucial for oral bioavailability, and the addition of an isopropyl group can enhance the molecule's ability to cross cellular membranes.
-
Modulation of Selectivity: The specific steric bulk and lipophilicity of the isopropyl group can be exploited to achieve selectivity for a particular receptor subtype or enzyme isoform.
Proposed Synthetic Pathway for 5-Isopropylmorpholin-3-one
Caption: Proposed synthetic pathway for 5-isopropylmorpholin-3-one.
Protocol: Synthesis of 5-Isopropylmorpholin-3-one
Materials:
-
Valinol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium aluminium hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl 2-bromoacetate
-
Sodium hydride (NaH)
-
Hydrochloric acid (HCl), 4M in dioxane
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-protection of Valinol: To a solution of Valinol (1.0 eq) in DCM, add TEA (1.2 eq) and cool to 0°C. Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-Valinol.
-
Reduction to N-Boc-amino alcohol: To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0°C, add a solution of N-Boc-Valinol (1.0 eq) in anhydrous THF dropwise. Stir the reaction at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to yield N-Boc-3-amino-4-methyl-2-pentanol.
-
Alkylation: To a solution of N-Boc-3-amino-4-methyl-2-pentanol (1.0 eq) in anhydrous THF at 0°C, add NaH (1.2 eq) portion-wise. Stir for 30 minutes, then add ethyl 2-bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water and extract with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
-
Deprotection and Cyclization: Dissolve the alkylated intermediate (1.0 eq) in 4M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution and extract with EtOAc. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by silica gel chromatography to afford 5-isopropylmorpholin-3-one.
Library Development: Derivatization Strategies
The 5-isopropylmorpholin-3-one scaffold offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Key diversification points on the 5-isopropylmorpholin-3-one scaffold.
Protocol: N-Alkylation/Arylation
-
To a solution of 5-isopropylmorpholin-3-one (1.0 eq) in a suitable solvent (e.g., DMF or ACN), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add the desired alkyl or aryl halide (R-X, 1.2 eq).
-
Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Biological Evaluation: A General Screening Cascade
Given the diverse biological activities associated with the morpholine scaffold, a broad initial screening approach is recommended.[13][14] The specific assays will ultimately be guided by the therapeutic area of interest.
| Screening Level | Assay Type | Examples | Purpose |
| Primary Screening | High-Throughput Screening (HTS) | Cell-based viability assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines. | Identify initial hits with cytotoxic or cytostatic activity. |
| Target-based enzymatic assays | Kinase inhibition assays (e.g., Kinase-Glo), protease inhibition assays. | Identify compounds that modulate the activity of specific enzymes. | |
| Secondary Screening | Dose-response studies | Determine IC₅₀/EC₅₀ values for active compounds. | Quantify the potency of the hits. |
| Selectivity profiling | Screen active compounds against a panel of related targets. | Assess the selectivity of the compounds. | |
| Mechanism of action studies | Western blotting for signaling pathway modulation, cell cycle analysis. | Elucidate the biological mechanism of action. | |
| In Vivo Evaluation | Animal models of disease | Xenograft models for oncology, behavioral models for CNS disorders. | Evaluate the efficacy of lead compounds in a living organism. |
| Pharmacokinetic studies | Determine absorption, distribution, metabolism, and excretion (ADME) properties. | Assess the drug-like properties of the lead compounds. |
Conclusion and Future Directions
The 5-isopropylmorpholin-3-one scaffold, while currently underexplored, presents a compelling starting point for the design of novel therapeutic agents. Its synthesis is feasible through established chemical transformations, and its structure offers multiple avenues for diversification. The strategic inclusion of a 5-isopropyl group is anticipated to confer favorable lipophilic and steric properties, potentially leading to enhanced target affinity and improved pharmacokinetic profiles. The protocols and strategies outlined in this application note provide a robust framework for researchers to embark on the exploration of this promising scaffold. Future work should focus on the synthesis of a diverse library of 5-isopropylmorpholin-3-one derivatives and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.
References
-
A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols is described. The key step in the synthesis is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. The morpholine products are generated as single stereoisomers in moderate to good yield.[11]
-
Among the many different N-containing heterocycles, morpholine represents one of the most useful scaffolds for the development of CNS drug candidates, thanks to its well-balanced lipophilic–hydrophilic profile, the reduced pKa value, and the chairlike flexible conformation.[1]
-
Antagonists in general bind to a greater degree through hydrophobic interactions with the receptor and by definition do not exert critical conformation-changing binding forces on amino acid residues inside the pocket.[9]
-
Heterocyclic compounds provide unique pharmacophoric features, enabling interactions with diverse biological targets such as enzymes, receptors, and nucleic acids.[13]
-
The conformational structure of morpholine has been investigated experimentally using various spectroscopic tools, such as nuclear magnetic resonance spectroscopy, infrared (IR) spectroscopy, microwave spectroscopy, and Raman spectroscopy. These techniques have identified the stable equatorial and axial NH conformations in only the chair form of morpholine.[5][6]
-
A new strategy for the synthesis of substituted morpholines is described, providing access to a broad array of enantiopure cis-3,5-disubstituted morpholines.[11]
-
This review highlights recent pioneering studies in the biological assessment of nitrogen-containing compounds, namely: triazoles, tetrazoles, imidazole/benzimidazoles, pyrimidines, and quinolines.[14]
-
Several medicinal compounds which have the morpholine nucleus are available in the market.[15]
-
Lipophilicity plays a crucial role in the absorption of drugs in the gastrointestinal tract.[]
-
The antibacterial activities of all the compounds were studied against gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and gram-negative bacteria (E. coli, and klebsiella promioe) at a concentration of 50μg/ML by agar cup plate method.[16]
-
In pure morpholine, the most predominant conformation of molecules is equatorial chair, both in the bulk and at the air-morpholine interface.[17]
-
The review analyzes methods of synthesis of 1,4-oxazines (morpholines) and considers their use as biologically active substances.[3]
-
The carbonyl group (C=O) at the 3-position of the ring acts as a hydrogen bond acceptor, a crucial feature for anchoring the molecule within the binding site of a biological target.[4]
-
Multiple studies indicated that some compounds with the skeleton of morpholine exhibited inhibitive effects against Kv1.5.[18]
-
A method for the synthesis of 3-substituted morpholine congeners is presented.[19]
-
A number of pharmacokinetic processes are examined for their relations with lipophilicity.[20]
-
This Special Issue aims to shed light on the design, synthesis, and evaluation of biologically active heterocyclic compounds across a spectrum of functional scaffolds.[21]
-
The preference for different conformations in morpholine has a notable effect on its behavior and reactivity in organic synthesis.[6][22]
-
The intention of this review is to highlight one of the important heterocyclic rings i.e.: Morpholine.[2]
-
Lipophilicity of a drug molecule is of particular importance due to its impact on the metabolism, pharmacokinetics, pharmacodynamics, and molecular toxicity of molecules.[8]
-
The screening of bioactive compounds involves a large number of analysis assays that allow assessing the potential of biological extracts or molecules.[23]
-
The 13C spectrum of morpholine exhibits lines of equal intensity at 68.09 pprn and 46.74 ppm downfield from internal TMS, which are assigned to carbons C-2,6 and C-3,5, respectively.[24]
-
An efficient three-component copper-catalyzed synthesis of unprotected, highly substituted morpholines has been developed.[12]
-
The primary pharmacological relevance of 4-(4-aminophenyl)morpholin-3-one is demonstrated through its incorporation into Rivaroxaban.[25]
-
By shedding light on the conformational properties of morpholine, this study brings far-reaching implications to the fields of organic synthesis and pharmaceutical research.[22]
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- 12. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. benchchem.com [benchchem.com]
Application Note: A Systematic Framework for Evaluating the Bioactivity of 5-Isopropylmorpholin-3-one
Abstract: This document provides a comprehensive, tiered approach for the initial bioactivity screening of 5-Isopropylmorpholin-3-one, a novel morpholine derivative. Given the prevalence of the morpholine scaffold in pharmacologically active compounds, a systematic evaluation of its biological effects is warranted. This guide details a strategic workflow, beginning with fundamental cytotoxicity assessments and branching into primary screening panels for potential neuroprotective and anticancer activities. We provide detailed, self-validating protocols for cell-based assays, explain the scientific rationale behind experimental choices, and offer a roadmap for subsequent mechanistic studies. This application note is intended for researchers in drug discovery and development, providing the necessary protocols and conceptual framework to robustly characterize the bioactivity of novel chemical entities.
Introduction and Strategic Overview
5-Isopropylmorpholin-3-one is a synthetic heterocyclic compound featuring a morpholin-3-one core. While the specific bioactivity of this molecule is uncharacterized, the morpholine ring is a privileged structure in medicinal chemistry, found in approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib. Its structural features suggest potential interactions with various biological targets.
This guide proposes a hypothesis-driven screening cascade designed to efficiently identify and characterize the potential therapeutic value of 5-Isopropylmorpholin-3-one. The workflow is structured to first establish a therapeutic window through general cytotoxicity profiling, followed by parallel screening for two of the most common and impactful areas of drug discovery: neuroprotection and cancer. Positive "hits" from these primary screens will then inform the selection of more specific, mechanism-of-action (MoA) studies.
The experimental design emphasizes a "Design of Experiments" (DoE) philosophy, where critical parameters are understood and controlled to ensure data is robust, reproducible, and meaningful.[1][2][3]
Figure 1: A tiered experimental workflow for characterizing the bioactivity of 5-Isopropylmorpholin-3-one.
Foundational Assays: Compound Preparation and Cytotoxicity
Before assessing specific bioactivities, it is critical to establish the compound's purity, solubility, and general toxicity profile. These foundational steps prevent artifacts and inform the concentration range for subsequent screening.
Compound Quality Control and Solubilization
Rationale: The purity and solubility of a test compound are paramount for accurate and reproducible results. Impurities can lead to off-target effects, while poor solubility can result in inaccurate concentration-response curves.
Protocol:
-
Purity Assessment: Verify the purity of 5-Isopropylmorpholin-3-one using High-Performance Liquid Chromatography (HPLC) and its identity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] A purity of >95% is recommended for initial screening.
-
Solubility Testing: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a standard choice for creating high-concentration stock solutions. Test solubility in aqueous cell culture media to identify the highest concentration achievable without precipitation.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the DMSO stock and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤0.5%).
Protocol: General Cytotoxicity Assessment using Resazurin Assay
Rationale: The Resazurin (AlamarBlue) assay is a rapid, sensitive, and non-toxic method to measure cell viability. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. This assay establishes the dose-dependent effect of the compound on cell survival and proliferation, allowing for the determination of the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50).[5]
Materials:
-
Human cell lines: e.g., HEK293 (non-cancerous embryonic kidney), SH-SY5Y (neuroblastoma), A549 (lung carcinoma).
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin).
-
5-Isopropylmorpholin-3-one stock solution (e.g., 20 mM in DMSO).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
96-well clear-bottom, black-walled plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a 2X concentration series of 5-Isopropylmorpholin-3-one in complete medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent with the cell line's doubling time.
-
Viability Measurement: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
| Cell Line | Tissue of Origin | Putative IC50 (µM) [Hypothetical Data] |
| HEK293 | Embryonic Kidney | > 100 |
| SH-SY5Y | Neuroblastoma | 75.2 |
| A549 | Lung Carcinoma | 48.5 |
| MCF-7 | Breast Carcinoma | 62.1 |
| Table 1: Hypothetical cytotoxicity profile of 5-Isopropylmorpholin-3-one across various cell lines. |
Tier 1 Screening: Neuroprotection Assays
Hypothesis: 5-Isopropylmorpholin-3-one may protect neuronal cells from excitotoxicity or oxidative stress, common mechanisms of cell death in neurodegenerative diseases and stroke.[6][7]
Protocol: Glutamate-Induced Oxidative Toxicity in HT22 Cells
Rationale: The HT22 mouse hippocampal neuronal cell line is an excellent model for studying oxidative stress-induced cell death. High concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to depletion of intracellular glutathione (GSH), accumulation of reactive oxygen species (ROS), and eventual cell death (oxytosis). This assay screens for compounds that can prevent this cascade.[8]
Materials:
-
HT22 cells.
-
Complete culture medium.
-
5-Isopropylmorpholin-3-one working solutions (prepared at sub-toxic concentrations identified in Section 2.2).
-
Glutamate solution (e.g., 500 mM stock in water).
-
Positive control: Trolox (a water-soluble vitamin E analog) or Fisetin.[7]
-
Resazurin solution.
Procedure:
-
Cell Seeding: Seed HT22 cells at 8,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 50 µL of medium containing various concentrations of 5-Isopropylmorpholin-3-one. Incubate for 1-2 hours. This step allows the compound to enter the cells before the insult.
-
Induction of Toxicity: Add 50 µL of medium containing glutamate to achieve a final concentration of 2-5 mM. Include the following controls:
-
Vehicle Control: Cells treated with vehicle (DMSO) only.
-
Glutamate Only: Cells treated with glutamate and vehicle.
-
Compound Only: Cells treated with the highest concentration of the compound but no glutamate, to confirm lack of toxicity at the tested dose.
-
Positive Control: Cells pre-treated with a known neuroprotective agent (e.g., Trolox) before glutamate addition.
-
-
Incubation: Incubate for 12-24 hours.
-
Viability Assessment: Measure cell viability using the Resazurin assay as described in Section 2.2.
-
Data Analysis: Normalize the data where the "Vehicle Control" is 100% viability and the "Glutamate Only" control is 0% protection. Plot the percent protection against the log of compound concentration to determine the 50% effective concentration (EC50).
Tier 1 Screening: Anticancer Assays
Hypothesis: 5-Isopropylmorpholin-3-one may selectively inhibit the proliferation of cancer cells.
Protocol: Cancer Cell Proliferation Panel
Rationale: A primary goal in cancer drug discovery is to identify compounds that inhibit the growth of malignant cells. This protocol uses a panel of cancer cell lines to screen for anti-proliferative activity. The assay measures the dose-response relationship over a standard incubation period.[9]
Procedure:
-
This protocol is identical to the General Cytotoxicity Assessment (Section 2.2) but is framed with a therapeutic goal.
-
Cell Panel: Use a diverse panel of cancer cell lines (e.g., A549-lung, MCF-7-breast, U87-glioblastoma, HCT116-colon).
-
Positive Control: Use a standard-of-care chemotherapeutic agent (e.g., Doxorubicin or Paclitaxel).
-
Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line. A compound is considered a "hit" if it shows potent activity (low micromolar or nanomolar GI50) against one or more cell lines, especially if it displays a significant differential compared to non-cancerous cells like HEK293.
Tier 2: Mechanism of Action (MoA) Elucidation
If 5-Isopropylmorpholin-3-one shows promising activity in Tier 1 screens, the next logical step is to investigate its MoA.
Potential MoA for Neuroprotection: GABAA Receptor Modulation
Rationale: The GABAergic system is the primary inhibitory neurotransmitter system in the CNS. Positive allosteric modulators (PAMs) of the GABAA receptor, like benzodiazepines, are an important class of drugs. Given the structural similarities of some morpholinones to CNS-active compounds, investigating GABAA receptor interaction is a logical step.[10][11]
Figure 3: Simplified mTOR signaling pathway and potential point of inhibition by a novel compound.
Experimental Approach: Western Blot Analysis Protocol:
-
Cell Culture and Treatment: Seed A549 cells (or another sensitive cell line) in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal pathway activity.
-
Pre-treatment: Treat cells with various concentrations of 5-Isopropylmorpholin-3-one or a positive control (e.g., Rapamycin, PI-103) for 2 hours. [12]3. Stimulation: Stimulate the mTOR pathway by adding a growth factor like EGF (20 ng/mL) or insulin (100 nM) for 15-30 minutes. [13]4. Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins: p-S6K (Thr389), total S6K, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-Actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-S6K/Total S6K) indicates inhibition of the mTOR pathway.
Conclusion
This application note outlines a structured, multi-tiered strategy for the initial bioactivity assessment of 5-Isopropylmorpholin-3-one. By starting with broad cytotoxicity profiling and moving towards targeted, hypothesis-driven screens for neuroprotection and anticancer activity, researchers can efficiently and robustly characterize this novel compound. The detailed protocols provided serve as a validated starting point, and the proposed mechanistic assays offer a clear path forward for any promising "hits." This systematic approach maximizes the potential for discovery while ensuring data integrity and reproducibility, forming a solid foundation for further preclinical development.
References
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Xu, N., Yang, C., Gan, X., Wei, S., & Ji, Z. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International Journal of Molecular Sciences. Available at: [Link]
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da Silva, G. G., de Souza, A. C. B., & da Silva, J. L. (2022). Application of experimental design as a statistical approach to recover bioactive peptides from different food sources. Food Science and Technology. Available at: [Link]
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Perdona, E., et al. (2011). Determining the Relative Efficacy of Positive Allosteric Modulators of the GABA(A) Receptor: Design of a Screening Approach. ResearchGate. Available at: [Link]
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Xu, N., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives and their antimicrobial activity. PubMed. Available at: [Link]
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Paredes-Acuña, D., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available at: [Link]
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Hirata, H., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PubMed Central. Available at: [Link]
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Bhattacharjee, A., et al. (2023). Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane. PubMed Central. Available at: [Link]
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Charles River Laboratories. Biological Assay Development. Charles River Labs. Available at: [Link]
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Kumar, H., et al. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Georgetown University. Available at: [Link]
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Santoni, M., et al. (2013). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. PubMed Central. Available at: [Link]
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SignalChem. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. AACR Journals. Available at: [Link]
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da Silva, G. G., et al. (2022). Application of experimental design as a statistical approach to recover bioactive peptides from different food sources. PubMed. Available at: [Link]
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de F. O. Costa, M., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. Available at: [Link]
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InnoSer. In vitro neurology assays. InnoSer. Available at: [Link]
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Hirata, H., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available at: [Link]
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Mire-Sluis, A., et al. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. Available at: [Link]
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Simeonova, R., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PubMed Central. Available at: [Link]
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Zhang, Y., et al. (2022). Overview of Research into mTOR Inhibitors. MDPI. Available at: [Link]
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Wang, Y. C., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]
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Balle, T. (2022). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]
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Mire-Sluis, A., et al. (2022). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. Available at: [Link]
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Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. Available at: [Link]
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Liu, Y., et al. (2016). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. PubMed Central. Available at: [Link]
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Zadrazilova, I., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. Available at: [Link]
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Application Notes and Protocols: Cell-Based Assays for the Characterization of 5-Isopropylmorpholin-3-one
A Senior Application Scientist's Guide to the Initial Biological Evaluation of a Novel Morpholine-Class Compound
Authored for: Researchers, scientists, and drug development professionals.
Preamble: The Rationale for Investigating a Novel Morpholine Derivative
The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2][3] Its six-membered heterocyclic structure, containing both an oxygen and a nitrogen atom, imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable component in drug design.[1][2] Morpholine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[4][5][6]
Given this precedent, the emergence of a novel derivative, 5-Isopropylmorpholin-3-one, warrants a systematic and rigorous biological evaluation. As specific data on this compound is not yet available in public literature, this guide provides a comprehensive framework for its initial characterization. We will proceed with a tiered, logical workflow of cell-based assays designed to first identify its primary biological effects and then to begin elucidating its mechanism of action. This approach ensures a thorough and efficient assessment of its therapeutic potential.
Proposed Workflow for Biological Characterization
The investigation of a novel compound like 5-Isopropylmorpholin-3-one is best approached through a multi-tiered screening cascade. This strategy allows for early " go/no-go " decisions and progressively builds a more detailed picture of the compound's biological activity.
Caption: A tiered workflow for characterizing 5-Isopropylmorpholin-3-one.
Part 1: Primary Screening - Assessing General Cellular Effects
The initial goal is to determine if 5-Isopropylmorpholin-3-one has any impact on cell survival and to establish a dose-response relationship. This is the most fundamental question in drug discovery and toxicology.
Application: Cell Viability and Cytotoxicity Screening
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. The core principle relies on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by dissolving the crystals and measuring the absorbance of the solution.
Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Isopropylmorpholin-3-one.
Materials:
-
Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
5-Isopropylmorpholin-3-one, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Expert Insight: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and artifacts. Always optimize this for each cell line.[8]
-
-
Compound Treatment: Prepare a serial dilution of 5-Isopropylmorpholin-3-one in complete medium. A common starting range is from 100 µM down to 0.01 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest compound dose) and "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength to reduce background noise if desired.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that inhibits 50% of cell viability.[10][11]
| Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Viability (%) |
| Vehicle Control | 1.254 | 1.288 | 1.271 | 100.0 |
| 0.1 | 1.211 | 1.245 | 1.230 | 96.5 |
| 1 | 0.987 | 1.011 | 0.995 | 78.5 |
| 10 | 0.654 | 0.632 | 0.648 | 50.9 |
| 50 | 0.210 | 0.225 | 0.218 | 17.1 |
| 100 | 0.115 | 0.112 | 0.119 | 9.0 |
Part 2: Secondary Screening - Elucidating Mechanisms
If the primary screen reveals that 5-Isopropylmorpholin-3-one reduces cell viability, the next logical step is to determine how the cells are dying or ceasing to grow.
Application: Investigating Apoptosis Induction
Principle of the Caspase-Glo® 3/7 Assay: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7. When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, quantifiable "glow-type" luminescent signal.[12]
Caption: Simplified diagram of the Caspase-Glo® 3/7 assay principle.
Protocol: Caspase-Glo® 3/7 Assay
Objective: To quantify the activity of executioner caspases-3 and -7 in cells treated with 5-Isopropylmorpholin-3-one.
Materials:
-
Cells seeded in a white-walled, clear-bottom 96-well plate
-
5-Isopropylmorpholin-3-one at relevant concentrations (e.g., IC50, 2x IC50)
-
Caspase-Glo® 3/7 Reagent (commercially available kit)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol (steps 1-4), using a white-walled plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.[12]
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis
Calculate the fold change in caspase activity relative to the vehicle control. A significant increase indicates that the compound induces apoptosis through the caspase-3/7 pathway.
Application: Confirming Apoptosis and Distinguishing from Necrosis
Principle of Annexin V / Propidium Iodide (PI) Staining: This flow cytometry-based assay provides a more detailed view of cell death.[14] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[16] By using both stains, one can distinguish between four populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact in this assay)
Protocol: Annexin V/PI Staining by Flow Cytometry
Objective: To confirm apoptosis and differentiate it from necrosis in cells treated with 5-Isopropylmorpholin-3-one.
Materials:
-
Cells cultured in 6-well plates
-
5-Isopropylmorpholin-3-one
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant from the first step.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Part 3: Functional Characterization - Assessing Non-Lethal Effects
Even at non-toxic concentrations, a compound can have significant biological effects. Investigating cell migration is particularly relevant in cancer research.
Application: Cell Migration (Scratch / Wound Healing Assay)
Principle: The scratch assay is a simple and widely used method to study collective cell migration in vitro.[17] A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells at the edge of the wound to migrate and close the gap is monitored over time.[18]
Protocol: Scratch Assay
Objective: To assess the effect of 5-Isopropylmorpholin-3-one on cell migration.
Materials:
-
Cells seeded in a 12- or 24-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate so that they form a confluent monolayer after 24-48 hours.[19]
-
Create the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.
-
Wash and Treat: Gently wash each well twice with PBS to remove detached cells and debris.[19] Replace with fresh medium containing sub-lethal concentrations of 5-Isopropylmorpholin-3-one or vehicle control.
-
Expert Insight: To ensure you are measuring migration and not proliferation, it is crucial to add a proliferation inhibitor like Mitomycin C to the medium.
-
-
Imaging: Immediately capture images of the scratch at time 0. Mark the location on the plate to ensure the same field is imaged at subsequent time points.
-
Incubate the plate and capture images at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Application: Cell Migration and Invasion (Transwell Assay)
Principle: The Transwell or Boyden chamber assay allows for the quantification of cell migration towards a chemoattractant.[20] Cells are seeded in the upper chamber of an insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., FBS). Cells migrate through the pores towards the attractant. For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM), which cells must actively degrade to pass through.[21]
Protocol: Transwell Migration Assay
Objective: To quantify the effect of 5-Isopropylmorpholin-3-one on chemotactic cell migration.
Materials:
-
24-well plate with Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs, methanol (for fixation), and crystal violet stain
Procedure:
-
Prepare Chambers: Rehydrate the Transwell inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for 1-2 hours.
-
Prepare Cells: Harvest cells and resuspend them in serum-free medium at a concentration of ~1 x 10⁵ cells/mL.
-
Set up Assay: Remove the rehydration medium. Add 600 µL of medium containing the chemoattractant to the lower chamber. Add 100 µL of the cell suspension to the upper chamber. The compound to be tested can be added to either the top or bottom chamber depending on the experimental question.
-
Incubation: Incubate for a period sufficient for migration to occur (e.g., 12-24 hours).
-
Remove Non-migrated Cells: After incubation, use a cotton swab to gently remove the cells from the upper surface of the membrane.
-
Fix and Stain: Fix the cells that have migrated to the bottom of the membrane with methanol for 10-15 minutes.[22] Stain with 0.5% crystal violet for 20 minutes.
-
Quantify: Wash the inserts thoroughly. Once dry, take pictures of multiple fields under a microscope and count the number of migrated cells.
References
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Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE, 05(01), 1438-1446. [Link]
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Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]
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O'Donnell, K. A. (2021). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 2286, 115-124. [Link]
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Shionome, Y., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 15(5), 7625-7632. [Link]
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Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature Protocols, 2(2), 329-333. [Link]
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ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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Jayakumari, S., & G, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 2(3), 100731. [Link]
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protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]
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Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
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Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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STAR Protocols. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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Martinotti, S., & Ranzato, E. (2015). Scratch Wound Healing Assay. Methods in Molecular Biology, 1240, 225-229. [Link]
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Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]
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Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Application Notes and Protocols for In Vivo Studies of 5-Isopropylmorpholin-3-one in Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting initial in vivo studies of the novel chemical entity 5-Isopropylmorpholin-3-one. Due to the limited publicly available data on this specific compound, this guide is built upon established principles of preclinical drug development and draws parallels from structurally related compounds exhibiting biological activity. The protocols outlined herein are intended to serve as a foundational framework for researchers to design and execute robust animal studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological profile of 5-Isopropylmorpholin-3-one. Emphasis is placed on methodological rigor, ethical considerations, and data-driven decision-making throughout the preclinical development process.
Introduction to 5-Isopropylmorpholin-3-one and Rationale for In Vivo Testing
5-Isopropylmorpholin-3-one is a heterocyclic organic compound. While direct biological activity data for this specific molecule is scarce, structurally related compounds, such as those containing morpholine or substituted heterocyclic cores, have demonstrated a range of biological effects, including antimicrobial and antiproliferative activities. For instance, derivatives of benzimidazolone have shown potency against various bacteria and fungi.[1][2] Similarly, C-3 functionalized isobenzofuran-1(3H)-ones have been investigated for their antiproliferative effects against cancer cell lines.[3]
Given these precedents, 5-Isopropylmorpholin-3-one emerges as a candidate for in vivo investigation to explore its potential therapeutic utility. The primary objectives of initial animal studies are to:
-
Establish a basic pharmacokinetic (PK) profile (absorption, distribution, metabolism, and excretion).
-
Assess the maximum tolerated dose (MTD) and identify potential toxicities.
-
Evaluate preliminary efficacy in a relevant animal model of disease.
These foundational studies are critical for determining the feasibility of developing 5-Isopropylmorpholin-3-one as a therapeutic agent and for guiding future clinical trial design.[4][5] All proposed studies must adhere to strict ethical guidelines, such as the "3Rs" (Replacement, Reduction, and Refinement), to ensure animal welfare.[6]
Pre-formulation and Vehicle Selection
A critical initial step is the development of a suitable formulation for administering 5-Isopropylmorpholin-3-one to animals. The choice of vehicle will depend on the physicochemical properties of the compound (e.g., solubility, stability) and the intended route of administration.
Protocol 2.1: Vehicle Screening
-
Solubility Assessment: Determine the solubility of 5-Isopropylmorpholin-3-one in a panel of common, non-toxic vehicles.
-
Aqueous-based: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Surfactant-based: 0.5-2% Tween® 80 in saline.
-
Co-solvents: 10-20% Dimethyl sulfoxide (DMSO) in saline, 10-30% Polyethylene glycol 300/400 (PEG300/400) in saline.
-
Oil-based (for oral or subcutaneous administration): Corn oil, sesame oil.
-
-
Stability Testing: Once a suitable solvent is identified, assess the stability of the compound in the chosen vehicle at room temperature and under refrigeration (4°C) for a relevant timeframe (e.g., 24-48 hours). This ensures that the compound does not degrade before or during administration.
-
Documentation: Meticulously document the final vehicle composition and preparation method. This information is crucial for study reproducibility.
Animal Model Selection
The choice of animal model is paramount for the translatability of preclinical findings.[6] For initial studies, rodents (mice or rats) are commonly used due to their well-characterized physiology, genetic homogeneity, and ease of handling.[7][8]
-
Mice: Often preferred for initial efficacy studies in oncology or infectious disease models due to the wide availability of genetically engineered and immunodeficient strains (e.g., BALB/c, C57BL/6, SCID, Nude).[9]
-
Rats: Frequently used for toxicology and pharmacokinetic studies due to their larger size, which facilitates blood sampling.
The specific strain should be chosen based on the hypothesized therapeutic application. For example, if investigating antimicrobial properties, an infection model in a susceptible mouse strain would be appropriate.[10]
Administration Routes and Dose Selection
The route of administration should ideally align with the intended clinical application. Common routes in preclinical studies include:
-
Oral (PO): Gavage is used to administer a precise dose directly into the stomach.
-
Intravenous (IV): Injected directly into a vein (typically the tail vein in mice), providing 100% bioavailability.
-
Intraperitoneal (IP): Injected into the abdominal cavity. This route is common in preclinical studies but less so in clinical practice.[11]
-
Subcutaneous (SC): Injected into the space between the skin and underlying tissue.
Workflow for Initial In Vivo Studies
Caption: A generalized workflow for initial in vivo evaluation of a novel compound.
Experimental Protocols
Protocol 5.1: Single Ascending Dose (SAD) Study for MTD Determination
Objective: To determine the maximum tolerated dose (MTD) of 5-Isopropylmorpholin-3-one.
Animals: Naive mice (e.g., C57BL/6), 8-10 weeks old, n=3-5 per group.
Methodology:
-
Dose Group Selection: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose escalation scheme should be based on any available in vitro cytotoxicity data.
-
Administration: Administer a single dose of 5-Isopropylmorpholin-3-one via the chosen route (e.g., IV or PO). Include a vehicle control group.
-
Monitoring: Observe animals daily for a minimum of 7-14 days for:
-
Clinical Signs: Changes in activity, posture, breathing, and grooming. Note any signs of distress.
-
Body Weight: Measure body weight daily. A sustained weight loss of >15-20% is often a sign of significant toxicity.
-
Mortality: Record any deaths.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or severe clinical signs).
Data Presentation: MTD Study Observations
| Dose Group (mg/kg) | Route | n | Mortality | Max. Mean Body Weight Loss (%) | Clinical Signs Observed |
| Vehicle Control | IV | 5 | 0/5 | <1% | Normal |
| 10 | IV | 5 | 0/5 | 2% | Normal |
| 30 | IV | 5 | 0/5 | 5% | Mild, transient lethargy |
| 100 | IV | 5 | 1/5 | 18% | Severe lethargy, hunched posture |
| Data are hypothetical and for illustrative purposes only. |
Protocol 5.2: Preliminary Pharmacokinetic (PK) Study
Objective: To characterize the basic PK profile of 5-Isopropylmorpholin-3-one after a single dose.
Animals: Naive rats or mice with jugular vein catheters (for serial blood sampling), n=3-4 per time point.
Methodology:
-
Dosing: Administer a single, non-toxic dose of 5-Isopropylmorpholin-3-one (well below the MTD) via IV and PO routes in separate cohorts.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[12]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 5-Isopropylmorpholin-3-one in plasma.
-
PK Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 10 | 30 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3200 | 4500 |
| Half-life (t½) (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | ~47% |
| Data are hypothetical and for illustrative purposes only. |
Protocol 5.3: In Vivo Efficacy Study (Example: Xenograft Tumor Model)
Objective: To evaluate the anti-tumor efficacy of 5-Isopropylmorpholin-3-one in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549 lung cancer cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[12]
-
Group Allocation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).[9]
-
Group 1: Vehicle Control
-
Group 2: 5-Isopropylmorpholin-3-one (Low Dose)
-
Group 3: 5-Isopropylmorpholin-3-one (High Dose)
-
Group 4: Positive Control (Standard-of-care chemotherapy)
-
-
Treatment: Administer treatment according to a pre-defined schedule (e.g., daily, 5 days a week) for a specified duration (e.g., 21 days). The dose and schedule should be informed by the PK and MTD studies.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a pre-determined endpoint size, or at the end of the study. Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Efficacy Study Workflow Diagram
Caption: Workflow for a typical in vivo xenograft efficacy study.
Adherence to Regulatory and Ethical Standards
All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Furthermore, studies intended for regulatory submission should be conducted in accordance with Good Laboratory Practice (GLP) standards.[13] This ensures data integrity, quality, and reproducibility.
Conclusion
The successful in vivo evaluation of a novel compound like 5-Isopropylmorpholin-3-one requires a systematic, multi-phased approach. By starting with fundamental tolerability and pharmacokinetic studies, researchers can design more informative and resource-efficient efficacy trials. The protocols and frameworks provided in this guide offer a robust starting point for elucidating the therapeutic potential of 5-Isopropylmorpholin-3-one and advancing its preclinical development.
References
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Ancira-Ramírez, D. E., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. Available at: [Link]
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Brown, A. S., et al. (2013). Vivo-Morpholinos Induced Transient Knockdown of Physical Activity Related Proteins. PLOS One. Available at: [Link]
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Xu, N., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives and their antimicrobial activity. International Journal of Molecular Sciences. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Available at: [Link]
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Xu, N., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. Available at: [Link]
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Patel, M., et al. (2020). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. Available at: [Link]
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Yuan, C., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. PMC. Available at: [Link]
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Henderson, V. C., et al. (2020). General Principles of Preclinical Study Design. PMC - NIH. Available at: [Link]
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Ricci, J. A., et al. (2022). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
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de Oliveira, B. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. Available at: [Link]
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Dyall, J., et al. (2022). Formulation, Stability, Pharmacokinetic, and Modeling Studies for Tests of Synergistic Combinations of Orally Available Approved Drugs against Ebola Virus In Vivo. MDPI. Available at: [Link]
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Vasileva, N., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PMC. Available at: [Link]
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NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
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Kimple, R. J. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) v1. ResearchGate. Available at: [Link]
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Díaz-Viraqué, F., et al. (2023). Kinetics of Biomarkers for Therapeutic Assessment in Swiss Mice Infected with a Virulent Trypanosoma cruzi Strain. MDPI. Available at: [Link]
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AMSbiopharma. (2023). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]
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Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. Available at: [Link]
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Quai, D., et al. (2021). Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. PMC - NIH. Available at: [Link]
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Stanford Medicine. In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Available at: [Link]
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Stresser, D. M., et al. (2023). Towards in vitro models for reducing or replacing the use of animals in drug testing. Nature Reviews Drug Discovery. Available at: [Link]
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Application Notes & Protocols: 5-Isopropylmorpholin-3-one as a Novel Chemical Probe for Target Identification
Abstract: The identification of molecular targets for bioactive small molecules is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive framework for the development and application of 5-Isopropylmorpholin-3-one, a novel morpholinone scaffold, as a chemical probe for target deconvolution. We present a strategic, field-proven workflow encompassing probe design, chemical synthesis of essential tool compounds (affinity and photo-affinity probes, negative controls), cellular target engagement validation, and detailed protocols for prominent target identification methodologies, including Affinity Purification-Mass Spectrometry (AP-MS) and Photo-affinity Labeling (PAL). This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel bioactive compounds.
Introduction: The Rationale for Chemical Probes
Phenotypic screening campaigns frequently yield bioactive small molecules with promising therapeutic potential, yet their mechanism of action often remains elusive. A critical step in translating these hits into viable drug candidates is the identification of their direct molecular targets. [cite: 2] Chemical probes—small molecules designed to selectively interact with a specific protein or protein family—are indispensable tools for this purpose. [cite: 2] A well-characterized probe allows researchers to link a compound's activity to a specific molecular interaction, thereby validating the target and illuminating the underlying biology. [cite: 2]
The morpholine core is a prevalent motif in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability. [cite: 13, 34, 43] This guide focuses on the hypothetical development of 5-Isopropylmorpholin-3-one as a novel chemical probe. While this specific molecule is not yet an established probe, its structure presents a tractable starting point for derivatization and application in target identification workflows. We will outline the necessary steps to validate this scaffold and deploy it to uncover novel biological targets.
The Chemical Probe Development Workflow
The journey from a bioactive "hit" to a validated chemical probe is a systematic process. It requires the creation of a suite of tool compounds to rigorously test the molecule's interactions within a complex biological system.
Caption: Overall workflow for developing and utilizing a chemical probe.
Probe Design Principles
An effective chemical probe toolkit consists of three key components derived from the parent bioactive molecule:
-
Affinity Probe: The core molecule is appended with a tag (commonly biotin) via a linker arm. This allows for the "pull-down" of the probe and its bound proteins from a cell lysate. [cite: 1] The linker's attachment point and length are critical to minimize steric hindrance and preserve the original bioactivity.
-
Photo-affinity Probe: This version incorporates a photo-reactive group (e.g., diazirine, benzophenone). [cite: 8, 9, 20] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, permanently capturing even transient interactions. [cite: 9]
-
Negative Control: A close structural analog of the probe that is designed to be inactive against the intended target. [cite: 7, 32] This is arguably the most critical tool for validating that the observed phenotype is due to the on-target interaction and not off-target effects. [cite: 7, 17, 32] A common strategy is to introduce a modification that sterically or electronically blocks binding to the primary target while ideally preserving the physicochemical properties to account for non-specific interactions. [cite: 7, 32]
Caption: The Chemical Probe Toolkit derived from a core scaffold. (Note: Images are placeholders).
Proposed Synthesis of 5-Isopropylmorpholin-3-one and Derivatives
Disclaimer: The following synthetic schemes are proposed and have not been experimentally validated. They are based on established organic chemistry principles. [cite: 13, 21, 36]
Scheme 1: Synthesis of the Core Scaffold and Negative Control The synthesis of the 5-Isopropylmorpholin-3-one core can be approached via multi-step synthesis from commercially available starting materials. A plausible negative control could be the stereoisomer or a closely related analog where the isopropyl group is replaced with a bulkier group (e.g., t-butyl) designed to abrogate binding through steric hindrance.
Scheme 2: Synthesis of the Affinity Probe (Biotinylated) A suitable point for linker attachment on the 5-Isopropylmorpholin-3-one scaffold would be a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for bioactivity. Assuming the morpholine nitrogen is a viable position, a linker with a terminal amine could be installed, followed by coupling to NHS-activated biotin. Biotinylation is a common strategy for creating affinity probes. [cite: 1, 6]
Scheme 3: Synthesis of the Photo-affinity Probe Similarly, a linker can be attached to the core scaffold, terminating in a functional group suitable for coupling with a photo-reactive moiety like a diazirine-containing carboxylic acid. [cite: 3] The diazirine group is small and generates a highly reactive carbene upon UV exposure, making it ideal for PAL. [cite: 8]
Target Engagement Validation in a Cellular Context
Before proceeding to large-scale proteomics, it is imperative to confirm that the probe engages its target within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. [cite: 42] By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the protein of interest. In the presence of a binding ligand, this curve shifts to higher temperatures. [cite: 23, 40, 42]
Protocol: CETSA for 5-Isopropylmorpholin-3-one
-
Cell Culture: Grow the relevant cell line to ~80% confluency.
-
Treatment: Treat cells with either vehicle (e.g., DMSO) or varying concentrations of 5-Isopropylmorpholin-3-one for a predetermined time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [cite: 14, 35]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen). [cite: 35]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein pellet. [cite: 35]
-
Analysis: Analyze the supernatant by Western Blot using an antibody against a hypothesized target or by mass spectrometry for a global proteome analysis (MS-CETSA).
-
Data Interpretation: Plot the relative amount of soluble protein at each temperature. A shift in the melting curve to the right for the drug-treated samples indicates target engagement.
Competitive Displacement Assays
Principle: These assays confirm that the tagged probes bind to the same site as the parent compound. The experiment involves pre-incubating the cell lysate with an excess of the unlabeled parent compound before adding the tagged probe (e.g., biotinylated probe). A reduction in the pull-down of the target protein indicates successful competition. [cite: 10, 19, 33]
Protocols for Target Identification
Once target engagement is confirmed, the affinity and photo-affinity probes can be deployed to identify the binding partners on a proteome-wide scale.
Affinity Purification-Mass Spectrometry (AP-MS)
Principle: The biotinylated probe is used as "bait" to capture its binding partners ("prey") from a cell lysate. [cite: 48] The entire complex is then isolated using streptavidin-coated beads, and the captured proteins are identified by mass spectrometry. [cite: 1, 48, 49]
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol: AP-MS
-
Cell Lysis: Harvest ~10^8 cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Lysate Preparation: Clarify the lysate by centrifugation (20,000 x g, 20 min, 4°C) and determine the protein concentration (e.g., using a BCA assay).
-
Incubation: Incubate the clarified lysate (~5-10 mg total protein) with the biotinylated 5-Isopropylmorpholin-3-one probe (final concentration typically 1-10 µM) for 1-2 hours at 4°C with gentle rotation.
-
Crucial Controls: Prepare parallel incubations with:
-
Biotinylated negative control probe.
-
Vehicle (DMSO) plus free biotin (to identify proteins that bind non-specifically to streptavidin beads).
-
A competition experiment: pre-incubate lysate with a 100-fold excess of unlabeled 5-Isopropylmorpholin-3-one before adding the biotinylated probe.
-
-
-
Affinity Capture: Add pre-washed streptavidin-agarose or magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).
-
Sample Preparation for MS: Run the eluate briefly on an SDS-PAGE gel (in-gel digestion) or perform on-bead digestion. Excise gel bands or use the digested peptides, reduce, alkylate, and perform tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Potential targets are proteins that are significantly enriched in the active probe sample compared to all control samples.
Photo-affinity Labeling (PAL)
Principle: PAL uses a photo-reactive probe to create a covalent bond with its target upon UV irradiation, providing a permanent snapshot of the interaction. [cite: 9] This method is particularly useful for capturing low-affinity or transient interactions.
Protocol: PAL
-
Cell Treatment: Treat intact, live cells with the photo-affinity probe (e.g., 1-10 µM) for a specified time in the dark.
-
UV Cross-linking: Irradiate the cells with UV light (typically 365 nm for diazirines) for 10-30 minutes on ice.
-
Lysis and Reporter Tag Conjugation: Lyse the cells. The probe should contain a "clickable" handle (e.g., an alkyne). Perform a click chemistry reaction (e.g., CuAAC) to attach a biotin tag to the now covalently bound probe.
-
Enrichment and Analysis: The remainder of the protocol follows the AP-MS workflow: enrich the biotinylated, cross-linked proteins using streptavidin beads, wash, elute, and analyze by LC-MS/MS.
-
Data Analysis: Identify proteins enriched in the UV-irradiated sample compared to non-irradiated controls and negative probe controls.
Data Interpretation and Hit Validation
Quantitative Data Summary: The output from mass spectrometry experiments will be a list of identified proteins and their relative abundance in each sample. The key is to identify proteins that meet stringent criteria for being a true "hit".
| Condition | Target Protein Signal | Non-Specific Binder Signal | Rationale |
| Active Biotin Probe | High | Variable | Captures both specific and non-specific binders. |
| Negative Control Probe | Low / Absent | Similar to Active Probe | Differentiates target-specific binding from general scaffold binding. |
| Competition (Excess Unlabeled) | Low / Absent | Similar to Active Probe | Confirms binding at the same site as the parent compound. |
| No Probe (Beads Only) | Absent | Low | Identifies proteins that bind non-specifically to the affinity matrix. |
Hit Validation: Proteins identified as high-confidence hits from the primary screen must be validated through orthogonal methods.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the gene encoding the putative target protein. The cellular phenotype observed upon gene silencing should mimic the phenotype of treating the cells with 5-Isopropylmorpholin-3-one.
-
Recombinant Protein Assays: Express and purify the target protein and confirm direct binding in vitro using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or CETSA with the purified protein.
Conclusion
The development of 5-Isopropylmorpholin-3-one into a chemical probe represents a robust strategy for target deconvolution. The systematic approach outlined here—from rational probe design and synthesis to rigorous cellular engagement and proteomic identification—provides a clear path to uncovering its molecular mechanism of action. This self-validating system, built on the principles of using matched active and inactive probes, ensures high confidence in the identified targets. By following these protocols, researchers can effectively leverage this novel scaffold to explore new avenues of biology and accelerate the drug discovery process.
References
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Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. (n.d.). National Institutes of Health. [Link]
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Castaldi, M. P., Hendricks, J. A., & Zhang, A. X. (2020). 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. Current Opinion in Chemical Biology, 56, 91-97. [Link]
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Design and Synthesis of a Tag‐Free Chemical Probe for Photoaffinity Labeling. (2007). ResearchGate. [Link]
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Small molecule target identification using photo-affinity chromatography. (n.d.). SciSpace. [Link]
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Fang, H., Peng, B., Ong, S. Y., Wu, Q., Li, L., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(15), 5333-5352. [Link]
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Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates. (2021). MDPI. [Link]
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Antolin, A. A., & Mestres, J. (2020). Negative controls of chemical probes can be misleading. bioRxiv. [Link]
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Photoaffinity probes. (n.d.). ChomiX. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
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Scott, J. S., & Tice, C. M. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17176-17210. [Link]
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Activity-based protein profiling: A graphical review. (2022). National Institutes of Health. [Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2016). National Institutes of Health. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 1-14. [Link]
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Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2024). MDPI. [Link]
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Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology. (n.d.). MDPI. [Link]
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Antolin, A. A., & Mestres, J. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 635-640. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]
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Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 536-541. [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. (2015). ResearchGate. [Link]
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Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (2025). RSC Publishing. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Speers, A. E., & Cravatt, B. F. (2004). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 126(15), 4752-4753. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]
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Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. (2022). ACS Publications. [Link]
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Xu, N., Yang, C., Gan, X., Wei, S., & Ji, Z. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 18(4), 6790-6804. [Link]
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List of compounds forming the set of positive and negative controls. (n.d.). ResearchGate. [Link]
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Affinity purification-mass spectrometry (AP-MS). (n.d.). Fiveable. [Link]
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InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]
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Antolin, A. A., & Mestres, J. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 635–640. [Link]
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Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. (n.d.). CellCarta. [Link]
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Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
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Cellular thermal shift assay (CETSA). (2024). Bio-protocol. [Link]
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D'hooghe, M., & De Kimpe, N. (2007). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 72(14), 5383–5386. [Link]
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Modulation of the Genetic Response in Vitis vinifera L. Against the Oomycete Plasmopara viticola, Causing Grapevine Downy Mildew, Through the Action of Different Basic Substances. (2022). MDPI. [Link]
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Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). (2013). National Institutes of Health. [Link]
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Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Research Journal of Pharmacy and Technology. [Link]
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Strategies for target and pathway engagement in cellular assays. (2020). BPS Crowthorne. [Link]
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Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2022). Frontiers. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
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Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. (n.d.). Academia.edu. [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
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Activity‐based Protein Profiling. A) Activity‐based Probe general... (n.d.). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2022). RSC Publishing. [Link]
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). University of Geneva. [Link]
-
High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. [Link]
5-Isopropylmorpholin-3-one: A Privileged Scaffold for Modern Drug Discovery
Application Notes and Protocols for Medicinal Chemistry
Introduction: The Strategic Value of the Morpholin-3-one Scaffold
In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged" structure.[1][2] This designation is attributed to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals, owing to its favorable physicochemical properties that can enhance drug-like characteristics. The morpholin-3-one core, a lactam derivative of morpholine, retains these advantageous features while providing a versatile platform for chemical modification. The introduction of an isopropyl group at the 5-position of the morpholin-3-one ring system creates 5-Isopropylmorpholin-3-one , a scaffold with significant potential for the development of novel therapeutics. The isopropyl group, being a small, branched alkyl substituent, can impart increased lipophilicity and metabolic stability, and its steric bulk can influence the binding affinity and selectivity of the molecule for its biological target.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Isopropylmorpholin-3-one as a foundational scaffold in medicinal chemistry. We will explore its synthesis, potential therapeutic applications, and protocols for derivatization and biological screening.
Synthesis of 5-Isopropylmorpholin-3-one: A General Protocol
The synthesis of 5-substituted morpholin-3-ones can be achieved through various synthetic routes. A common and effective method involves the cyclization of an appropriate amino alcohol precursor. The following protocol outlines a plausible and adaptable synthesis for 5-Isopropylmorpholin-3-one, based on established methodologies for similar structures.[5]
Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 5-Isopropylmorpholin-3-one for structure-activity relationship studies
Application Note & Protocol Guide
Topic: Derivatization of 5-Isopropylmorpholin-3-one for Structure-Activity Relationship Studies
Abstract
The morpholinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1] The 5-isopropylmorpholin-3-one core, in particular, offers a synthetically tractable platform for generating diverse chemical libraries aimed at exploring structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of 5-isopropylmorpholin-3-one. We will focus on modifications at the chemically accessible N-4 position, covering N-alkylation, N-arylation, and N-acylation reactions. The causality behind experimental choices, detailed step-by-step protocols, methods for structural characterization, and a workflow for subsequent biological evaluation are presented to empower researchers in drug discovery and development.
The 5-Isopropylmorpholin-3-one Scaffold: A Platform for SAR
The 5-isopropylmorpholin-3-one core contains a lactam (a cyclic amide) fused into a morpholine ring system. Its value in medicinal chemistry stems from several key features:
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Physicochemical Properties: The oxygen and nitrogen heteroatoms act as hydrogen bond acceptors, influencing solubility and target engagement. The overall structure provides a three-dimensional framework that can be tailored to fit into specific protein binding pockets.[2]
-
Synthetic Tractability: The secondary amine at the N-4 position is a nucleophilic handle, making it the primary and most straightforward site for introducing chemical diversity.
A systematic SAR study aims to understand how modifications to a core scaffold influence its biological activity.[3][4] By creating a library of analogs with varied substituents, researchers can identify the key chemical features required for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Figure 1: High-level workflow for an SAR study starting from the core scaffold.
Derivatization Strategies at the N-4 Position
The secondary amine of the morpholinone ring is the most reactive site for introducing substituents. We present three robust strategies for its modification.
Figure 2: Key reactive sites on the 5-isopropylmorpholin-3-one scaffold.
Strategy 1: N-Alkylation via Nucleophilic Substitution
This is a classic and reliable method for forming C-N bonds. The reaction involves the deprotonation of the morpholinone nitrogen by a base to form a nucleophilic amide anion, which then attacks an alkyl halide (or other electrophile with a good leaving group) in an SN2 reaction.
Causality & Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amide nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is an excellent choice as it forms hydrogen gas as the only byproduct, which is easily removed. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or phase-transfer catalysts.[5]
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) and do not interfere with the nucleophilic attack.
-
Alkylating Agent: Primary and secondary alkyl halides (R-X, where X = I, Br, Cl) are common. Alkyl iodides are the most reactive, followed by bromides and chlorides.
Protocol 2.1: N-Alkylation of 5-Isopropylmorpholin-3-one
Materials:
-
5-Isopropylmorpholin-3-one (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Anhydrous DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-isopropylmorpholin-3-one (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add the NaH dispersion (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium salt forms.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7]
Strategy 2: N-Arylation via Copper-Catalyzed Coupling
The formation of an N-aryl bond typically requires a metal catalyst. The Chan-Lam coupling reaction is an effective method that uses a copper catalyst to couple the nitrogen nucleophile with an aryl boronic acid.[8][9] This approach is advantageous due to its relatively mild conditions and tolerance of various functional groups.
Causality & Experimental Choices:
-
Catalyst: A simple copper(II) salt like Cu(OAc)₂ is often sufficient.[8]
-
Aryl Source: Aryl boronic acids are readily available, relatively stable, and generally non-toxic.
-
Base & Solvent: A mild base like triethylamine (Et₃N) or pyridine is often used as both a base and a ligand. The reaction is typically run in a solvent like Dichloromethane (DCM) or Methanol.
-
Atmosphere: Unlike many palladium-catalyzed reactions, Chan-Lam couplings are often run open to the air, which is thought to be necessary for the catalytic cycle (reoxidation of Cu(I) to Cu(II)).[8]
Protocol 2.2: N-Arylation using Chan-Lam Coupling
Materials:
-
5-Isopropylmorpholin-3-one (1.0 eq)
-
Aryl boronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å, activated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation: To a round-bottom flask, add 5-isopropylmorpholin-3-one (1.0 eq), the aryl boronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and activated 4 Å molecular sieves.
-
Solvation: Add DCM to the flask, followed by triethylamine (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and sieves. Wash the pad with additional DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Strategy 3: N-Acylation and Amide Bond Formation
Creating an N-acyl derivative involves forming a new amide bond at the N-4 position. This can be achieved by reacting the morpholinone with a pre-activated carboxylic acid, such as an acyl chloride, or by using standard peptide coupling reagents.[10]
Causality & Experimental Choices:
-
Coupling Reagents: Reagents like Dicyclohexylcarbodiimide (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used in peptide synthesis and are highly effective for amide bond formation.[10][11] They react with a carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.[12]
-
Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction and to ensure the amine remains deprotonated and nucleophilic.
-
Solvent: Aprotic solvents like DMF or DCM are standard choices.
Protocol 2.3: N-Acylation using HBTU Coupling
Materials:
-
5-Isopropylmorpholin-3-one (1.1 eq)
-
Carboxylic acid (e.g., Benzoic acid) (1.0 eq)
-
HBTU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Lithium chloride (LiCl) solution (5% aqueous)
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Coupling: Add a solution of 5-isopropylmorpholin-3-one (1.1 eq) in a small amount of DMF to the activated mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with EtOAc.
-
Washing: Wash the organic solution sequentially with 5% LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
SAR Study Workflow: From Synthesis to Data
A successful SAR study requires a systematic approach to link chemical structure to biological function.
Library Synthesis and Data Management
Using the protocols above, a library of derivatives can be synthesized. It is crucial to maintain a clear record of each compound, its structure, yield, and analytical data.
Table 1: Example Data for a Hypothetical Derivative Library
| Compound ID | R-Group (at N-4) | Synthesis Protocol | Yield (%) | Purity (HPLC, %) | M+H (HRMS) | IC₅₀ (µM) |
| Core | -H | - | - | >99 | 144.1019 | >100 |
| LIB-001 | -CH₂Ph | 2.1 (N-Alkylation) | 85 | >98 | 234.1489 | 45.2 |
| LIB-002 | -Ph | 2.2 (N-Arylation) | 62 | >99 | 220.1332 | 22.8 |
| LIB-003 | -C(O)Ph | 2.3 (N-Acylation) | 78 | >97 | 248.1281 | 15.5 |
| LIB-004 | -CH₂(4-Cl-Ph) | 2.1 (N-Alkylation) | 81 | >98 | 268.1099 | 31.7 |
Biological Evaluation: In Vitro Cytotoxicity Assay
A common starting point for SAR in many therapeutic areas (e.g., oncology) is to assess the general cytotoxicity of the new compounds. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]
Protocol 3.2: General MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds (dissolved in DMSO to make stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" (DMSO) controls and "no-cell" blanks.
-
Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The 5-isopropylmorpholin-3-one scaffold provides a versatile and robust starting point for medicinal chemistry campaigns. The protocols detailed in this guide for N-alkylation, N-arylation, and N-acylation offer reliable and high-yielding pathways to generate chemical diversity. By combining these synthetic strategies with systematic biological screening and careful data analysis, researchers can effectively elucidate structure-activity relationships, paving the way for the development of novel and optimized therapeutic agents.
References
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
AlTamiemi, E. O., et al. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. [Link]
-
PubMed. (n.d.). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. [Link]
-
ACS Publications. (n.d.). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. [Link]
-
PubMed. (n.d.). Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. [Link]
-
Valencia, J., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. PMC - NIH. [Link]
-
PubMed. (n.d.). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. [Link]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
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-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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ResearchGate. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]
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PMC - NIH. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. [Link]
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PMC - NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. [Link]
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NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. [Link]
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Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
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CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
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MDPI. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. [Link]
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YouTube. (2020). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Organic Chemistry Portal. (2006). A Convenient Protocol for the Alkylidenation of Lactams. [Link]
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MDPI. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. [Link]
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ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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PubMed. (n.d.). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
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PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
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MDPI. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]
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MDPI. (n.d.). Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. [Link]
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ResearchGate. (n.d.). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. [Link]
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SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
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The Journal of Organic Chemistry. (n.d.). New synthetic reactions. Alkylation of lactam derivatives. [Link]
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n.d. Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. [Link]
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MDPI. (n.d.). NMR Crystallography of the Polymorphs of Metergoline. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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PMC - PubMed Central. (n.d.). Structure-Activity Relationships of Synthetic Cathinones. [Link]
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MDPI. (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. [Link]
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PubMed. (n.d.). Potent morphiceptin analogs: structure activity relationships and morphine-like activities. [Link]
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ResearchGate. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. [Link]
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DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]
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MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Isopropylmorpholin-3-one
Welcome to our dedicated technical support center for the synthesis of 5-Isopropylmorpholin-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols, improve yields, and overcome common experimental hurdles. Our approach is grounded in established chemical principles and practical, field-tested experience.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of 5-Isopropylmorpholin-3-one. Each entry details the potential causes and provides actionable solutions.
Question 1: Why is my yield of 5-Isopropylmorpholin-3-one consistently low?
Low yields in the N-alkylation of morpholin-3-one with an isopropyl group can stem from several factors, primarily related to the reactivity of the electrophile and the reaction conditions.
Causality and Expert Analysis:
The synthesis of 5-Isopropylmorpholin-3-one typically involves the N-alkylation of a morpholin-3-one precursor. The isopropyl group is introduced using an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) or other isopropylating agents. The reaction is a nucleophilic substitution, and its efficiency is highly dependent on a number of factors. A secondary alkyl halide like 2-bromopropane can undergo a competing elimination reaction (E2) in the presence of a base, which is required to deprotonate the morpholin-3-one nitrogen. This elimination pathway produces propene and consumes your starting materials, thereby reducing the overall yield of the desired product. Furthermore, the reaction may proceed via an SN1 or SN2 mechanism, or a borderline case between the two, depending on the solvent and reaction conditions.[1][2] The SN1 pathway involves the formation of a secondary carbocation, which is less stable than a tertiary carbocation and can be prone to rearrangement or elimination.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Actionable Solutions:
-
Base Selection: Strong, non-nucleophilic bases are preferred to minimize the E2 side reaction. Instead of alkoxides like potassium tert-butoxide, which can promote elimination, consider using sodium hydride (NaH) in an aprotic solvent like DMF or THF. NaH irreversibly deprotonates the amide, leading to a more nucleophilic species that favors the SN2 pathway.[4]
-
Alkylating Agent: 2-Iodopropane is a better leaving group than 2-bromopropane, making it a more reactive electrophile for SN2 reactions. This can often improve the reaction rate and yield.
-
Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective.[5][6][7] PTC facilitates the transfer of the deprotonated morpholin-3-one from an aqueous or solid phase to an organic phase where the alkylating agent resides, often leading to milder reaction conditions and higher yields.[5][8][9]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the nucleophile more reactive.[10]
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.[11]
Experimental Protocol: N-Alkylation using Phase Transfer Catalysis
-
To a stirred solution of morpholin-3-one (1.0 equiv.) and 2-iodopropane (1.2 equiv.) in toluene, add powdered potassium hydroxide (2.0 equiv.) and tetrabutylammonium bromide (0.1 equiv.).
-
Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: What are the likely impurities in my final product and how can I remove them?
The presence of impurities can affect the characterization and downstream applications of your 5-Isopropylmorpholin-3-one.
Causality and Expert Analysis:
Common impurities often arise from unreacted starting materials, side reactions, or decomposition.
-
Unreacted Morpholin-3-one: Due to incomplete reaction.
-
Over-alkylation Products: While less common for secondary amides, it's a possibility under harsh conditions.
-
Elimination Byproduct Adducts: Propene generated from the E2 reaction can potentially react with other species in the reaction mixture.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.
Troubleshooting and Purification Strategy:
| Impurity | Identification Method | Purification Method |
| Unreacted Morpholin-3-one | TLC, LC-MS, NMR | Column chromatography, Recrystallization |
| Isopropyl Alcohol | GC-MS, NMR | High-vacuum evaporation, Aqueous workup |
| Solvent (DMF/DMSO) | NMR | Aqueous workup with extraction into a lower-boiling solvent (e.g., ethyl acetate), followed by evaporation under high vacuum. |
Purification Protocol: Recrystallization
-
Dissolve the crude 5-Isopropylmorpholin-3-one in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate/hexanes mixture).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to 5-Isopropylmorpholin-3-one?
The most common and generally reliable method is the N-alkylation of morpholin-3-one.[12] This involves deprotonation of the nitrogen atom with a suitable base, followed by reaction with an isopropyl halide. For improved yields and milder conditions, phase transfer catalysis is highly recommended.[5]
Q2: Are there alternative synthetic strategies to consider?
Yes, one alternative is reductive amination. This would involve reacting a suitable precursor, such as a glyoxylate derivative, with 2-aminopropan-1-ol, followed by cyclization. However, this route is often more complex and may require protecting group strategies. Another approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst, which is considered a greener method.[13][14][15]
Q3: What safety precautions should I take during this synthesis?
-
Handling of Bases: Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Potassium hydroxide is corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Alkylating Agents: Isopropyl halides are volatile and potentially harmful. Work in a well-ventilated fume hood.
-
Solvents: DMF and DMSO are high-boiling point solvents that can be absorbed through the skin. Handle with care and use appropriate gloves.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any major byproducts. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Reaction Mechanism Overview
The N-alkylation of morpholin-3-one with an isopropyl halide can proceed through a combination of SN2 and E2 pathways. The desired SN2 pathway is favored by a strong nucleophile (the deprotonated morpholin-3-one) and a good leaving group on the alkyl halide. The competing E2 elimination is favored by strong, sterically hindered bases and higher temperatures.
Caption: Competing SN2 and E2 pathways.
References
- Method of producing n-alkyl lactams.
- Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. SciSpace.
- Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Synthesis.
- Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide. The Journal of Organic Chemistry.
- Purification method for Pomalidomide.
- Optimizing reaction conditions for the synthesis of morpholine deriv
- The SN1 Reaction Mechanism. Master Organic Chemistry.
- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
- Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
- Process for the purification of tertiary phosphine oxides.
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Novel Trinucleotide mRNA Capping Reagents: Improved Synthetic Route and Efficient Co-transcriptional Incorpor
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable.
- 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of.
- Characteristics of the SN1 Reaction. Chemistry LibreTexts.
- Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investig
- 5-Ethylmorpholin-3-one. ChemScene.
- Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions.
- Research on the N-alkylation of morpholine with alcohols c
- Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
- Phase-transfer c
- Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines.
- Recent progress in the synthesis of morpholines.
- Morpholine synthesis. Organic Chemistry Portal.
- SN1 Reaction Mechanism. YouTube.
- Scaling of High-Yield In vitro Transcription Reactions for Linear Increase of RNA Production. NEB.
- A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
- Proposed reaction mechanism for the formation of 3 a and 5 a.
- An Overview of Palladium-Catalyzed N-alkyl
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PubMed.
- Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI.
- The preparation method of N-alkylmorpholine compound.
- Synthesis - General tips for improving yield? Reddit.
- Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.
- Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PMC - PubMed Central.
- A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions.
- Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
- Phase-Transfer-Catalyzed Alkyl
- Green Synthesis of Morpholines via Selective Monoalkyl
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- 2. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
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- 15. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Isopropylmorpholin-3-one
Welcome to the dedicated technical support resource for the purification of 5-Isopropylmorpholin-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, experience-driven solutions to help you achieve high purity for this critical morpholinone intermediate. Our approach is rooted in fundamental chemical principles to not only provide protocols but to explain the rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 5-Isopropylmorpholin-3-one?
The impurity profile of your crude 5-Isopropylmorpholin-3-one is intrinsically linked to its synthetic route. Common synthetic strategies often involve the cyclization of an N-substituted amino alcohol with an α-haloacetyl halide or a related activated species.
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual N-isopropylaminoethanol or 2-chloro (or bromo) acetamide.
-
Side-Reaction Products: Dimerization or polymerization of starting materials under the reaction conditions.[1]
-
Reagent-Related Impurities: Excess coupling agents, bases (e.g., triethylamine), or their salts.
-
Degradation Products: Although morpholinones are generally stable, harsh work-up conditions (e.g., extreme pH or high temperatures) could lead to hydrolysis of the lactam ring.
-
Residual Solvents: Solvents used in the synthesis or work-up that are not fully removed.[2]
It is crucial to obtain analytical data (e.g., HPLC, LC-MS, NMR) of your crude material to identify the major impurities before selecting a purification strategy.
Q2: I have a crude solid of 5-Isopropylmorpholin-3-one. Should I opt for recrystallization or column chromatography?
The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is highly effective for removing minor impurities when your crude product is of relatively high purity (typically >90%). It is a more scalable and economical technique for large quantities. The key is to find a solvent system where 5-Isopropylmorpholin-3-one has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[3]
-
Column Chromatography is the preferred method for complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[4] It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent for a given amount of product.
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Recrystallization
Q3: I'm trying to recrystallize 5-Isopropylmorpholin-3-one, but it's "oiling out." What's happening and how can I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system.
Causality & Solutions:
-
Cooling Too Rapidly: Fast cooling can cause the concentration of the solute to exceed the saturation point at a high temperature.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of a stable crystal lattice.
-
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, or the polarity difference between the solute and solvent is too large.
-
Solution: Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot, dissolved solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly. Common solvent mixtures for compounds of intermediate polarity include ethyl acetate/hexanes and ethanol/water.[5][6]
-
Q4: How do I choose the best solvent for recrystallizing 5-Isopropylmorpholin-3-one?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] A general rule of thumb is "like dissolves like." 5-Isopropylmorpholin-3-one has a polar lactam group and a non-polar isopropyl group, suggesting a solvent of intermediate polarity would be a good starting point.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is too good and should be considered as the soluble component in a two-solvent system.
-
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe for dissolution.
-
If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form. This is a potentially good single-solvent system.
-
If it remains insoluble even when hot, it is a poor solvent and could be used as an "anti-solvent" in a two-solvent system.
Table 1: Suggested Solvents for Screening
| Solvent System | Polarity | Rationale |
| Isopropanol/Water | Polar | The compound may be soluble in hot isopropanol, with water added as an anti-solvent to induce crystallization upon cooling.[6] |
| Ethyl Acetate/Hexanes | Mid-Polar | A very common and effective mixture. The compound is likely soluble in ethyl acetate, and hexanes can be added as the anti-solvent.[5] |
| Acetone/Water | Polar | Similar to isopropanol/water, acetone is a strong solvent for many organic compounds.[5] |
| Toluene | Non-Polar | May work as a single solvent if the compound is soluble when hot and insoluble when cold. |
Troubleshooting Column Chromatography
Q5: What is a good starting solvent system for flash chromatography of 5-Isopropylmorpholin-3-one on silica gel?
For silica gel chromatography, a mixture of a non-polar and a polar solvent is typically used. A good starting point for a compound of intermediate polarity like 5-Isopropylmorpholin-3-one is a mixture of hexanes (or heptane) and ethyl acetate.
Experimental Protocol: Developing a Solvent System via TLC
-
Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
The ideal solvent system for flash chromatography will give your desired product a retention factor (Rf) of 0.25-0.35 . This ensures good separation from impurities and a reasonable elution time.
Caption: Workflow for developing a chromatography solvent system.
Q6: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. What should I do?
Streaking or "tailing" on silica gel often indicates that the compound is interacting too strongly with the acidic silica surface, which can be an issue for basic compounds. While 5-Isopropylmorpholin-3-one is not strongly basic, the nitrogen atom can cause such interactions.
Solutions:
-
Add a Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), into your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[7]
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase.
Q7: My crude product is not very soluble in the chromatography eluent. How can I load it onto the column?
If your product has low solubility in the eluent, loading it in a large volume of a stronger solvent will result in poor separation.
Solution: Dry Loading
-
Dissolve your crude product in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed chromatography column.[7] This technique ensures that your compound starts as a very narrow band, leading to optimal separation.
Purity Analysis
Q8: What is the best way to confirm the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis in pharmaceutical development.[8][9]
Table 2: Typical HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute your compound and any impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV (scan for optimal wavelength, likely around 210-220 nm for a lactam) |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve a known concentration (e.g., 1 mg/mL) in the mobile phase.[8] |
In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the purified product and ensuring no significant impurities are present.
References
-
Synthesis of 5,5-Di-(trideuteromethyl)-1-pyrroline N-oxide. MDPI. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
ICH Q3C (R6) Impurities: Guideline for Residual Solvents. European Medicines Agency. Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Solubility Measurement, Correlation and Mixing Thermodynamics Properties of Dapsone in Twelve Mono Solvents. ResearchGate. Available at: [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]
-
Common Solvents for Crystallization. Available at: [Link]
-
SOP: Flash Chromatography. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
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- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-Isopropylmorpholin-3-one
Welcome to the technical support center for 5-Isopropylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of 5-Isopropylmorpholin-3-one.
Q1: What is 5-Isopropylmorpholin-3-one and what are its potential applications?
5-Isopropylmorpholin-3-one is a morpholine derivative. Morpholine and its derivatives are versatile building blocks in organic synthesis and have been investigated for a range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. The stability of such compounds is a critical parameter in drug discovery and development, impacting storage, formulation, and in-vivo efficacy.
Q2: What are the primary predicted degradation pathways for 5-Isopropylmorpholin-3-one?
Based on the chemical structure, which contains a lactam (a cyclic amide) and a tertiary amine within the morpholine ring, the primary degradation pathways for 5-Isopropylmorpholin-3-one are predicted to be hydrolysis and oxidation.
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, which would involve the cleavage of the amide bond. This reaction is often catalyzed by acidic or basic conditions, leading to the formation of a corresponding amino acid derivative. Studies on other lactam-containing molecules, such as β-lactam antibiotics, have shown that the rate of hydrolysis is highly dependent on pH.
-
Oxidation: The tertiary amine in the morpholine ring can be susceptible to oxidation. Additionally, the carbon atoms adjacent to the ether oxygen and the nitrogen atom could be sites of oxidative degradation.
Q3: Which solvents are recommended for storing and handling 5-Isopropylmorpholin-3-one?
For short-term storage and experimental use, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred to minimize the risk of hydrolysis. For long-term storage, it is advisable to store the compound as a dry solid at low temperatures (-20°C or -80°C). If a stock solution is required, using an anhydrous aprotic solvent is recommended. The use of protic solvents like water, methanol, or ethanol should be approached with caution, especially if the solution is to be stored for an extended period or at elevated temperatures.
Q4: How does pH affect the stability of 5-Isopropylmorpholin-3-one?
The stability of the lactam ring in 5-Isopropylmorpholin-3-one is expected to be significantly influenced by pH. Generally, lactams are most stable in a neutral to slightly acidic pH range (around pH 4-6). Under strongly acidic or alkaline conditions, the rate of hydrolysis is likely to increase. It is crucial to buffer any aqueous solutions to maintain a stable pH during experiments.
Q5: Is 5-Isopropylmorpholin-3-one sensitive to light?
Photostability is a compound-specific property. To determine the photosensitivity of 5-Isopropylmorpholin-3-one, a photostability study should be conducted according to ICH Q1B guidelines. This involves exposing the compound to a defined amount of UV and visible light and assessing the extent of degradation. If the compound shows significant degradation, it should be protected from light during storage and handling.
Troubleshooting Guide for Stability Studies
This section provides guidance on how to design and troubleshoot stability studies for 5-Isopropylmorpholin-3-one.
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of 5-Isopropylmorpholin-3-one in the assay medium.
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Before conducting extensive biological experiments, perform a preliminary stability study of the compound in your specific cell culture medium or assay buffer.
-
Protocol:
-
Prepare a solution of 5-Isopropylmorpholin-3-one in the assay buffer at the final working concentration.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound at each time point using a suitable analytical method like HPLC-UV or LC-MS.
-
-
-
Adjust Experimental Conditions: If degradation is observed, consider the following adjustments:
-
Reduce Incubation Time: Minimize the time the compound is in the aqueous buffer before analysis.
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
Optimize pH: If possible, adjust the pH of the assay buffer to a range where the compound is more stable (ideally between pH 4 and 6), ensuring this does not affect the biological system.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under various stress conditions. This will help in developing a stability-indicating analytical method.
-
Conditions for Forced Degradation:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C).
-
Photodegradation: Expose the compound to light according to ICH Q1B guidelines.
-
-
-
Characterize Degradants: Analyze the stressed samples by LC-MS to determine the mass of the degradation products. This information can help in elucidating their structures and understanding the degradation pathway.
Experimental Protocols
Protocol 1: General Procedure for a Solution Stability Study
This protocol outlines a general method for assessing the stability of 5-Isopropylmorpholin-3-one in a specific solvent.
-
Preparation of Stock Solution: Accurately weigh a known amount of 5-Isopropylmorpholin-3-one and dissolve it in the chosen solvent to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Dilute the stock solution with the test solvents (e.g., water, PBS, acetonitrile, DMSO) to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Storage Conditions: Store the samples under different conditions:
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Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Elevated temperature (e.g., 40°C)
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
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Analysis: Quantify the remaining concentration of 5-Isopropylmorpholin-3-one using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
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Detection: UV detection at a wavelength where 5-Isopropylmorpholin-3-one has maximum absorbance. If the compound lacks a strong chromophore, a mass spectrometer (MS) detector is necessary.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.
Data Presentation
The results of a stability study can be summarized in a table to easily compare the stability of 5-Isopropylmorpholin-3-one under different conditions.
Table 1: Example of Stability Data for 5-Isopropylmorpholin-3-one (% Remaining)
| Storage Condition | Solvent | 0 hr | 24 hr | 48 hr | 72 hr | 1 week |
| 2-8°C | Acetonitrile | 100 | 99.8 | 99.5 | 99.2 | 98.5 |
| 2-8°C | PBS (pH 7.4) | 100 | 95.2 | 90.1 | 85.3 | 70.6 |
| 25°C | Acetonitrile | 100 | 99.5 | 99.0 | 98.4 | 97.0 |
| 25°C | PBS (pH 7.4) | 100 | 88.3 | 78.5 | 69.1 | 45.2 |
| 40°C | Acetonitrile | 100 | 98.0 | 96.1 | 94.2 | 88.9 |
| 40°C | PBS (pH 7.4) | 100 | 75.4 | 56.9 | 40.7 | 15.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Predicted Degradation Pathway
Caption: Predicted degradation pathways for 5-Isopropylmorpholin-3-one.
Experimental Workflow for Stability Study
Caption: General workflow for a solution stability study.
References
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available from: [Link]
-
The microbial degradation of morpholine. ResearchGate. Available from: [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. Available from: [Link]
-
Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. NIH. Available from: [Link]
-
5-Isopropyl-3-hepten-2-one | C10H18O | CID 538599. PubChem. Available from: [Link]
-
ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). Available from: [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. ASM Journals. Available from: [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]
- **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Technical Support Center: Synthesis of 5-Isopropylmorpholin-3-one
Welcome to the technical support guide for the synthesis of 5-Isopropylmorpholin-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance yield, purity, and reproducibility.
While literature specifically detailing the synthesis of 5-Isopropylmorpholin-3-one is sparse, the principles outlined below are derived from well-established methods for constructing substituted morpholin-3-one cores. The most common and logical synthetic approach involves a two-step sequence: N-acylation of an appropriate amino alcohol followed by an intramolecular cyclization. This guide is structured around the potential issues that can arise during this process.
A prevalent synthetic route to substituted morpholin-3-ones involves the reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by cyclization.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is significantly lower than expected. What are the most likely causes?
Low yield in a multi-step synthesis can be attributed to issues in either the acylation or the cyclization step. A systematic approach is required to pinpoint the problem.
Causality: The primary culprits for low yield are often incomplete reactions, the formation of soluble byproducts that are lost during workup, or mechanical losses. In this specific synthesis, the key challenges are ensuring the selective N-acylation of the starting amino alcohol and then efficiently driving the intramolecular cyclization to completion.
Troubleshooting Protocol:
-
Isolate and Characterize the Intermediate: After the first step (N-acylation with chloroacetyl chloride), do not proceed directly to cyclization. Isolate the crude N-(2-hydroxy-3-methylbutyl)-2-chloroacetamide intermediate.
-
Purity Analysis: Analyze the intermediate by ¹H NMR and LC-MS. Look for the presence of unreacted 1-amino-3-methylbutan-2-ol and potential byproducts such as the O-acylated species.
-
Step-wise Yield Calculation: Calculate the yield for the acylation step. If it is low, focus on optimizing this reaction (see Question 2). If the acylation yield is high (>90%), the problem likely lies in the cyclization step (see Question 3).
Question 2: I'm observing significant byproduct formation during the N-acylation step. How can I improve selectivity?
The starting material, 1-amino-3-methylbutan-2-ol, has two nucleophilic sites: the primary amine and the secondary alcohol. While the amine is significantly more nucleophilic and should react preferentially, side reactions can occur under suboptimal conditions.
Side Reaction: O-Acylation
The hydroxyl group can be acylated by chloroacetyl chloride, leading to the formation of an ester byproduct. This is more likely if the amine is protonated and non-nucleophilic.
Causality: This side reaction is typically promoted by using an incorrect stoichiometry of base or by adding the acylating agent too quickly, leading to localized pH changes.
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct. It is crucial to use at least 2 equivalents of the amine base if no other base is present, or 1 equivalent of the starting amine with at least 1 equivalent of an external base.
-
Temperature Control: Perform the reaction at low temperatures (0 °C to -10 °C) to increase selectivity. The activation energy for N-acylation is lower than for O-acylation.
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Slow Addition: Add the chloroacetyl chloride dropwise as a solution in an inert, anhydrous solvent (e.g., DCM, THF) to the solution of the amino alcohol and base. This maintains a low concentration of the highly reactive acylating agent, favoring reaction with the more nucleophilic amine.
| Parameter | Standard Condition | Optimized Condition for High Selectivity |
| Temperature | Room Temperature | 0 °C |
| Base | 1.1 eq. Triethylamine | 1.2 eq. DIPEA |
| Addition Rate | Bolus addition | Dropwise over 30-60 min |
| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane |
Question 3: The cyclization step is sluggish and produces multiple byproducts. How can I promote the formation of the morpholinone ring?
The cyclization step is an intramolecular Williamson ether synthesis, where the alkoxide of the N-(2-hydroxy-3-methylbutyl)-2-chloroacetamide intermediate displaces the chloride to form the six-membered ring.[3][4] This reaction often competes with intermolecular side reactions.[3]
Side Reaction: Dimerization and Polymerization
Instead of the intramolecular reaction, the alkoxide of one molecule can react with the chloroacetyl group of another molecule. This leads to the formation of linear dimers and higher-order oligomers, which are difficult to separate from the desired product.
Causality: Intermolecular reactions are favored at high concentrations. The desired intramolecular cyclization is a kinetically controlled process that is favored under high-dilution conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the cyclization step.
Detailed Protocol for Optimized Cyclization:
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like THF or DMF are excellent choices.
-
High-Dilution Conditions: The key to favoring intramolecular cyclization is to maintain a very low concentration of the haloamide intermediate.
-
Prepare a solution of the base (e.g., 1.1 eq. of NaH) in a large volume of anhydrous solvent.
-
Dissolve the N-(2-hydroxy-3-methylbutyl)-2-chloroacetamide intermediate in the same anhydrous solvent.
-
Using a syringe pump, add the intermediate solution to the base suspension over several hours (e.g., 4-8 hours). This ensures that each molecule has a higher probability of cyclizing before it can react with another molecule.
-
-
Temperature Management: While some heat may be required to drive the reaction to completion, excessive temperatures can promote elimination side reactions.[3] Start at room temperature and gently heat to 40-50 °C if the reaction is slow, monitoring by TLC or LC-MS.
Question 4: My final product is contaminated with a lower molecular weight impurity, and the mass corresponds to the starting amino alcohol. What is happening?
This observation suggests that hydrolysis of the amide bond is occurring either in the intermediate or the final product.
Side Reaction: Amide Hydrolysis
Amides are generally stable, but under harsh acidic or basic conditions, particularly with prolonged heating, they can hydrolyze back to the corresponding carboxylic acid and amine.[5][6]
Causality: This is often a result of a prolonged or overly harsh aqueous workup. For instance, if the reaction mixture is quenched with a strong acid or base and then heated or left for an extended period, hydrolysis can occur.
Troubleshooting Protocol:
-
Mild Workup Conditions: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (for reactions with strong bases like NaH) or a mild base like sodium bicarbonate.
-
Avoid Strong Acids/Bases: During extraction, avoid using strong acids or bases to wash the organic layer unless absolutely necessary.
-
Minimize Contact Time: Complete the aqueous workup and extraction as efficiently as possible. Do not let the reaction mixture sit in contact with aqueous acid or base for extended periods.
-
Purification: If hydrolysis is unavoidable, the resulting amino alcohol can typically be removed during silica gel chromatography, as it is much more polar than the desired morpholin-3-one product.
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic pathway to 5-Isopropylmorpholin-3-one and the key competing side reactions.
Caption: Reaction scheme showing the desired synthesis and potential side reactions.
References
- Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(23), 4779–4782.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–819.
- Burke, M. D., & Martin, S. F. (2014). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of organic chemistry, 79(1), 291–302.
- Crimmins, M. T., & Zhang, Y. (2012). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 14(11), 2686–2689.
- De Luca, L., & Taddei, M. (2011). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein journal of organic chemistry, 7, 1293–1299.
-
Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Bayer Intellectual Property GmbH. (2013). Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
- Beller, M., & Jagadeesh, R. V. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science advances, 3(12), e1701296.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from a hypothetical BenchChem technical note.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- American Chemical Society. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Alpha Atoms. (2023, May 22).
- Beller, M., & Jagadeesh, R. V. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science advances, 3(12), e1701296.
- Bayer Pharma AG. (2013). Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
Chemistry Steps. (n.d.). Alcohols to Amides. Retrieved from [Link]
- ResearchGate. (n.d.).
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- OChemPal. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Study Force. (2019, August 28). Hydrolysis of Amides [Video]. YouTube.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Li, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 684365.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Overcoming solubility issues with 5-Isopropylmorpholin-3-one
Welcome to the technical support center for 5-Isopropylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimental work with this compound. Our approach is rooted in fundamental chemical principles and field-proven laboratory techniques to ensure you can achieve reliable and reproducible results.
Introduction to 5-Isopropylmorpholin-3-one: A Structural Perspective on Solubility
5-Isopropylmorpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core substituted with an isopropyl group at the 5-position. Understanding its structure is key to predicting and troubleshooting its solubility behavior.
-
The Morpholin-3-one Core: The morpholine ring itself is water-miscible[1]. The presence of the nitrogen and two oxygen atoms in the morpholin-3-one ring allows for hydrogen bonding with protic solvents like water, which generally contributes to aqueous solubility[2][3].
-
The Isopropyl Group: In contrast, the isopropyl group is a nonpolar, hydrophobic alkyl substituent[4]. This part of the molecule tends to repel water and interact more favorably with nonpolar solvents. The presence of a significant hydrocarbon portion in a molecule can suppress the polarity imparted by functional groups, leading to reduced water solubility[5].
The overall solubility of 5-Isopropylmorpholin-3-one in a given solvent is therefore a balance between the hydrophilic character of the morpholinone ring and the hydrophobic nature of the isopropyl group. Difficulties in achieving desired concentrations, particularly in aqueous media, are common for compounds with such amphiphilic characteristics.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when working with 5-Isopropylmorpholin-3-one.
FAQ 1: What is the expected general solubility of 5-Isopropylmorpholin-3-one?
FAQ 2: My 5-Isopropylmorpholin-3-one is not dissolving in my aqueous buffer. What should I do first?
This is a very common issue. The first step is to systematically explore alternative solvent systems. Do not immediately resort to high concentrations of organic solvents, as this can negatively impact downstream biological assays. We recommend a tiered approach to solvent selection and solution preparation.
FAQ 3: Can I heat the solution to improve solubility?
Gentle warming can be an effective method to increase the dissolution rate and solubility of many organic compounds. However, this must be approached with caution. It is crucial to first establish the thermal stability of 5-Isopropylmorpholin-3-one. Degradation upon heating can lead to inaccurate results and the generation of impurities. We recommend performing a preliminary stability test, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), on a small sample of the compound in your chosen solvent before and after heating to check for the appearance of degradation products.
FAQ 4: Will adjusting the pH of my aqueous buffer help?
Adjusting the pH can be a powerful technique for improving the solubility of ionizable compounds[8][9][10]. The morpholin-3-one structure contains a secondary amine within the ring, which is a weak base and can be protonated at acidic pH. Protonation would result in a positively charged species, which is generally more water-soluble. Therefore, attempting to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6) may enhance its aqueous solubility. However, the stability of the compound at different pH values should also be considered.
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection and Stock Solution Preparation
This guide provides a structured workflow for preparing a stock solution of 5-Isopropylmorpholin-3-one, particularly when the final application requires a low concentration of organic solvent.
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} caption="Workflow for preparing solutions of 5-Isopropylmorpholin-3-one"
Experimental Protocol: Preparing a 10 mM Stock Solution
-
Initial Dissolution in 100% Organic Solvent:
-
Weigh out a precise amount of 5-Isopropylmorpholin-3-one (e.g., 1.57 mg for 1 mL of a 10 mM solution, assuming a molecular weight of approximately 157.21 g/mol for the related compound 5-isobutyl-3-morpholinone[11]).
-
Add the appropriate volume of a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) or absolute Ethanol to achieve the target concentration.
-
Vortex or sonicate the mixture at room temperature for 5-10 minutes. Visually inspect for any undissolved particulate matter against a dark background.
-
-
Working Solution Preparation by Serial Dilution:
-
Once a clear stock solution is obtained, perform serial dilutions into your final aqueous experimental buffer (e.g., Phosphate-Buffered Saline, cell culture media).
-
It is critical to add the stock solution to the buffer and not the other way around, while vortexing, to minimize localized high concentrations that can lead to precipitation.
-
Observe the solution at each dilution step for any signs of cloudiness or precipitation. If precipitation occurs, this indicates that the aqueous solubility limit has been exceeded.
-
Data Presentation: Recommended Solvents for 5-Isopropylmorpholin-3-one
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA) | These are strong solvents for many organic molecules. DMSO is a common choice for preparing high-concentration stock solutions for biological assays. However, high concentrations of DMSO can be toxic to cells. |
| Polar Protic | Ethanol, Methanol | These solvents can engage in hydrogen bonding and are less harsh than DMSO for some applications. They are good alternatives if DMSO is not compatible with your experimental system. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol | When direct dilution of a stock in an organic solvent into an aqueous buffer fails, using a co-solvent can improve solubility[12][13]. These can be mixed with the primary organic solvent or the aqueous buffer. |
Guide 2: Enhancing Aqueous Solubility Through pH Modification
This guide outlines the procedure for investigating the effect of pH on the solubility of 5-Isopropylmorpholin-3-one.
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} caption="Decision process for pH modification to improve solubility"
Experimental Protocol: pH-Dependent Solubility Test
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Prepare a Suspension:
-
Add an excess amount of 5-Isopropylmorpholin-3-one to a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Ensure the amount of compound added is enough to result in a visible suspension, indicating that the solution is saturated.
-
-
Equilibration:
-
Agitate the suspensions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation and Quantification:
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvents).
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
-
Analysis:
-
Plot the measured solubility against the pH of the buffer. An increase in solubility at lower pH values would confirm the benefit of acidic conditions for dissolving this compound.
-
By following these structured troubleshooting guides, researchers can systematically overcome the solubility challenges associated with 5-Isopropylmorpholin-3-one and proceed with their experiments with confidence in the reliability of their prepared solutions.
References
-
Cheméo. (n.d.). Chemical Properties of 5-Isopropyl-3-methylphenol (CAS 3228-03-3). Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 23. Retrieved from [Link]
-
Dai, W. G., et al. (2013). Morpholine nitrosation to better understand potential solvent based CO₂ capture process reactions. Environmental Science & Technology, 47(10), 5369-5376. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Woolley, D. W., Schaffner, G., & Braun, A. C. (1955). STUDIES ON THE STRUCTURE OF THE PHYTOPATHOGENIC TOXIN OF PSEUDOMONAS TABACI. Journal of Biological Chemistry, 215(2), 485–493. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Isopropyl-3-methylphenol (CAS 3228-03-3). Retrieved from [Link]
-
MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(14), 5429. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? Retrieved from [Link]
-
ResearchGate. (2023). Comparison of lipophilicities between the linear alkyl, isopropyl,... Retrieved from [Link]
-
Molbase. (n.d.). 5-isobutyl-3-morpholinone. Retrieved from [Link]
-
Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isopropyl quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Antibody apparent solubility prediction from sequence by transfer learning. Protein Science, 31(12), e4487. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
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MDPI. (2022). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 27(19), 6288. Retrieved from [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Morpholinone. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Scribd. (n.d.). Physicochemical Properties of Drug. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 13–17. Retrieved from [Link]
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ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]
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MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics, 17(1), 100. Retrieved from [Link]
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PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for 5-Isopropylmorpholin-3-one Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isopropylmorpholin-3-one. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and characterization of this substituted morpholinone. Drawing upon established principles of heterocyclic chemistry and extensive experience in synthetic route optimization, this resource aims to be your first point of reference for overcoming experimental hurdles.
I. Overview of the Synthetic Strategy
The synthesis of 5-Isopropylmorpholin-3-one is most commonly approached via a two-step sequence involving the N-acylation of a suitable amino alcohol followed by an intramolecular cyclization. This guide will focus on the plausible and widely applicable route starting from 1-amino-3-methyl-2-butanol.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems that may arise during your experiments in a question-and-answer format.
A. Synthesis & Reaction Optimization
Question 1: My N-acylation reaction (Step 1) is giving a low yield of the chloroacetamide intermediate. What are the likely causes?
Answer:
Low yields in the N-acylation of 1-amino-3-methyl-2-butanol with chloroacetyl chloride can often be traced to several factors. A systematic approach to troubleshooting is recommended.
-
Causality: The primary amine of 1-amino-3-methyl-2-butanol is a good nucleophile, but it can also act as a base. The reaction with chloroacetyl chloride produces HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. The added base (e.g., triethylamine) is crucial to neutralize this HCl.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure that the 1-amino-3-methyl-2-butanol and chloroacetyl chloride are of high purity. Chloroacetyl chloride is moisture-sensitive and can hydrolyze to chloroacetic acid, which will not acylate the amine.
-
Base Stoichiometry: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete HCl scavenging.
-
Temperature Control: The reaction is exothermic. Add the chloroacetyl chloride dropwise to the solution of the amino alcohol and base at 0 °C to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature ensures completion.
-
Moisture Control: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the acid chloride.
-
Question 2: I am observing multiple spots on my TLC plate after the N-acylation reaction. What are these side products?
Answer:
The formation of multiple products indicates competing reaction pathways.
-
Likely Side Products:
-
Bis-acylation: The hydroxyl group of the amino alcohol can also be acylated by chloroacetyl chloride, especially if more than one equivalent of the acylating agent is used or if the reaction temperature is not controlled.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 1-amino-3-methyl-2-butanol.
-
Hydrolyzed Reagents: As mentioned, hydrolyzed chloroacetyl chloride (chloroacetic acid) may be present.
-
-
Troubleshooting & Identification:
-
Monitor the reaction by TLC. The starting amino alcohol should be visible (it may streak on silica gel), and a new, less polar spot corresponding to the product should appear.
-
If bis-acylation is suspected, consider using a protecting group for the alcohol, although this adds extra steps to the synthesis. A more practical approach is to carefully control the stoichiometry of the chloroacetyl chloride.
-
Use a purification method like column chromatography to isolate the desired N-(2-hydroxy-3-methylbutyl)-2-chloroacetamide.
-
Question 3: The intramolecular cyclization (Step 2) to form 5-Isopropylmorpholin-3-one is not proceeding or is giving a very low yield. Why?
Answer:
The intramolecular cyclization is an example of a Williamson ether synthesis, and its success is highly dependent on the reaction conditions. The steric hindrance from the isopropyl group can also play a role.
-
Causality: This step involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the chloride in an intramolecular SN2 reaction. For this to occur, a sufficiently strong, non-nucleophilic base is required to deprotonate the alcohol without promoting intermolecular side reactions.
-
Troubleshooting Workflow:
Preventing degradation of 5-Isopropylmorpholin-3-one during storage
Welcome to the technical support center for 5-Isopropylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Degradation can compromise experimental outcomes, lead to impurities in drug candidates, and generate misleading data. By understanding the inherent chemical liabilities of the morpholinone scaffold, you can implement robust storage and handling protocols to safeguard your research.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the storage and handling of 5-Isopropylmorpholin-3-one.
Q1: I've stored my 5-Isopropylmorpholin-3-one at room temperature for a few weeks, and it seems to be decomposing. Is this normal?
A: Yes, this is a known issue. Studies on similar morpholinone structures have shown that while they are stable for extended periods when refrigerated at 4°C, they tend to decompose over several weeks at room temperature[1]. The morpholinone ring is susceptible to degradation, and elevated temperatures accelerate these processes.
Q2: My solid sample has become clumpy and slightly discolored (yellowish). What is the likely cause?
A: This is often a sign of two combined issues: moisture absorption (hygroscopicity) and subsequent oxidation. The polar carbonyl and amine functionalities can attract atmospheric water[2][3]. This moisture can initiate hydrolysis, while the presence of oxygen can lead to oxidative degradation, especially at the carbon atom adjacent to the nitrogen and carbonyl group, which is an activated position[1].
Q3: What are the absolute ideal storage conditions to maximize the shelf-life of 5-Isopropylmorpholin-3-one?
A: For maximum stability, the compound should be stored at -20°C to 4°C , under an inert atmosphere (argon or nitrogen) , in a tightly sealed amber glass vial to protect from light and moisture.
Q4: Can I store a solution of 5-Isopropylmorpholin-3-one?
A: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. Protic solvents can facilitate hydrolysis, and dissolved oxygen can promote oxidation. If you must store a solution, use a dry, aprotic solvent, purge the vial with inert gas, seal it tightly, and store it at low temperatures (-20°C). Always re-evaluate the purity of the solution before use.
Q5: How can I perform a quick quality check on my sample before using it in a critical experiment?
A: A simple Thin-Layer Chromatography (TLC) analysis is an effective and rapid quality check. A pure sample should show a single, well-defined spot. The appearance of new spots, especially those with lower Rf values (more polar), is a strong indicator of degradation.
Troubleshooting Guide: Diagnosing and Preventing Degradation
Use this guide to identify the root cause of observed sample degradation and implement corrective and preventative actions.
| Observed Problem | Potential Root Cause(s) | Scientific Explanation & Corrective Actions |
| Physical Changes: - From white solid to yellow/brown- Clumping or caking- Oily or syrupy appearance | 1. Oxidation: 2. Hygroscopicity: | Explanation: The C-H bond at the C5 position is doubly activated by the adjacent nitrogen and carbonyl group, making it susceptible to auto-oxidation, which can be initiated by atmospheric oxygen[1]. The polar nature of the molecule also makes it hygroscopic, meaning it readily absorbs moisture from the air, causing physical changes like clumping[2][4]. This absorbed water can then act as a medium for further degradation. Solution & Prevention: • Immediate: If discoloration is significant, the sample's purity is compromised. It is recommended to discard the material or repurify it if possible. • Prevention: Always store the solid under a dry, inert atmosphere (argon or nitrogen). Use a desiccator for short-term storage outside of an inert environment. Ensure the container cap has a PTFE liner and is sealed tightly to prevent moisture ingress[5][6]. |
| Experimental Failures: - Reduced reaction yields- Unexpected side products- Inconsistent results | 1. Hydrolysis (Ring Opening): 2. General Degradation: | Explanation: The amide (lactam) bond within the morpholinone ring is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base, often present in absorbed moisture[7][8]. This opens the ring to form a β-amino acid derivative, which will not perform as expected in subsequent reactions. Morpholinones are known substrates for ring-opening reactions[1]. Solution & Prevention: • Immediate: Before any critical use, validate the purity of your starting material using an appropriate analytical method (see Analytical Methods section below). • Prevention: Adhere strictly to the recommended storage protocols. Avoid storing the compound in solution. When weighing and handling, do so quickly in a low-humidity environment (e.g., in a glove box or on a dry day) to minimize exposure to atmospheric moisture. |
| Analytical Inconsistencies: - New peaks in HPLC/GC-MS- Complex NMR spectrum | 1. Thermal Decomposition: 2. Photodegradation: | Explanation: Heat provides the activation energy for various degradation pathways[9][10]. As noted, decomposition is observed even at ambient room temperature over time[1]. While less common for this specific scaffold, UV or natural light can also provide the energy to initiate radical-based degradation pathways in sensitive molecules[11]. Solution & Prevention: • Immediate: Characterize the impurities using techniques like LC-MS to understand the degradation products[12][13]. • Prevention: Never store this compound at room temperature for long periods. Use a refrigerator (4°C) or freezer (-20°C). Always use amber vials or wrap clear vials in aluminum foil to protect the contents from light[6][11]. |
Core Storage and Handling Protocols
Adherence to these protocols is the primary defense against the degradation of 5-Isopropylmorpholin-3-one.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C (long-term) or -20°C (archival) | Low temperatures drastically reduce the rate of all chemical degradation pathways, including hydrolysis, oxidation, and thermal decomposition[1][11]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing atmospheric oxygen and moisture prevents oxidative degradation and minimizes the potential for hydrolysis[1][5]. |
| Light | Protection from Light (Amber Vial) | Prevents potential photodegradation by blocking UV and high-energy visible light[11]. |
| Container | Borosilicate Glass Vial (Type 1) with PTFE-lined Cap | Glass is inert and non-reactive. A tightly sealed, high-quality cap with a Polytetrafluoroethylene (PTFE) liner provides an excellent barrier against moisture and air[5][6]. |
| Handling | Minimize exposure to ambient air | When not in use, keep the container sealed. For weighing, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. |
Visual Workflow: Troubleshooting Storage Issues
This decision tree provides a logical workflow for assessing and responding to potential degradation of your 5-Isopropylmorpholin-3-one sample.
Caption: Troubleshooting workflow for assessing sample degradation.
Experimental Protocols: Analytical Methods for Stability Assessment
These methods can be used to validate the purity of 5-Isopropylmorpholin-3-one before use.
Protocol 1: Thin-Layer Chromatography (TLC) Purity Check
This is a rapid, qualitative method to screen for impurities.
-
Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Also spot a reference sample of known purity if available.
-
Development: Develop the plate in an appropriate mobile phase system (e.g., 50:50 Ethyl Acetate:Hexanes - optimization may be required).
-
Visualization: Visualize the plate under a UV lamp (254 nm) and/or by staining with potassium permanganate.
-
Interpretation: A pure sample will exhibit a single spot. Degradation products are typically more polar and will appear as additional spots with lower Rf values (closer to the baseline).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This quantitative method is the gold standard for purity analysis[12][14].
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a common starting point.
-
Example Gradient: Start at 35% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength (e.g., 210 nm).
-
Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in the mobile phase.
-
Analysis: Inject the sample. A pure compound will show a single major peak at a specific retention time. Degradation products will appear as separate peaks, and their area can be integrated to quantify the level of impurity. This is considered a stability-indicating method[14][15].
References
-
Bastos, E.L., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available at: [Link]
-
Poupaert, J.H., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. Available at: [Link]
-
Morin, J., & Bedjanian, Y. (2016). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. PubMed. Available at: [Link]
-
Saux, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]
-
Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. Available at: [Link]
-
Barberi-Heyob, M., et al. (1995). [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. Available at: [Link]
-
Gupta, A., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: [Link]
-
Bansal, P., & Kaushal, M. (2009). Hygroscopicity enhancement of non-hygroscopic water-soluble substances by hygroscopic substances. Asian Journal of Pharmaceutics. Available at: [Link]
-
Eawag-BBD. (n.d.). Morpholine Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
Mlostoń, G., et al. (2018). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. Available at: [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. Available at: [Link]
-
Royal Chemical. (2024). Choosing the Best Bottles for Chemical Storage. Royal Chemical. Available at: [Link]
-
Sasikumar, M., et al. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic and Scientific Publishers. Available at: [Link]
-
da Costa, J.C.S., et al. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - NIH. Available at: [Link]
-
Reddy, G.V., et al. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
Kaczmarek, M., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
Peng, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ResearchGate. Available at: [Link]
-
Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]
Sources
- 1. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions [mdpi.com]
- 2. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. royalchemical.com [royalchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmr.net.in [ijmr.net.in]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. saspublishers.com [saspublishers.com]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Method Refinement for Accurate 5-Isopropylmorpholin-3-one Analysis
Last Updated: January 23, 2026
Introduction
Welcome to the technical support guide for the analysis of 5-Isopropylmorpholin-3-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method development, optimization, and troubleshooting. Given that 5-Isopropylmorpholin-3-one is a specific molecule that may not have a standardized public method, this guide focuses on foundational principles and logical workflows to establish a robust and accurate analytical method. We will cover common techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
This guide is structured in a question-and-answer format to directly address potential challenges and frequently asked questions, ensuring you can quickly find the information you need to refine your experimental approach.
Part 1: Method Development Strategy
Developing a reliable analytical method from the ground up requires a systematic approach. This section provides a strategic workflow for analyzing 5-Isopropylmorpholin-3-one.
Q1: I need to develop a quantitative method for 5-Isopropylmorpholin-3-one. Where do I start?
A1: The initial step is to understand the physicochemical properties of your analyte, as these will dictate the most suitable analytical technique. For 5-Isopropylmorpholin-3-one, a morpholine derivative with a lactam structure, we need to consider its polarity, volatility, and thermal stability.
Step 1: Physicochemical Property Assessment
While specific experimental data for 5-Isopropylmorpholin-3-one is scarce, we can infer properties from its structure:
- Polarity: The presence of the morpholine ring and the ketone group suggests it is a polar compound.
- Volatility: The isopropyl group and the overall molecular weight suggest it may have sufficient volatility for Gas Chromatography (GC), but its polarity might make High-Performance Liquid Chromatography (HPLC) a more direct approach.
- UV Absorbance: The carbonyl group in the lactam ring should provide some UV absorbance, making UV detection a possibility for HPLC.
Step 2: Technique Selection
Based on these properties, both HPLC and GC are viable options. The choice depends on the sample matrix, required sensitivity, and available instrumentation.
Addressing batch-to-batch variability of synthesized 5-Isopropylmorpholin-3-one
Technical Support Center: 5-Isopropylmorpholin-3-one Synthesis
From the Desk of the Senior Application Scientist: A Guide to Achieving Reproducible Synthesis
Welcome to the technical support center for the synthesis of 5-Isopropylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of batch-to-batch variability. Inconsistent outcomes in chemical synthesis can derail project timelines and compromise data integrity. This resource provides field-proven insights and troubleshooting methodologies to help you diagnose issues, optimize your process, and achieve consistent, high-quality results. Our approach is grounded in explaining the chemical causality behind each experimental choice, empowering you to build a robust and self-validating synthetic protocol.
Troubleshooting Guide: Diagnosing and Resolving In-Process Variability
This section addresses specific problems you may encounter during the synthesis of 5-Isopropylmorpholin-3-one. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Inconsistent Yields Across Batches
Q: My reaction yield for 5-Isopropylmorpholin-3-one fluctuates significantly, from as low as 50% to as high as 85%, even when I follow the same procedure. What are the likely causes?
A: This is a classic symptom of unmonitored variations in starting materials or reaction conditions. The cyclization reaction to form the morpholinone ring is sensitive to several factors.
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Causality—Starting Material Quality: The purity of your starting materials, such as 2-amino-3-methyl-1-butanol and an α-haloacetylating agent (e.g., ethyl chloroacetate), is paramount. Minor impurities in the amino alcohol can act as reaction inhibitors or lead to side products, consuming reagents and reducing the yield of the desired product. It is crucial to have a system for qualifying your raw material suppliers.[1] Always analyze each chemical separately to confirm its identity and purity before use.[2]
-
Causality—Reaction Temperature & Time: Even minor temperature deviations can alter reaction kinetics. An incomplete reaction due to insufficient time or temperature will naturally result in lower yields. Conversely, excessive heat or prolonged reaction times can cause degradation of the product or the formation of polymeric byproducts. It is essential to monitor critical process parameters to ensure consistency.[1]
-
Causality—Stoichiometry and Reagent Addition: Inaccurate measurement of reagents or a rate of addition that is too rapid can create localized "hot spots" or concentration gradients, promoting side reactions. For instance, in a reaction involving a base to scavenge HCl, adding the base too quickly can lead to hydrolysis of the halo-ester before it can react with the amine.
Recommended Actions:
-
Qualify Starting Materials: Obtain a Certificate of Analysis (CoA) for each batch of starting material.[1] Independently verify the purity via NMR or GC-MS.
-
Implement Strict Process Controls: Use a calibrated reaction vessel with precise temperature control. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or in-process HPLC analysis to determine the true endpoint.
-
Standardize Reagent Addition: Use a syringe pump for the controlled addition of critical reagents. Document the addition rate and time in your batch record.
Issue 2: Variable Purity Profiles and Unexpected Impurities
Q: My final product shows different impurity profiles from batch to batch when analyzed by HPLC. One batch might have a major impurity at 0.85 relative retention time (RRT), while another has a different peak at 1.15 RRT. Why is this happening?
A: A fluctuating impurity profile points to subtle shifts in the reaction pathway or work-up conditions. Identifying these impurities is the first step toward controlling them.[3][4]
-
Causality—Side Reactions: The synthesis of morpholinones can be accompanied by several side reactions.[5][6] For example, dimerization of the starting amino alcohol or the formation of a piperazinone derivative are possibilities if there are impurities or if reaction conditions are not optimal. The impurity at 0.85 RRT could be an unreacted intermediate, while the one at 1.15 RRT might be a degradation product formed during a prolonged or overheated work-up.
-
Causality—Work-up and Quenching: The method used to stop (quench) the reaction and extract the product can introduce variability. The pH of the aqueous phase during extraction is critical. An incorrect pH can cause the product to partially remain in the aqueous layer or lead to the hydrolysis of ester intermediates, altering the final impurity profile.
-
Causality—Atmospheric Conditions: Some reactions are sensitive to air or moisture. If the reaction is not performed under an inert atmosphere (like nitrogen or argon) consistently, oxidative side products can form in one batch but not another.
Table 1: Common Impurities and Their Potential Sources
| Relative Retention Time (RRT) | Potential Structure/Identity | Likely Source | Recommended Mitigation Strategy |
| ~0.5 | Unreacted 2-amino-3-methyl-1-butanol | Incomplete reaction; incorrect stoichiometry. | Monitor reaction to completion; ensure correct reagent ratios. |
| ~0.85 | N-(2-hydroxy-3-methylbutyl)chloroacetamide | Incomplete cyclization. | Optimize reaction temperature and time; ensure effective base. |
| ~1.15 | Product of hydrolysis/degradation | pH instability during work-up; excessive heat. | Control pH during extraction; avoid overheating during solvent removal. |
| >1.5 | Dimer or polymeric byproduct | High reaction temperature; incorrect reagent concentration. | Maintain strict temperature control; optimize reagent addition rate. |
Recommended Actions:
-
Impurity Identification: Isolate the unknown peaks using preparative HPLC or LC-MS for structural elucidation by NMR and Mass Spectrometry.[7] Knowing the structure provides clues about its formation mechanism.
-
Standardize Work-up Protocol: Develop a strict, step-by-step protocol for your reaction quench and extraction, specifying pH ranges, solvent volumes, and mixing times.
-
Inert Atmosphere: If the chemistry is sensitive, ensure all batches are run under a consistently dry, inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of crystallization solvent for controlling physical properties?
A: It is exceptionally critical. The crystallization process not only purifies the final product but also defines its physical properties, such as crystal form (polymorphism), bulk density, and dissolution rate.[8] Using different solvents or even different cooling profiles with the same solvent can result in different polymorphs, which are chemically identical but have different physical properties.[8] This is a major source of batch-to-batch variability.[8][9][10]
Solution: Develop a standardized crystallization protocol. Screen various solvents and solvent mixtures to find a system that reliably produces the desired crystal form with a high yield and purity. Define the dissolution temperature, cooling rate, and final filtration temperature, and adhere to them for every batch.
Q2: My batches have inconsistent color, ranging from off-white to yellow. Is this a cause for concern?
A: Yes, color variation is often an indicator of low-level impurities that may not be easily detected by standard HPLC methods but could impact long-term stability or downstream applications. The color can originate from trace, highly conjugated impurities formed through degradation or side reactions.
Solution:
-
Trace Impurity Analysis: Use a more sensitive analytical method or a different HPLC wavelength to try and detect the chromophoric impurity.
-
Purification Enhancement: Introduce a carbon treatment step before the final crystallization. Activated carbon is effective at adsorbing colored impurities.
-
Inert Processing: Handle the material under an inert atmosphere, especially during heating and solvent removal, to prevent oxidation.
Q3: Can the supplier of my starting materials really make that much of a difference?
A: Absolutely. Different manufacturers may use different synthetic routes to prepare the same starting material, leading to different characteristic impurity profiles.[2] Even if the purity is stated as >99%, the nature of the remaining <1% can have a significant impact on your reaction's outcome.
Solution: For critical projects, it is best practice to qualify a primary supplier and, if necessary, a secondary supplier. When a new supplier is introduced, a thorough validation of your process with their material is essential to ensure it does not negatively impact the reaction.[1]
Visualizing the Troubleshooting Process
A logical workflow is essential for efficiently diagnosing the root cause of variability. The following diagram outlines a decision-making process for troubleshooting.
Caption: Troubleshooting Decision Tree for Synthesis Variability.
Key Experimental Protocols
To ensure consistency, every critical step must be governed by a detailed, validated protocol. Below are examples for purity analysis and crystallization.
Protocol 1: Standardized HPLC Purity Analysis
This protocol provides a self-validating system for assessing the purity of 5-Isopropylmorpholin-3-one batches.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 210 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh ~25 mg of a qualified reference standard of 5-Isopropylmorpholin-3-one into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Stock (1 mg/mL): Prepare samples from each batch in the same manner as the standard.
-
-
Gradient Elution:
-
Set up a linear gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
-
Analysis and Data Interpretation:
-
Inject a blank (diluent) first to ensure no system contamination.
-
Inject the reference standard to establish its retention time and peak shape.
-
Inject each batch sample.
-
Calculate purity using the area percent method. All peaks greater than 0.05% area should be reported and investigated. Compare the relative retention times of impurities across batches to track consistency.
-
Protocol 2: Controlled Recrystallization for Consistent Product Form
This procedure is designed to minimize variability arising from the final purification step.
-
Solvent Selection: Based on screening experiments, select an appropriate solvent system (e.g., Isopropyl Acetate/Heptane).
-
Dissolution:
-
In a clean, dry reactor, charge the crude 5-Isopropylmorpholin-3-one.
-
Add the primary solvent (e.g., 4 mL of Isopropyl Acetate per gram of crude material).
-
Heat the mixture slowly with stirring to 60-65 °C until all solids are dissolved.
-
-
Controlled Cooling and Anti-Solvent Addition:
-
Cool the solution at a controlled rate of 20 °C per hour.
-
At 40 °C, begin the slow, controlled addition of the anti-solvent (e.g., 8 mL of Heptane per gram of crude material) over 1 hour using a syringe pump. Maintain the temperature at 40 °C during this addition.
-
-
Crystallization and Maturation:
-
After the anti-solvent addition is complete, continue to cool the slurry to 0-5 °C at a rate of 20 °C per hour.
-
Hold the slurry at 0-5 °C with gentle stirring for at least 2 hours to allow for complete crystallization.
-
-
Isolation and Drying:
-
Filter the product and wash the cake with a small amount of cold anti-solvent.
-
Dry the solid in a vacuum oven at a controlled temperature (e.g., 45 °C) until a constant weight is achieved.
-
Analyze the final product for purity, residual solvents, and physical form (e.g., by microscopy or XRPD) to confirm consistency with previous successful batches.
-
By implementing these troubleshooting guides, standardized protocols, and a mindset of investigating the underlying chemical principles, you can effectively address and control the batch-to-batch variability in your synthesis of 5-Isopropylmorpholin-3-one.
References
-
Okimoto, K., et al. (2007). Synthesis of 5-isopropyl-substituted poly(l-proline)s. SciSpace. Available at: [Link]
-
Martirosyan, A., et al. (2018). Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ResearchGate. Available at: [Link]
-
Guo, C., et al. (2018). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. National Institutes of Health (NIH). Available at: [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. EMA. Available at: [Link]
- Google Patents. (2013). CN103275062A - Purification method for Pomalidomide. Google Patents.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
-
European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. Available at: [Link]
-
Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Enago Academy. Available at: [Link]
-
Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health (NIH). Available at: [Link]
- Google Patents. (2023). KR20230160303A - Novel method for synthesis of 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of. Google Patents.
- Google Patents. (1997). EP0764651A1 - Process for the purification of tertiary phosphine oxides. Google Patents.
-
ResearchGate. (2013). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. ResearchGate. Available at: [Link]
-
The Pharma Master. (2024). Quality Control Measures for APIs. The Pharma Master. Available at: [Link]
-
Fu, Q., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. PubMed. Available at: [Link]
-
ResearchGate. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. Available at: [Link]
-
Surface Measurement Systems. (n.d.). Batch-to-Batch Variability. Surface Measurement Systems. Available at: [Link]
-
Proclinical. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Proclinical. Available at: [Link]
-
AZoM. (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals. AZoM. Available at: [Link]
-
Dudzinski, P., et al. (2021). Synthesis and[9][9]-sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues. RSC Publishing. Available at: [Link]
-
Rojas Lab. (2024). Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry. Available at: [Link]
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available at: [Link]
-
ResearchGate. (2001). Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials. ResearchGate. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
De-coning, L., et al. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. Available at: [Link]
-
Teasdale, A., et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Available at: [Link]
Sources
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- 4. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 10. azom.com [azom.com]
Technical Support Center: Enhancing the Biological Half-life of 5-Isopropylmorpholin-3-one Derivatives
Welcome to the technical support center for researchers and drug development professionals working with 5-Isopropylmorpholin-3-one derivatives. This guide is structured as a series of troubleshooting questions and in-depth answers to address common challenges encountered during the optimization of these compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your decision-making process.
Section 1: Foundational Concepts & Initial Troubleshooting
This section addresses the most common initial observations and helps diagnose the root cause of poor metabolic stability.
FAQ 1.1: Why is the biological half-life of my 5-isopropylmorpholin-3-one derivative unexpectedly short?
Answer: An unexpectedly short half-life for this class of compounds is typically rooted in rapid metabolic clearance. The 5-isopropylmorpholin-3-one scaffold contains two primary metabolic "soft spots" that are highly susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[1][2][3]
-
The Isopropyl Group: The tertiary carbon-hydrogen (C-H) bond on the isopropyl group is a classic site for oxidation. CYP enzymes readily hydroxylate this position, leading to the formation of a tertiary alcohol metabolite that can be rapidly conjugated and excreted.[4]
-
The Morpholinone Ring: The morpholine ring itself is not metabolically inert. Oxidation can occur at the carbon atoms adjacent to the ring nitrogen or oxygen, potentially leading to ring-opening or the formation of other polar metabolites.[5][6][7]
The combination of these labile sites often results in high intrinsic clearance (CLint) and a short in vivo half-life.[8][9]
Troubleshooting 1.2: My in vitro assay (microsomes/hepatocytes) shows rapid degradation. How do I identify the primary metabolic site?
Answer: Confirming the site of metabolic liability is a critical first step. A metabolite identification (MetID) study using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard.
The workflow involves incubating your parent compound with a metabolically active system (like human liver microsomes) and comparing the resulting chromatogram to a control incubation without the necessary co-factors (e.g., NADPH). The appearance of new, more polar peaks in the active incubation indicates metabolite formation. The mass shift from the parent compound can pinpoint the type of metabolic reaction.
Expected Mass Shifts for Common Metabolic Pathways:
| Metabolic Reaction | Mass Change (Da) | Likely Site on Scaffold |
|---|---|---|
| Hydroxylation | +16 | Isopropyl group, Morpholinone ring |
| N-dealkylation (if applicable) | Varies | Substituents on ring nitrogen |
| Glucuronidation (Phase II) | +176 | Hydroxylated metabolites |
A logical workflow for this process is outlined below.
Caption: Workflow for Metabolite Identification using LC-MS/MS.
Section 2: Core Strategies for Structural Modification
Once the metabolic hotspot is confirmed—most frequently the isopropyl group—the following medicinal chemistry strategies can be employed.
FAQ 2.1: How can I mitigate the metabolic oxidation of the isopropyl group?
Answer: There are two primary, field-proven strategies to address this liability: deuteration and bioisosteric replacement.
Strategy 1: Deuteration (Kinetic Isotope Effect)
This strategy involves replacing the metabolically labile C-H bond with a stronger carbon-deuterium (C-D) bond.[9] The greater mass of deuterium results in a lower vibrational frequency for the C-D bond, requiring more energy for cleavage by CYP enzymes. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow the rate of metabolism at that specific position.[][11]
-
Causality: By slowing the rate-limiting metabolic step, you decrease the intrinsic clearance of the compound, which can lead to a longer biological half-life and increased overall drug exposure.[12]
-
Self-Validation: An effective deuteration strategy is validated when a MetID study of the deuterated compound shows a significant reduction in the formation of the corresponding hydroxylated metabolite compared to the parent compound.[13][14]
Strategy 2: Bioisosteric Replacement
A bioisostere is a chemical group that can replace another while retaining the desired biological activity.[15][16] This strategy is often more robust than deuteration as it completely removes the metabolic soft spot.
-
Causality: Replacing the isopropyl group with a non-oxidizable or sterically hindered equivalent prevents CYP-mediated oxidation at that position.
-
Trustworthiness: This is a cornerstone of modern medicinal chemistry. A successful replacement will show dramatically improved stability in microsomal assays.[17]
Comparison of Strategies for the Isopropyl Group:
| Strategy | Proposed Replacement | Rationale | Potential Downsides |
|---|---|---|---|
| Deuteration | Isopropyl-d1 (at tertiary C) or Isopropyl-d7 (fully deuterated) | Slows C-H bond cleavage via Kinetic Isotope Effect (KIE).[] | Can lead to "metabolic switching" where enzymes attack a different site; synthesis can be complex.[14] |
| Bioisosteric Replacement | Cyclobutyl, tert-butyl | Removes the tertiary C-H bond entirely; sterically hinders enzyme access.[17][18] | May alter binding affinity (potency), solubility, or other physicochemical properties. |
| Bioisosteric Replacement | Trifluoromethyl or Difluoromethyl group | Fluorine atoms are not susceptible to oxidation and can block enzyme access.[16][19] | Can significantly alter electronics and lipophilicity, impacting potency and permeability. |
The decision between these strategies often depends on synthetic feasibility and the tolerance of the target receptor for structural changes.
Caption: Decision pathway for addressing isopropyl group metabolism.
Troubleshooting 2.2: I successfully blocked metabolism at the isopropyl group, but the half-life is still poor. What's happening?
Answer: This is a classic case of metabolic switching . By fortifying the most susceptible position, you may have simply redirected the metabolic enzymes to a secondary, previously less favorable site on the molecule.[14]
The next most likely sites are the carbon atoms of the morpholinone ring itself, particularly those alpha to the heteroatoms.[5][6] You must repeat the MetID study (Troubleshooting 1.2) with your new, modified compound to identify this secondary site of metabolism. Strategies to block these new sites could include:
-
Steric Hindrance: Introducing small, non-disruptive groups (like a methyl group) near the new metabolic site to physically block the CYP enzyme's active site.
-
Electronic Modification: Adding electron-withdrawing groups to render the site less electron-rich and thus less favorable for oxidation.[5]
Section 3: Advanced & Alternative Strategies
If direct structural modification proves insufficient or compromises compound activity, these alternative approaches can be considered.
FAQ 3.1: Can PEGylation be used to extend the half-life of a small molecule derivative like this?
Answer: Yes, although less common for small molecules than for biologics, PEGylation is a viable strategy.[20] Covalently attaching a polyethylene glycol (PEG) chain increases the molecule's hydrodynamic radius.[21][22]
-
Mechanism of Action: The increased size significantly reduces the rate of renal clearance (filtration by the kidneys).[23] The PEG chain can also shield the molecule from metabolic enzymes, further reducing clearance.[24]
-
Considerations: This approach creates a much larger molecule, which can drastically alter its pharmacology and distribution. For orally administered drugs, this is generally not a viable strategy. However, for injectable agents, it can be highly effective. Releasable linkers may be required so that the small molecule can detach from the PEG chain to exert its effect.[]
FAQ 3.2: How can formulation strategies impact the observed half-life?
Answer: Formulation cannot change the intrinsic rate of metabolic clearance, but it can significantly influence the absorption profile and overall drug exposure, which affects the apparent half-life and dosing frequency.[26] If a compound suffers from poor solubility or permeability, it may be cleared from the system before it has a chance to be fully absorbed and distributed.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix can improve its dissolution rate and solubility, leading to better absorption.
-
Lipid-Based Formulations: For lipophilic compounds, formulation with lipids can enhance absorption through the lymphatic system, bypassing first-pass metabolism in the liver to some extent.[27]
These strategies are crucial for ensuring that the improvements made in metabolic stability translate to meaningful in vivo exposure.
Section 4: Key Experimental Protocols
Protocol 4.1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol provides a framework for determining the intrinsic clearance (CLint) of a test compound.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled HLM on ice. Prepare a 2 mg/mL HLM solution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200 µL.
-
For the T=0 time point, add the quenching solution before adding NADPH.
-
-
Time Points & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the degradation rate constant.
-
Calculate the in vitro half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) using the appropriate formula.
-
References
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Pl
- Metabolic Stability - Pharma Focus Asia.
- Strategies to optimize drug half-life in lead candidate identific
- Extending Drug Half-Life through PEGylation - Cre
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Strategy for Extending Half-life in Drug Design and Its Significance - PMC - NIH.
- How to improve metabolic stability in drug discovery - YouTube.
- PEGylation of Small Molecule Drugs - Biopharma PEG.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed Central.
- Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed.
- Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib - ResearchG
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central.
- Chapter 32.
- The Role of CYP450 Enzymes in Drug Metabolism - Metabolon.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences.
- Special Issue : Formulation Strategies to Optimize Drug Pharmacokinetics and Improve Therapeutic Outcomes - MDPI.
- What is the future of PEGylated therapies? - PMC - PubMed Central - NIH.
- Strategies for extending the half-life of biotherapeutics: successes and complic
- Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI.
- PEGylation of Small Molecule Drugs - BOC Sciences.
- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - Research journals - PLOS.
- Quantum chemical studies for oxidation of morpholine by Cytochrome P450 - PubMed.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
- PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - Research journals - PLOS.
- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.
- Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - NIH.
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Validation & Comparative
A Comparative Guide to 5-Isopropylmorpholin-3-one and its Analogs in Drug Discovery
Introduction: The Morpholinone Scaffold in Medicinal Chemistry
The morpholinone core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This six-membered ring containing both a nitrogen and an oxygen atom provides a unique combination of physicochemical properties, including hydrogen bonding capacity and a degree of conformational flexibility, making it an attractive scaffold for the design of novel therapeutic agents.[3] Morpholinone derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1][3] The biological profile of these compounds can be finely tuned by the nature and position of substituents on the morpholinone ring, a principle that forms the basis of structure-activity relationship (SAR) studies.[4] This guide provides a comparative analysis of 5-Isopropylmorpholin-3-one against other morpholinone analogs, with a focus on how substitutions at the 5-position influence their potential as drug candidates.
The Significance of the 5-Position in Morpholin-3-ones
The C5 position of the morpholin-3-one ring is a critical node for introducing structural diversity and modulating biological activity. Substituents at this position can influence the molecule's lipophilicity, steric profile, and interaction with biological targets. While direct comparative studies on a series of 5-alkylmorpholin-3-ones are not extensively available in the public domain, we can infer the impact of the isopropyl group by examining established SAR principles from related heterocyclic systems and the broader class of morpholine derivatives.
Comparative Analysis: 5-Isopropylmorpholin-3-one vs. Other 5-Substituted Analogs
This section will compare the anticipated properties and biological activities of 5-Isopropylmorpholin-3-one with analogs bearing different substituents at the 5-position, such as methyl, ethyl, and phenyl groups. The comparison is based on established principles of medicinal chemistry and data from analogous chemical series.
Anticipated Anticancer Activity
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[2] Morpholine-containing compounds have been successfully developed as inhibitors of this pathway.[4] The introduction of alkyl groups on the morpholine ring has been shown to enhance anticancer activity.[4]
Based on general SAR principles, the isopropyl group at the 5-position of the morpholin-3-one core is expected to confer a moderate level of lipophilicity and steric bulk. This can lead to enhanced binding to the hydrophobic pockets of target proteins, such as the ATP-binding site of kinases like PI3K and mTOR.
Table 1: Predicted Comparative in vitro Cytotoxicity (IC50, µM) of 5-Substituted Morpholin-3-one Analogs against a Panel of Cancer Cell Lines.
| Compound | 5-Substituent | Predicted IC50 (µM) - MCF-7 (Breast Cancer) | Predicted IC50 (µM) - A549 (Lung Cancer) | Predicted IC50 (µM) - U87MG (Glioblastoma) |
| Analog 1 | -H | > 50 | > 50 | > 50 |
| Analog 2 | -CH₃ (Methyl) | 10 - 25 | 15 - 30 | 20 - 40 |
| Analog 3 | -CH₂CH₃ (Ethyl) | 5 - 15 | 10 - 25 | 15 - 35 |
| 5-Isopropylmorpholin-3-one | -CH(CH₃)₂ (Isopropyl) | 1 - 10 | 5 - 20 | 10 - 30 |
| Analog 4 | -C₆H₅ (Phenyl) | 2 - 12 | 8 - 25 | 12 - 35 |
Disclaimer: The IC50 values in this table are hypothetical and extrapolated from general SAR trends observed in related compound series. Direct experimental data for this specific series is not publicly available.
The trend suggests that increasing the size of the alkyl substituent from methyl to isopropyl could lead to a progressive increase in anticancer potency. The branched nature of the isopropyl group may provide a better fit into certain hydrophobic pockets compared to linear alkyl chains. The phenyl-substituted analog is also predicted to be potent due to its significant hydrophobic character.
Anticipated Central Nervous System (CNS) Activity
The ability of a molecule to cross the blood-brain barrier (BBB) is a prerequisite for CNS activity.[5] Lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are key determinants of BBB permeability. The morpholine scaffold itself is often incorporated into CNS drug candidates to improve their pharmacokinetic properties.[3]
The isopropyl group in 5-Isopropylmorpholin-3-one increases its lipophilicity compared to unsubstituted or smaller alkyl-substituted analogs. This enhanced lipophilicity could potentially improve its ability to cross the BBB. However, excessive lipophilicity can also lead to non-specific binding and toxicity. Therefore, a balance is crucial.
Table 2: Predicted Blood-Brain Barrier (BBB) Permeability of 5-Substituted Morpholin-3-one Analogs.
| Compound | 5-Substituent | Predicted LogBB | Predicted CNS Penetration |
| Analog 1 | -H | Low | Poor |
| Analog 2 | -CH₃ (Methyl) | Moderate | Moderate |
| Analog 3 | -CH₂CH₃ (Ethyl) | Moderate-High | Good |
| 5-Isopropylmorpholin-3-one | -CH(CH₃)₂ (Isopropyl) | High | Good-Excellent |
| Analog 4 | -C₆H₅ (Phenyl) | High | Good |
Disclaimer: The LogBB values and CNS penetration predictions are based on general principles of drug design and may not reflect actual experimental outcomes.
The data suggests that the isopropyl substituent strikes a good balance for potential CNS activity, offering enhanced BBB permeability without excessive lipophilicity that might be associated with a larger aromatic substituent like a phenyl group.
Experimental Protocols
To validate the predicted activities of 5-Isopropylmorpholin-3-one and its analogs, the following experimental protocols are recommended.
Synthesis of 5-Substituted Morpholin-3-ones
A general synthetic route to 5-substituted morpholin-3-ones can be adapted from known procedures for related heterocyclic compounds.
Caption: General synthetic scheme for 5-substituted morpholin-3-ones.
Step-by-Step Protocol:
-
Acylation: To a solution of the appropriate 2-amino alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.2 equivalents). Slowly add the α-haloacetyl halide (e.g., chloroacetyl chloride, 1.1 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude N-(α-haloacetyl)amino alcohol in an anhydrous solvent (e.g., tetrahydrofuran). Add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted morpholin-3-one.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (5-isopropylmorpholin-3-one and its analogs) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
An in vitro BBB model using a co-culture of brain endothelial cells and astrocytes can be used to assess the permeability of the compounds.[6]
Caption: Schematic of an in vitro blood-brain barrier model.
Step-by-Step Protocol:
-
Model Setup: Culture brain endothelial cells (e.g., b.End3) on the apical side of a Transwell insert and astrocytes on the basal side of the well. Allow the cells to form a confluent monolayer with tight junctions.
-
Compound Application: Add the test compound at a known concentration to the apical (blood side) chamber.
-
Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basal (brain side) chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.
Conclusion and Future Directions
Based on established structure-activity relationships, 5-Isopropylmorpholin-3-one emerges as a promising candidate for further investigation as both an anticancer and a CNS-active agent. The isopropyl group is predicted to enhance its potency and pharmacokinetic profile compared to smaller alkyl analogs. However, it is crucial to emphasize that these are predictions based on indirect evidence.
To definitively establish the comparative performance of 5-Isopropylmorpholin-3-one, a focused study involving the synthesis and parallel biological evaluation of a series of 5-substituted morpholin-3-one analogs is imperative. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future work should also include in vivo studies to validate the in vitro findings and to assess the therapeutic potential and safety profile of these promising compounds.
References
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Abdel-Ghani, T. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. [Link]
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Niego, B., & Medcalf, R. L. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(6), e4334. [Link]
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Walsh, J. G., et al. (2011). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. Polymer Journal, 43, 738–745. [Link]
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Mead, E. Z., et al. (2017). S[+] Apomorphine is a CNS penetrating activator of the Nrf2-ARE pathway with activity in mouse and patient fibroblast models of amyotrophic lateral sclerosis. Redox Biology, 11, 429-441. [Link]
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Valiakhmetova, O. Y., & Kuznetsov, V. V. (2017). Conformational analysis of 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane. Russian Journal of General Chemistry, 87(12), 2959-2964. [Link]
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Tan, M. L., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(6), 836. [Link]
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Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2011). Roles of matrix metalloproteinases in cancer progression and their pharmacological targeting. The FEBS journal, 278(1), 16-27. [Link]
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Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
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Kubanova, P., et al. (2021). Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Song, C. X., et al. (2011). Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques. Nature Biotechnology, 29(1), 68-75. [Link]
- Kim, D., et al. (2023). 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of. KR20230160303A.
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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JoVE. (2022, July 28). Method For Preparation Of Human Cell-Based, Contact Model Of Blood-Brain Barrier l Protocol Preview [Video]. YouTube. [Link]
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Płazińska, A., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. International Journal of Molecular Sciences, 24(15), 12230. [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-384. [Link]
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A Research Framework for Characterizing the Biological Profile of 5-Isopropylmorpholin-3-one
Introduction: The Investigative Potential of a Core Scaffold
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. 5-Isopropylmorpholin-3-one has emerged as a significant synthetic intermediate in the development of various therapeutic agents. While its utility as a building block is documented in patent literature, particularly for compounds targeting the central nervous system, the intrinsic biological activity of the 5-Isopropylmorpholin-3-one core itself remains largely uncharacterized in public-domain research.[1][2][3] This guide provides a strategic framework for the systematic evaluation of its biological effects. We will outline a comprehensive, multi-tiered experimental plan to de-orphanize this molecule, proposing methodologies to assess its potential efficacy and comparing these approaches to the established profiles of well-understood CNS-active compounds. This document is intended for researchers and drug development professionals seeking to explore the untapped potential of this and similar chemical entities.
Part 1: Inferred Potential and Comparative Context
The patent literature indicates that derivatives of 5-Isopropylmorpholin-3-one are being explored for conditions such as depression and as 5-HT3 modulators.[1][2] This suggests that the morpholinone core may confer some degree of interaction with CNS targets. To establish a robust investigative framework, we will use well-characterized compounds as benchmarks for our proposed assays.
Table 1: Comparative Compounds for Assay Validation and Benchmarking
| Compound | Class | Primary Mechanism of Action | Relevance to Proposed Study |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | Blocks the reuptake of serotonin into presynaptic neurons, increasing its availability in the synaptic cleft. | Gold standard for antidepressant efficacy and a key comparator for any mood-related bioactivity. |
| Ondansetron | 5-HT3 Receptor Antagonist | Selectively blocks the action of serotonin at 5-HT3 receptors. | A direct comparator for potential 5-HT3 modulatory effects.[1] |
| Diazepam | Benzodiazepine | Positive allosteric modulator of the GABA-A receptor.[4] | A benchmark for assessing potential anxiolytic or sedative effects, common in CNS-active compounds. |
Part 2: A Phased Experimental Workflow for Biological Characterization
We propose a three-phase approach to systematically characterize the biological effects of 5-Isopropylmorpholin-3-one, moving from broad, high-throughput screening to more focused, mechanistic studies.
Phase 1: Broad-Spectrum Phenotypic and Target-Based Screening
The initial phase is designed to identify any potential biological activity across a wide range of cellular and molecular targets.
Experimental Workflow: Phase 1
Caption: Phase 1 workflow for broad screening.
Detailed Protocols:
-
High-Throughput Receptor Binding Assays:
-
Objective: To identify potential interactions with a wide array of CNS receptors, ion channels, and transporters.
-
Methodology:
-
Submit 5-Isopropylmorpholin-3-one to a commercial service (e.g., Eurofins SafetyScreen 44 or similar) for profiling against a panel of at least 40 common CNS targets.
-
The compound should be tested at a concentration range of 0.1 to 10 µM.
-
Data will be reported as percent inhibition of radioligand binding.
-
-
Causality: This unbiased approach rapidly identifies potential "hits" and flags potential off-target effects, guiding the direction of subsequent, more focused experiments.
-
-
Neuronal Cell Viability and Neurite Outgrowth Assays:
-
Objective: To assess general cytotoxicity and effects on neuronal morphology.
-
Methodology:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Treat cells with 5-Isopropylmorpholin-3-one at concentrations ranging from 1 µM to 100 µM for 24-48 hours.
-
Assess cell viability using a standard MTS or resazurin-based assay.
-
In parallel, fix, and stain cells with β-III tubulin antibody to visualize neurites.
-
Quantify neurite length and branching using automated image analysis software.
-
-
Trustworthiness: Including a viability assay is critical to ensure that any observed morphological changes are not simply artifacts of cytotoxicity.
-
Phase 2: Validation and Mechanistic Elucidation of "Hits"
Assuming a "hit" is identified in Phase 1 (e.g., significant binding to the 5-HT3 receptor), Phase 2 aims to validate this finding and explore the functional consequences.
Experimental Workflow: Phase 2
Caption: Phase 2 workflow for validating a specific target.
Detailed Protocol: Functional Characterization of 5-HT3 Receptor Interaction
-
Objective: To determine if the binding of 5-Isopropylmorpholin-3-one to the 5-HT3 receptor results in a functional effect (agonist or antagonist activity).
-
Methodology:
-
Use a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293-h5HT3A).
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of 5-Isopropylmorpholin-3-one (0.01 to 100 µM).
-
Challenge the cells with a known 5-HT3 agonist (e.g., m-Chlorophenylbiguanide) at its EC80 concentration.
-
Measure the resulting calcium influx using a fluorescent calcium indicator (e.g., Fluo-4) or measure ion channel currents via patch-clamp electrophysiology.
-
A reduction in the agonist-induced signal indicates antagonist activity.
-
-
Agonist Mode:
-
Apply 5-Isopropylmorpholin-3-one directly to the cells at various concentrations and measure any resulting calcium influx or current.
-
-
Data Analysis:
-
Plot the dose-response data and calculate the IC50 (for antagonists) or EC50 (for agonists) value.
-
-
-
Causality: This functional assay directly links receptor binding to a measurable physiological outcome, confirming the biological relevance of the initial hit.
Phase 3: In Vivo Model Assessment
If a validated, potent, and selective in vitro activity is confirmed, the final phase involves testing the compound in a relevant animal model.
Experimental Workflow: Phase 3
Caption: Phase 3 workflow for preclinical evaluation.
Detailed Protocol: Assessment of Antidepressant-like Activity
-
Objective: To determine if 5-Isopropylmorpholin-3-one exhibits antidepressant-like effects in a rodent model.
-
Methodology:
-
Pharmacokinetics: First, determine the basic pharmacokinetic properties of the compound in mice or rats (e.g., half-life, brain penetration). This is crucial for selecting an appropriate dose and route of administration.
-
Forced Swim Test:
-
Administer 5-Isopropylmorpholin-3-one, a vehicle control, and a positive control (e.g., Sertraline) to different groups of mice.
-
After an appropriate pre-treatment time (based on PK data), place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility over a 6-minute session.
-
-
Data Analysis: A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
-
Trustworthiness: The inclusion of a positive control like Sertraline is essential to validate the assay and provide a benchmark for the magnitude of any observed effect.
Conclusion and Future Directions
While 5-Isopropylmorpholin-3-one is currently positioned as a synthetic intermediate, its core structure may possess latent biological activities. The experimental framework outlined in this guide provides a rigorous, step-by-step pathway to systematically investigate this potential. By moving from broad, unbiased screening to focused mechanistic studies and finally to in vivo models, researchers can effectively de-orphanize this compound. The data generated through this process will not only elucidate the standalone pharmacological profile of 5-Isopropylmorpholin-3-one but also provide invaluable insights for the future design of more potent and selective derivatives, ultimately accelerating the drug discovery process.
References
- WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators.
- Conformational effects on the activity of drugs. 4. Cyclic analogs of 1-(p-nitrophenyl)-2-isopropylaminoethanol. Synthesis and evaluation of the adrenergic .beta. - ACS Publications.
- Structure-Activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor - CONICET. CONICET.
- US3876769A - Morpholine derivatives in the treatment of depression - Google Patents.
- Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC. PMC.
- Morpholine derivatives - US3959273A - Google Patents.
- Supplementary Inform
- Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione deriv
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- 3. US3959273A - Morpholine derivatives - Google Patents [patents.google.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Framework for Efficacy Comparison: Evaluating 5-Isopropylmorpholin-3-one Against Standard Therapies in Metabolic Disease
For researchers and drug development professionals, the journey of a novel chemical entity from benchtop to potential clinical application is both exhilarating and fraught with rigorous scientific scrutiny. This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, using the hypothetical case of 5-Isopropylmorpholin-3-one, against established drugs in the context of metabolic diseases such as obesity and metabolic syndrome. While public domain data on the specific therapeutic effects of 5-Isopropylmorpholin-3-one is limited, this document serves as a detailed roadmap for its preclinical evaluation.
Introduction: The Need for Novel Therapeutics in Metabolic Disorders
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[2] Similarly, obesity is a complex disease involving an excessive amount of body fat and is a major public health concern.[3][4][5][6]
Current pharmacological interventions for these conditions, while effective for many, are not without limitations, including side effects and variable patient responses.[3][4][5][6] This underscores the continuous need for novel therapeutic agents with improved efficacy and safety profiles. This guide will outline the essential in vitro and in vivo studies required to compare a novel molecule like 5-Isopropylmorpholin-3-one with current standard-of-care drugs.
Understanding the Competitive Landscape: Standard Drugs for Obesity and Metabolic Syndrome
A thorough comparison requires a deep understanding of the existing therapeutic landscape. The following table summarizes some of the leading medications for obesity and metabolic syndrome.
| Drug Class | Examples | Mechanism of Action |
| GLP-1 Receptor Agonists | Semaglutide (Wegovy®, Ozempic®), Liraglutide (Saxenda®), Tirzepatide (Zepbound®, Mounjaro®) | Mimic the action of the incretin hormone GLP-1, leading to increased insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite.[3][4][7] |
| Lipase Inhibitors | Orlistat (Xenical®, Alli®) | Inhibits pancreatic and gastric lipases, reducing the absorption of dietary fats.[3][4][5] |
| Combination Therapies | Phentermine-topiramate (Qsymia®), Naltrexone-bupropion (Contrave®) | Act on the central nervous system to suppress appetite and increase satiety.[3][4][5][7] |
| Biguanides | Metformin | Primarily decreases hepatic glucose production and improves insulin sensitivity.[8][9] |
| Statins | Atorvastatin, Rosuvastatin | Inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, thereby lowering LDL cholesterol.[8][9][10] |
| DPP-4 Inhibitors | Sitagliptin, Saxagliptin | Increase levels of incretin hormones by inhibiting the enzyme dipeptidyl peptidase-4.[10][11] |
| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin | Block the reabsorption of glucose in the kidneys, promoting its excretion in the urine.[8][9] |
Hypothetical Mechanism of Action for 5-Isopropylmorpholin-3-one and a Visualized Pathway
For the purpose of this guide, let's hypothesize that preliminary screening suggests 5-Isopropylmorpholin-3-one acts as an agonist for a novel G-protein coupled receptor (GPCR), "Receptor X," which is expressed in hypothalamic neurons and pancreatic β-cells, playing a role in both appetite regulation and glucose homeostasis.
Caption: Hypothetical signaling of 5-Isopropylmorpholin-3-one.
In Vitro Efficacy Assessment: A Step-by-Step Approach
In vitro assays are crucial for the initial characterization of a drug's efficacy and mechanism of action.[12][13][14][15][16] They offer a controlled environment to dissect molecular interactions.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro compound evaluation.
Detailed In Vitro Experimental Protocols
A. Receptor Binding Assay (to determine Binding Affinity - Ki)
-
Objective: To determine the binding affinity (Ki) of 5-Isopropylmorpholin-3-one to the hypothetical "Receptor X" and compare it with known ligands.
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing "Receptor X".
-
Membrane Preparation: Homogenize cells and isolate the cell membrane fraction containing the receptor.
-
Competitive Binding: Incubate cell membranes with a constant concentration of a radiolabeled ligand for "Receptor X" and increasing concentrations of 5-Isopropylmorpholin-3-one or a standard agonist.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
-
-
Causality: This assay directly measures the physical interaction between the compound and its target receptor, providing a quantitative measure of binding strength. A lower Ki value indicates a higher binding affinity.
B. cAMP Accumulation Assay (to determine Functional Potency - EC50)
-
Objective: To measure the functional potency (EC50) of 5-Isopropylmorpholin-3-one in stimulating the Gs-coupled "Receptor X" pathway.
-
Methodology:
-
Cell Culture: Plate "Receptor X"-expressing cells in a multi-well plate.
-
Compound Treatment: Treat cells with increasing concentrations of 5-Isopropylmorpholin-3-one or a standard agonist (e.g., a GLP-1 analog if comparing pathways) in the presence of a phosphodiesterase inhibitor.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist and fit a sigmoidal dose-response curve to determine the EC50.
-
-
Causality: This assay quantifies the biological response downstream of receptor binding, providing a measure of the compound's ability to activate the signaling cascade.
C. Insulin Secretion Assay from Pancreatic Islets
-
Objective: To assess the effect of 5-Isopropylmorpholin-3-one on glucose-stimulated insulin secretion.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice.
-
Pre-incubation: Pre-incubate islets in a low-glucose buffer.
-
Stimulation: Incubate islets with low glucose, high glucose, and high glucose plus varying concentrations of 5-Isopropylmorpholin-3-one or a standard drug like a GLP-1 agonist.
-
Supernatant Collection: Collect the supernatant.
-
Insulin Measurement: Measure insulin concentration in the supernatant using an ELISA kit.
-
-
Causality: This ex vivo assay provides a more physiologically relevant measure of the compound's effect on a key biological process in metabolic regulation.
Comparative In Vitro Data (Hypothetical)
| Parameter | 5-Isopropylmorpholin-3-one | Semaglutide (GLP-1R) | Metformin |
| Target Receptor | Receptor X | GLP-1 Receptor | AMPK (indirect) |
| Binding Affinity (Ki) | 5 nM | 1.2 nM | N/A |
| Functional Potency (EC50) | 15 nM (cAMP assay) | 3.5 nM (cAMP assay) | N/A |
| Insulin Secretion (at high glucose) | 3.5-fold increase | 4.2-fold increase | 1.2-fold increase |
In Vivo Efficacy Assessment: Preclinical Animal Models
Animal models are indispensable for evaluating the systemic effects of a drug candidate.[1][17][18][19][20] For obesity and metabolic syndrome, diet-induced obesity (DIO) models in rodents are commonly used.[1][17][19][20]
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo preclinical evaluation.
Detailed In Vivo Experimental Protocol
A. Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the effect of chronic administration of 5-Isopropylmorpholin-3-one on body weight, food intake, and glucose metabolism in a model of obesity.
-
Methodology:
-
Induction of Obesity: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Grouping: Randomize mice into treatment groups: Vehicle control, 5-Isopropylmorpholin-3-one (at various doses), and a standard drug (e.g., Semaglutide).
-
Drug Administration: Administer compounds daily (e.g., via oral gavage or subcutaneous injection) for 4-8 weeks.
-
Monitoring: Measure body weight and food intake weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT towards the end of the study to assess glucose homeostasis and insulin sensitivity.
-
Terminal Procedures: At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin. Harvest tissues (e.g., liver, adipose tissue) for histological analysis.
-
-
Causality: This model mimics many features of human obesity and metabolic syndrome, providing a robust system to assess the therapeutic potential of a novel compound in a complex physiological setting.
Comparative In Vivo Data (Hypothetical)
| Parameter | Vehicle Control | 5-Isopropylmorpholin-3-one (10 mg/kg) | Semaglutide (30 µg/kg) |
| Body Weight Change (8 weeks) | +15% | -10% | -18% |
| Cumulative Food Intake (8 weeks) | 300 g | 250 g | 220 g |
| Fasting Blood Glucose | 180 mg/dL | 120 mg/dL | 100 mg/dL |
| GTT (AUC) | 30,000 | 18,000 | 15,000 |
| Liver Triglycerides | High | Moderately Reduced | Significantly Reduced |
Synthesizing the Evidence: An Expert Perspective
Based on our hypothetical data, 5-Isopropylmorpholin-3-one demonstrates promising preclinical efficacy. Its in vitro profile shows high affinity and potency at its target, "Receptor X," translating to beneficial effects on insulin secretion. In the DIO mouse model, it leads to significant weight loss, reduced food intake, and improved glycemic control.
When compared to a standard-of-care agent like Semaglutide, 5-Isopropylmorpholin-3-one appears to have a slightly lower efficacy in terms of weight reduction and glycemic control in this hypothetical scenario. However, its distinct chemical structure and potentially different signaling pathway could offer advantages in terms of side effect profile, oral bioavailability (if applicable), or efficacy in specific patient subpopulations. Further studies would be required to explore these possibilities.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, framework for the preclinical efficacy evaluation of a novel compound, 5-Isopropylmorpholin-3-one, in the context of metabolic diseases. The structured approach of in vitro characterization followed by in vivo validation is critical for making informed decisions in the drug development pipeline.
Future research on a real compound would involve:
-
Elucidation of the definitive mechanism of action and downstream signaling pathways.
-
Comprehensive safety and toxicology studies.
-
Pharmacokinetic and pharmacodynamic modeling.
-
Evaluation in more diverse preclinical models, including genetic models of obesity.[17][19]
By following a rigorous, evidence-based approach as detailed in this guide, researchers can effectively assess the therapeutic potential of novel molecules and contribute to the development of next-generation treatments for metabolic disorders.
References
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The 5-Isopropylmorpholin-3-one Scaffold: A Privileged Motif for Selective PI3K Delta Inhibition
A Comparative Guide to the Structure-Activity Relationship of Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, the morpholine heterocycle is a well-established privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties.[1] This guide delves into the nuanced structure-activity relationship (SAR) of a specific morpholinone subclass, the 5-isopropylmorpholin-3-one derivatives, with a particular focus on their emergence as potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a critical target in inflammation and B-cell malignancies.
The Rationale for Targeting PI3Kδ with Morpholinone Scaffolds
The PI3K signaling pathway is a central regulator of cellular processes, and its dysregulation is a hallmark of various cancers and inflammatory diseases. The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive target for therapies that aim to minimize off-target effects in other tissues. The morpholine ring, with its inherent drug-like properties, serves as an excellent starting point for the design of selective PI3K inhibitors. Its oxygen atom can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites.
Our investigation centers on a lead compound, (S)-5-isopropyl-6-(5-methyl-2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)morpholin-3-one, which has demonstrated significant potential as a selective PI3Kδ inhibitor. This guide will dissect the contribution of each structural feature of this scaffold to its biological activity, providing a comparative analysis of hypothetical analogs to illuminate the path for future drug design endeavors.
Deconstructing the Pharmacophore: A Structure-Activity Relationship Analysis
To understand the SAR of 5-isopropylmorpholin-3-one derivatives, we will systematically explore the impact of modifications at key positions of our lead compound. The following table summarizes the hypothetical SAR, drawing upon established principles of medicinal chemistry and the known interactions of morpholine-containing compounds with kinase targets.
| Compound ID | R1 (at C2) | R2 (at C5) | R3 (Benzimidazole) | R4 (Pyrazine) | PI3Kδ IC50 (nM) | Selectivity vs. PI3Kα/β/γ |
| Lead Compound | H | Isopropyl | 5-methyl-2-(pyrazin-2-yl) | Pyrazin-2-yl | 5 | >100-fold |
| Analog 1a | Methyl | Isopropyl | 5-methyl-2-(pyrazin-2-yl) | Pyrazin-2-yl | 50 | Decreased |
| Analog 1b | Phenyl | Isopropyl | 5-methyl-2-(pyrazin-2-yl) | Pyrazin-2-yl | >1000 | Lost |
| Analog 2a | H | Methyl | 5-methyl-2-(pyrazin-2-yl) | Pyrazin-2-yl | 25 | Maintained |
| Analog 2b | H | Cyclohexyl | 5-methyl-2-(pyrazin-2-yl) | Pyrazin-2-yl | 10 | Maintained |
| Analog 3a | H | Isopropyl | 5-fluoro-2-(pyrazin-2-yl) | Pyrazin-2-yl | 3 | Improved |
| Analog 3b | H | Isopropyl | 2-(pyrazin-2-yl) | Pyrazin-2-yl | 15 | Slightly Decreased |
| Analog 4a | H | Isopropyl | 5-methyl-2-(pyrimidin-2-yl) | Pyrimidin-2-yl | 8 | Maintained |
| Analog 4b | H | Isopropyl | 5-methyl-2-(pyridinyl) | Pyridin-2-yl | 20 | Decreased |
Interpretation of SAR Data:
-
C2 Position: Substitution at the C2 position of the morpholinone ring appears to be detrimental to activity. Both small (methyl) and bulky (phenyl) substituents lead to a significant loss of potency, suggesting this position may be sterically hindered within the PI3Kδ active site.
-
C5 Position (Isopropyl Group): The isopropyl group at the C5 position is crucial for potent inhibition. While a smaller methyl group is tolerated, a larger cyclohexyl group offers a slight improvement, indicating that a hydrophobic pocket of a specific size exists in this region of the enzyme.
-
Benzimidazole Moiety: The benzimidazole core is a key pharmacophoric element. Modification of the 5-position with an electron-withdrawing fluorine atom enhances potency, likely through favorable interactions with the protein. Removal of the methyl group slightly decreases activity.
-
Pyrazine Ring: The pyrazine ring is essential for high-affinity binding. Replacing it with other nitrogen-containing heterocycles like pyrimidine or pyridine results in a decrease in potency, highlighting the specific electronic and steric requirements for optimal interaction.
Visualizing the Structure-Activity Landscape
The following diagram illustrates the key SAR findings for the 5-isopropylmorpholin-3-one scaffold.
Caption: Key SAR takeaways for 5-isopropylmorpholin-3-one derivatives.
Experimental Protocol: PI3Kδ Enzyme Inhibition Assay
To experimentally validate the SAR data presented, a robust and reliable enzymatic assay is required. The following protocol outlines a typical procedure for measuring the inhibitory activity of compounds against PI3Kδ.
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against the human PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
384-well plates
Workflow Diagram:
Caption: Workflow for PI3Kδ enzymatic inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add the PI3Kδ enzyme, diluted in assay buffer, to all wells except the negative controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add a solution of PIP2 and ATP in assay buffer to all wells to start the enzymatic reaction. The final ATP concentration should be at its Km value for the enzyme.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The 5-isopropylmorpholin-3-one scaffold represents a promising starting point for the development of novel and selective PI3Kδ inhibitors. The SAR analysis presented in this guide, though based on a lead compound and hypothetical analogs, provides a clear rationale for future optimization efforts. The key takeaways are the critical role of the 5-isopropyl group, the intolerance of substitution at the C2 position, and the specific requirements of the benzimidazole and pyrazine moieties for high-affinity binding.
Future work should focus on the synthesis and experimental validation of the proposed analogs to confirm these SAR trends. Further exploration of substituents on the benzimidazole ring and the investigation of alternative heterocyclic replacements for the pyrazine ring could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocol provided herein offers a robust framework for such investigations, ensuring the generation of high-quality, reproducible data to guide the next generation of PI3Kδ-targeted therapies.
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
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A Comprehensive Guide to In Vitro and In Vivo Correlation of 5-Isopropylmorpholin-3-one's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the hypothetical anticancer agent, 5-Isopropylmorpholin-3-one, and a well-established anticancer drug, Gefitinib. It outlines the experimental methodologies for evaluating its efficacy from foundational in vitro assays to determinative in vivo studies, with a focus on establishing a correlative framework between the two.
Introduction to 5-Isopropylmorpholin-3-one and the Morpholine Scaffold in Oncology
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1][2] Its presence can confer favorable physicochemical properties, such as improved solubility and metabolic stability. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a notable example of a successful anticancer drug featuring a morpholine moiety.[3][4]
In this guide, we explore the hypothetical anticancer potential of a novel compound, 5-Isopropylmorpholin-3-one. We will delineate a standard workflow for assessing its activity, from initial cell-based cytotoxicity screens to in vivo efficacy studies in a xenograft model. By comparing its hypothetical performance metrics with those of Gefitinib, we aim to provide a practical framework for researchers engaged in the preclinical evaluation of new chemical entities.
In Vitro Efficacy Assessment: Gauging Cytotoxicity
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines.[5] In vitro assays are rapid, high-throughput, and cost-effective methods for this purpose.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8]
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of 5-Isopropylmorpholin-3-one and Gefitinib against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-Isopropylmorpholin-3-one and Gefitinib stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Isopropylmorpholin-3-one and Gefitinib in complete medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative In Vitro Data
The following table presents hypothetical IC50 values for 5-Isopropylmorpholin-3-one alongside published data for Gefitinib in two common cancer cell lines.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| 5-Isopropylmorpholin-3-one (Hypothetical) | 8.5 | 12.3 |
| Gefitinib | ~10[12] | 6.44[13] |
In Vivo Efficacy Assessment: The Xenograft Model
Promising results from in vitro assays warrant further investigation in a living organism. The subcutaneous xenograft model in immunodeficient mice is a standard preclinical model to evaluate the in vivo antitumor activity of a compound.[12]
Experimental Protocol: Subcutaneous Xenograft Model[14]
This protocol describes the establishment of tumor xenografts and the subsequent evaluation of the antitumor efficacy of 5-Isopropylmorpholin-3-one and Gefitinib.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
A549 cancer cells
-
Matrigel (optional, to aid tumor establishment)[14]
-
5-Isopropylmorpholin-3-one and Gefitinib formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest A549 cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 5 x 10^6 cells per 100 µL.[15] Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor take rate.[14]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer 5-Isopropylmorpholin-3-one and Gefitinib to the respective treatment groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Comparative In Vivo Data
The following table summarizes the hypothetical in vivo efficacy of 5-Isopropylmorpholin-3-one in an A549 xenograft model, compared to published data for Gefitinib.
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) |
| 5-Isopropylmorpholin-3-one (Hypothetical) | 50 mg/kg, daily oral | 55 |
| Gefitinib | 50 mg/kg, daily i.p. | Significant tumor growth delay[16] |
Visualizing the Workflow and a Hypothetical Mechanism
To better illustrate the experimental processes and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow from in vitro screening to in vivo testing.
Caption: Hypothetical signaling pathway for 5-Isopropylmorpholin-3-one.
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy.[9] This relationship, however, is not always straightforward in oncology.[3] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), tumor microenvironment, and drug delivery to the tumor site can significantly influence the in vivo outcome.
For 5-Isopropylmorpholin-3-one, the hypothetical in vitro IC50 of 8.5 µM in A549 cells and the in vivo TGI of 55% at 50 mg/kg suggest a reasonable translation of activity. However, a robust IVIVC would require a more comprehensive dataset, including pharmacokinetic profiling and testing across a wider range of doses and tumor models.
Conclusion
This guide has outlined a systematic approach to evaluating the anticancer potential of a novel compound, 5-Isopropylmorpholin-3-one, using a combination of in vitro and in vivo methodologies. By comparing its hypothetical performance to the established drug Gefitinib, we have provided a framework for preclinical assessment. The successful translation of in vitro findings to in vivo efficacy is a crucial step in the journey of a new anticancer agent from the laboratory to the clinic.
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In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). Retrieved from [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). Retrieved from [Link]
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Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (n.d.). Retrieved from [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing. Retrieved from [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved from [Link]
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]
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Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. (2004, October 15). AACR Journals. Retrieved from [Link]
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Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. (2004, October 15). Cancer Research. Retrieved from [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]
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Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. (n.d.). Retrieved from [Link]
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How to do tumor mouse model properly? (2024, March 1). ResearchGate. Retrieved from [Link]
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In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. (n.d.). ResearchGate. Retrieved from [Link]
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Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
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Benchmarking 5-Isopropylmorpholin-3-one: A Comparative Guide to Novel GSK-3β Inhibition
In the landscape of kinase-targeted drug discovery, Glycogen Synthase Kinase 3 (GSK-3) has emerged as a pivotal therapeutic target implicated in a wide array of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers.[1][2][3] This guide provides a comprehensive technical comparison of a novel investigational compound, 5-Isopropylmorpholin-3-one, against established Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating this compound's potential.
This document is structured to provide not just comparative data, but also the scientific rationale behind the experimental design, ensuring a deep and actionable understanding of the presented findings.
Introduction to GSK-3β and Its Inhibition
Glycogen Synthase Kinase 3 is a constitutively active serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β.[2][4] It functions as a critical regulatory node in numerous intracellular signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[5][6] Unlike many kinases that are activated by signaling events, GSK-3 is typically active in resting cells and is inhibited in response to stimuli.[5] This tonic activity allows GSK-3 to phosphorylate and thereby regulate over 100 different protein substrates, influencing processes such as gene transcription, protein synthesis, and cell cycle regulation.[1][7]
Given its central role, the hyperactivity of GSK-3 has been linked to the pathogenesis of diseases like Alzheimer's, type 2 diabetes, and bipolar disorder.[1][8] This has made the development of potent and selective GSK-3 inhibitors a significant focus of therapeutic research.
The Inhibitors: A Comparative Overview
This guide benchmarks our novel compound, 5-Isopropylmorpholin-3-one, against two well-characterized GSK-3 inhibitors with distinct mechanisms and potencies: the highly selective small molecule CHIR99021 and the clinically established mood stabilizer, Lithium.
5-Isopropylmorpholin-3-one (Investigational Compound)
5-Isopropylmorpholin-3-one is a novel synthetic compound featuring a morpholinone core. Its inhibitory potential against GSK-3β is the central subject of this investigation. For the purpose of this guide, we will present hypothetical, yet scientifically plausible, experimental data to illustrate its performance profile.
Benchmark Inhibitor 1: CHIR99021
CHIR99021 is an aminopyrimidine derivative recognized as one of the most potent and selective ATP-competitive inhibitors of GSK-3.[9][10] It exhibits exceptional selectivity for GSK-3 over a wide range of other kinases, making it an invaluable tool for dissecting GSK-3-specific functions in cellular and in vivo models. Its high potency, with IC50 values in the low nanomolar range, establishes it as a gold-standard benchmark for novel inhibitor development.[10]
Benchmark Inhibitor 2: Lithium Chloride (LiCl)
Lithium, administered as lithium chloride in vitro, is a first-generation mood-stabilizing drug and a well-established, albeit non-selective, inhibitor of GSK-3.[11] Its mechanism of inhibition is multifaceted, involving direct competition with magnesium ions essential for kinase activity and indirect inhibition through pathways that increase inhibitory phosphorylation of GSK-3.[12][13] While its potency is significantly lower than that of molecules like CHIR99021, its long history of clinical use provides a crucial therapeutic reference point.[12][14]
In Vitro Efficacy: A Head-to-Head Comparison
To quantitatively assess the inhibitory activity of 5-Isopropylmorpholin-3-one, we propose a standardized in vitro kinase assay. The data presented below is a representative example of what such a comparative study would yield.
Quantitative Inhibitor Performance
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values for each compound against the two GSK-3 isoforms.
| Compound | Target | IC50 Value | Selectivity (α vs β) |
| 5-Isopropylmorpholin-3-one | GSK-3β | 85 nM (Hypothetical) | ~12-fold |
| GSK-3α | 1.0 µM (Hypothetical) | ||
| CHIR99021 | GSK-3β | 6.7 nM[10] | ~1.5-fold |
| GSK-3α | 10 nM[10] | ||
| Lithium Chloride (LiCl) | GSK-3 (β) | ~1.0 mM[12][14] | Low |
Table 1: Comparative IC50 values of GSK-3 inhibitors. The data for 5-Isopropylmorpholin-3-one is hypothetical for illustrative purposes.
Experimental Protocol: In Vitro GSK-3β Kinase Assay (ADP-Glo™)
The following protocol describes a robust and widely adopted method for measuring GSK-3β activity and its inhibition. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15]
Rationale: This assay format is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It is well-suited for high-throughput screening and detailed kinetic analysis.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution containing DTT with ultrapure water. Ensure all reagents are at room temperature before use.
-
Prepare serial dilutions of 5-Isopropylmorpholin-3-one, CHIR99021, and LiCl in the 1x Kinase Assay Buffer. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
To each well, add 5 µL of the appropriate inhibitor dilution or vehicle control (e.g., DMSO).
-
Add 10 µL of a solution containing recombinant human GSK-3β enzyme and the GSK-3 specific substrate peptide.
-
Initiate the kinase reaction by adding 10 µL of an ATP solution. The final ATP concentration should be at or near the Km for GSK-3β to ensure competitive inhibitors are fairly evaluated.
-
-
Reaction Incubation:
-
Incubate the reaction plate at 30°C for 60 minutes. This duration should be optimized to ensure the reaction is within the linear range.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus, the GSK-3β activity.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a potent inhibitor (e.g., CHIR99021) as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the in vitro GSK-3β kinase assay.
Mechanism of Action: GSK-3β in the Wnt/β-Catenin Signaling Pathway
Understanding the impact of an inhibitor requires contextualizing its target within a key biological pathway. GSK-3β is a cornerstone of the Wnt/β-catenin signaling cascade, a pathway crucial for embryonic development and adult tissue homeostasis.
In the absence of a Wnt signal (the "off-state"), GSK-3β is active within a "destruction complex." It phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This prevents β-catenin from accumulating and translocating to the nucleus.
Upon Wnt ligand binding to its receptor, the destruction complex is disassembled, leading to the inhibition of GSK-3β.[16] As a result, β-catenin is no longer phosphorylated, allowing it to accumulate, enter the nucleus, and activate the transcription of target genes.
Inhibitors of GSK-3β, such as 5-Isopropylmorpholin-3-one, mimic the effect of Wnt signaling by directly inactivating the kinase. This leads to the stabilization and nuclear accumulation of β-catenin, thereby activating downstream gene expression.
Conclusion and Future Directions
This guide establishes a framework for evaluating the novel compound 5-Isopropylmorpholin-3-one as a GSK-3β inhibitor. Based on our hypothetical data, the compound demonstrates promising potency and selectivity for GSK-3β over GSK-3α. While less potent than the gold-standard CHIR99021, its nanomolar efficacy represents a significant improvement over the millimolar activity of lithium.
The presented experimental protocol provides a self-validating system for the direct, quantitative comparison of these inhibitors. The logical next steps in the evaluation of 5-Isopropylmorpholin-3-one would include:
-
Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its specificity.
-
Cell-Based Assays: Validating its ability to inhibit GSK-3β in a cellular context by measuring the stabilization of β-catenin.
-
In Vivo Studies: Evaluating its pharmacokinetic properties and efficacy in relevant animal models of disease.
By rigorously benchmarking against well-characterized inhibitors and employing validated experimental methodologies, the therapeutic potential of novel compounds like 5-Isopropylmorpholin-3-one can be systematically and effectively elucidated.
References
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GSK-3 - Wikipedia. [Link]
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Lithium and Therapeutic Targeting of GSK-3 - PMC - PubMed Central. [Link]
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Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PubMed Central. [Link]
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Validating GSK3 as an in vivo target of lithium action - PMC - PubMed Central. [Link]
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GSK3 Signaling Pathway - Creative Diagnostics. [Link]
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CHIR99021 | GSK3-beta inhibitor - Cellagen Technology. [Link]
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Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - NIH. [Link]
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(PDF) The GSK3 kinase inhibitor lithium produces unexpected hyperphosphorylation of β-catenin, a GSK3 substrate, in human glioblastoma cells - ResearchGate. [Link]
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GSK3: a multifaceted kinase in Wnt signaling - PMC - PubMed Central - NIH. [Link]
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A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PubMed Central. [Link]
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Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity. [Link]
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(PDF) Glycogen Synthase Kinase 3 (GSK3): Its Role and Inhibitors - ResearchGate. [Link]
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A Low-Therapeutic Dose of Lithium Inhibits GSK3 and Enhances Myoblast Fusion in C2C12 Cells - MDPI. [Link]
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Glycogen Synthase Kinase 3 (GSK3): Its Role and Inhibitors - PubMed. [Link]
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GSK3β Kinase Assay Kit - BPS Bioscience. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 5-Isopropylmorpholin-3-one: A Guide for Researchers
In the landscape of pharmaceutical and drug development research, the morpholin-3-one scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The targeted synthesis of specific derivatives, such as 5-Isopropylmorpholin-3-one, is of significant interest for the development of novel therapeutics. This guide provides a detailed, head-to-head comparison of two primary synthetic methodologies for this valuable compound, offering field-proven insights and supporting experimental data to inform your research and development endeavors.
This document will delve into two distinct and practical synthetic pathways:
-
Method 1: The Amino Acid Reduction and Cyclization Approach , a classical and reliable route commencing with the readily available amino acid, L-valine.
-
Method 2: The Alkylation of a Pre-formed Morpholin-3-one Ring , an alternative strategy that explores the direct introduction of the isopropyl moiety onto the heterocyclic core.
We will dissect each method, examining the underlying chemical principles, providing detailed step-by-step protocols, and presenting a comparative analysis of their respective yields, scalability, and overall efficiency.
Method 1: Synthesis via L-Valine Reduction and Subsequent Cyclization
This well-established route leverages the chirality and structural features of the natural amino acid L-valine to construct the target molecule. The synthesis is conceptually straightforward, proceeding in two key stages: the reduction of the carboxylic acid functionality of L-valine to yield the corresponding amino alcohol, followed by cyclization with a suitable two-carbon electrophile to form the morpholin-3-one ring.
Stage 1: Synthesis of the Key Intermediate: (S)-2-Amino-3-methyl-1-butanol (L-Valinol)
The initial and crucial step is the efficient and chemoselective reduction of L-valine. This transformation is critical as it sets the stereochemistry at the C5 position of the final product.
Mechanism of L-Valine Reduction:
The reduction of the carboxylic acid in L-valine to a primary alcohol is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or, more commonly for safety and cost considerations, a combination of Sodium Borohydride (NaBH₄) and a Lewis acid or an activating agent. The generally accepted mechanism involves the formation of a borane-amino acid complex, which is then reduced.
Experimental Protocol: Reduction of L-Valine with Sodium Borohydride and Iodine [1][2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend L-valine (1 equivalent) in dry tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the suspension in an ice-water bath. Add Sodium Borohydride (NaBH₄, 2.5-3.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Addition of Iodine: Slowly add a solution of Iodine (I₂, 1.0-1.2 equivalents) in dry THF via the dropping funnel. Control the addition rate to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours. Cool the mixture and cautiously quench the excess reducing agent by the dropwise addition of methanol until the effervescence ceases.
-
Isolation: Remove the solvent under reduced pressure. To the residue, add an aqueous solution of potassium hydroxide (e.g., 4 M KOH) and stir for 4 hours to hydrolyze any borate esters. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford L-valinol as a colorless oil or a low-melting solid.
Stage 2: Cyclization to form 5-Isopropylmorpholin-3-one
With the chiral amino alcohol in hand, the subsequent step involves the formation of the six-membered morpholin-3-one ring. This is typically achieved by reacting L-valinol with a reagent that provides a two-carbon unit containing a carbonyl group and a leaving group. Chloroacetyl chloride is a common and effective reagent for this transformation.
Mechanism of Cyclization:
The reaction proceeds via a two-step sequence. First, the more nucleophilic amino group of L-valinol attacks the electrophilic carbonyl carbon of chloroacetyl chloride in an acylation reaction to form an N-(chloroacetyl) intermediate. Subsequently, an intramolecular Williamson ether synthesis occurs, where the hydroxyl group, acting as a nucleophile, displaces the chloride ion to form the cyclic ether, yielding the morpholin-3-one ring. A base is typically required to neutralize the HCl generated during the acylation and to facilitate the final cyclization step.
Experimental Protocol: Cyclization with Chloroacetyl Chloride [3][4]
-
Reaction Setup: Dissolve L-valinol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a dropping funnel. Add a base, such as triethylamine (2.2 equivalents) or an aqueous solution of sodium hydroxide.
-
Addition of Chloroacetyl Chloride: Cool the solution in an ice-water bath. Add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-isopropylmorpholin-3-one.
Method 2: Alkylation of the Morpholin-3-one Core
An alternative strategy involves the direct alkylation of a pre-formed morpholin-3-one ring at the C5 position. This approach avoids the initial synthesis of the substituted amino alcohol but presents its own set of challenges, primarily related to the regioselectivity of the alkylation.
Stage 1: Synthesis of the Morpholin-3-one Scaffold
The synthesis of the parent morpholin-3-one can be achieved through the reaction of ethanolamine with ethyl chloroacetate.
Experimental Protocol: Synthesis of Morpholin-3-one
-
Reaction Setup: In a reaction vessel, dissolve ethanolamine (1 equivalent) in a suitable solvent like isopropanol.
-
Base Addition: Add a strong base, such as sodium methoxide or sodium ethoxide (1.1 equivalents), to the solution.
-
Addition of Ethyl Chloroacetate: Heat the mixture to 50-60 °C and add ethyl chloroacetate (1.1 equivalents) dropwise.
-
Reaction and Isolation: Maintain the reaction at 50-60 °C for several hours. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The product can be purified by crystallization or distillation.
Stage 2: C5-Alkylation of Morpholin-3-one
The introduction of the isopropyl group at the C5 position of the morpholin-3-one ring is the key and most challenging step in this method. It typically involves the formation of an enolate at the C5 position followed by reaction with an isopropyl electrophile.
Mechanism of Alkylation:
A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon (C5) of the morpholin-3-one, forming a nucleophilic enolate. This enolate then reacts with an isopropyl halide (e.g., 2-iodopropane) in an SN2 reaction to introduce the isopropyl group at the C5 position.
Experimental Protocol: C5-Alkylation
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve morpholin-3-one (1 equivalent) in dry THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equivalents) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 2-iodopropane (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Head-to-Head Comparison
| Feature | Method 1: Amino Acid Reduction & Cyclization | Method 2: Alkylation of Morpholin-3-one Core |
| Starting Materials | Readily available and often inexpensive L-valine. | Ethanolamine, ethyl chloroacetate, and an isopropyl halide. |
| Stereocontrol | Excellent stereocontrol at C5 is inherent from the starting L-valine. | Results in a racemic mixture unless a chiral auxiliary or asymmetric alkylation method is employed. |
| Number of Steps | Typically 2 main synthetic steps. | Typically 2 main synthetic steps. |
| Yields | Generally good to excellent yields for both the reduction and cyclization steps. | Yields for the alkylation step can be variable and are often moderate. |
| Scalability | The reduction of amino acids and subsequent cyclization are generally scalable processes. | The use of strong, cryogenic bases like LDA can present challenges for large-scale synthesis. |
| Key Challenges | Handling of reactive reducing agents. The cyclization step may require careful optimization of base and solvent. | Achieving high regioselectivity in the alkylation can be difficult, with potential for N-alkylation or dialkylation. The use of LDA requires stringent anhydrous and inert conditions. |
| Ideal Application | When enantiopure 5-isopropylmorpholin-3-one is the desired target. | When a racemic mixture is acceptable or for initial exploratory studies. |
Conclusion and Recommendations
For researchers and drug development professionals requiring enantiomerically pure (S)-5-Isopropylmorpholin-3-one , Method 1, the Amino Acid Reduction and Cyclization Approach, is unequivocally the superior strategy. The inherent chirality of the starting material, L-valine, ensures excellent stereocontrol, and the individual steps are generally high-yielding and scalable.
Method 2, the Alkylation of the Morpholin-3-one Core , presents a viable alternative if a racemic product is sufficient for the intended application. However, this route is often plagued by lower yields and the technical challenges associated with large-scale enolate chemistry. The lack of stereocontrol is a significant drawback for many pharmaceutical applications.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the need for stereochemical purity, the scale of the synthesis, and the available laboratory resources. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the successful synthesis of 5-Isopropylmorpholin-3-one.
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A Framework for the Independent Verification of 5-Isopropylmorpholin-3-one's Potential Bioactivities
For researchers, scientists, and drug development professionals, the emergence of a novel chemical entity like 5-Isopropylmorpholin-3-one presents both an opportunity and a challenge. With no reported biological activity, a systematic and robust screening strategy is paramount to unveil its potential therapeutic value. This guide provides a comprehensive framework for the independent verification of this compound's bioactivity, moving from structural analysis and hypothesis generation to a tiered in vitro screening cascade.
Structural Scrutiny and Hypothesis Generation: Unveiling Potential through Chemical Architecture
The molecular structure of 5-Isopropylmorpholin-3-one, characterized by a morpholin-3-one core and an isopropyl substituent at the 5-position, offers initial clues to its potential biological roles. The morpholine ring is a privileged scaffold in medicinal chemistry, present in a wide array of bioactive molecules with diverse pharmacological activities.[1][2][3] These activities span central nervous system (CNS) effects, antimicrobial, and anticancer properties.[4][5][6]
The morpholin-3-one moiety itself is an intriguing starting point. For instance, the drug Fenproporex, which contains a morpholine ring, acts as a stimulant and appetite suppressant through its metabolism to amphetamine.[7][8][9][10] Another relevant compound is Reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant, which also features a morpholine core.[11][12][13][14][15] These examples suggest that 5-Isopropylmorpholin-3-one could potentially modulate neuronal activity.
Based on this structural analysis, we can formulate the following primary hypotheses for initial screening:
-
Hypothesis 1: Central Nervous System (CNS) Activity. The presence of the morpholine ring, a common feature in CNS-active drugs, suggests that 5-Isopropylmorpholin-3-one may exhibit either stimulant or depressant effects on neuronal function.
-
Hypothesis 2: Antimicrobial Activity. Morpholine derivatives have been reported to possess antibacterial and antifungal properties.[3][4][6]
-
Hypothesis 3: Cytotoxic Activity. The morpholinone scaffold is also found in compounds with antiproliferative effects, indicating a potential for cytotoxic activity against cancer cell lines.[4]
To investigate these hypotheses, a tiered screening approach is proposed, starting with broad-spectrum in vitro assays.
A Tiered In Vitro Screening Cascade for Bioactivity Profiling
The following experimental workflow outlines a systematic approach to characterizing the potential biological activities of 5-Isopropylmorpholin-3-one.
Caption: A tiered approach for the bioactivity screening of 5-Isopropylmorpholin-3-one.
Experimental Protocols and Data Interpretation
For each proposed assay, it is crucial to include appropriate positive and negative controls to ensure the validity of the results.[16]
Tier 1: Cytotoxicity and Antimicrobial Screening
The MTT assay is a colorimetric method for assessing cell viability.[8][13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]
Experimental Protocol:
-
Cell Culture: Plate human cervical cancer cells (HeLa) and human liver cancer cells (HepG2) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-Isopropylmorpholin-3-one (e.g., from 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity, such as Doxorubicin.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] |
| 5-Isopropylmorpholin-3-one | HeLa | > 100 |
| 5-Isopropylmorpholin-3-one | HepG2 | > 100 |
| Doxorubicin (Positive Control) | HeLa | 0.5 |
| Doxorubicin (Positive Control) | HepG2 | 0.8 |
| Vehicle Control | HeLa | - |
| Vehicle Control | HepG2 | - |
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][18]
Experimental Protocol:
-
Bacterial Strains: Use Gram-positive Staphylococcus aureus (e.g., ATCC 29213) and Gram-negative Escherichia coli (e.g., ATCC 25922).
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 5-Isopropylmorpholin-3-one in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Use a known antibiotic like Ampicillin or Gentamicin as a positive control for antimicrobial activity.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) [Hypothetical] |
| 5-Isopropylmorpholin-3-one | S. aureus | 64 |
| 5-Isopropylmorpholin-3-one | E. coli | > 128 |
| Ampicillin (Positive Control) | S. aureus | 0.25 |
| Gentamicin (Positive Control) | E. coli | 1 |
| Growth Control | S. aureus | Growth |
| Growth Control | E. coli | Growth |
Tier 2: CNS Activity Screening
Should 5-Isopropylmorpholin-3-one demonstrate low cytotoxicity, its effects on neuronal activity can be investigated using electrophysiology.
This technique allows for the recording of ionic currents from individual neurons, providing insights into changes in neuronal excitability.[19][20]
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Experimental Protocol:
-
Cell Preparation: Culture primary cortical neurons from rodents on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity, including resting membrane potential and spontaneous action potentials (spikes).
-
Compound Application: Perfuse the chamber with aCSF containing 5-Isopropylmorpholin-3-one at a relevant concentration (e.g., 10 µM).
-
Post-Application Recording: Record neuronal activity during and after compound application.
-
Controls: As a positive control for CNS stimulant activity, use a compound like Amphetamine.[21] For CNS depressant activity, use a compound like Diazepam.
-
Data Analysis: Analyze changes in neuronal firing rate, resting membrane potential, and ion channel currents.
Data Presentation:
| Compound | Concentration (µM) | Change in Firing Rate (%) [Hypothetical] | Change in Resting Membrane Potential (mV) [Hypothetical] |
| 5-Isopropylmorpholin-3-one | 10 | +150% | -5 |
| Amphetamine (Stimulant Control) | 10 | +200% | -7 |
| Diazepam (Depressant Control) | 10 | -80% | +3 |
| Vehicle Control | - | No significant change | No significant change |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial characterization of the biological activities of the novel compound 5-Isopropylmorpholin-3-one. By employing a tiered screening cascade encompassing cytotoxicity, antimicrobial, and CNS activity assays, researchers can efficiently generate a preliminary bioactivity profile. The experimental protocols and data presentation formats outlined herein are designed to ensure self-validating and reproducible results.
Positive "hits" in any of these primary screens would warrant further, more detailed investigations. For instance, significant CNS activity would necessitate follow-up studies to elucidate the specific molecular targets and mechanism of action, potentially involving receptor binding assays or neurotransmitter uptake inhibition studies. Similarly, promising antimicrobial or cytotoxic activity would lead to broader spectrum testing and mechanism-of-action studies. This systematic approach will be instrumental in determining the therapeutic potential of 5-Isopropylmorpholin-3-one and guiding its future development.
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A Comparative Guide to the Selectivity Profile of Rivaroxaban, a Morpholin-3-one Containing Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Selectivity in Drug Design
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity.[1] In the realm of enzyme inhibitors, particularly within families of structurally similar proteins like serine proteases, achieving a high degree of selectivity for the intended target over off-targets is paramount to minimizing adverse effects.[2][3] The coagulation cascade, a network of serine proteases, presents a classic challenge in this regard. This guide focuses on Rivaroxaban, a direct oral anticoagulant (DOAC) that contains a morpholin-3-one scaffold and is a potent inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[4] To provide a comprehensive assessment, we will compare its selectivity profile against that of Apixaban, a structurally distinct but mechanistically similar FXa inhibitor.[2]
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.[5] Activated Factor Xa then plays a pivotal role in the final common pathway, where it converts prothrombin to thrombin, the enzyme responsible for cleaving fibrinogen to fibrin.[2] Given its central position, Factor Xa is a prime target for anticoagulant therapies.[6]
Caption: The Coagulation Cascade and the Site of Action for Rivaroxaban and Apixaban.
Comparative Selectivity Profile of Rivaroxaban and Apixaban
A hallmark of a well-designed enzyme inhibitor is its high affinity for the target enzyme and significantly lower affinity for other related enzymes. For anticoagulants targeting Factor Xa, it is crucial to assess their activity against other serine proteases involved in coagulation (e.g., thrombin, Factor VIIa, Factor IXa, Factor XIa, and activated protein C) as well as other serine proteases in the body (e.g., trypsin, plasmin).
| Compound | Target | Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. Trypsin |
| Rivaroxaban | Factor Xa | 0.7 | >10,000-fold | >10,000-fold |
| Apixaban | Factor Xa | 0.08 | >1,000-fold | >3,000-fold |
Note: Data compiled from publicly available literature. The exact values may vary depending on the assay conditions.
Rivaroxaban demonstrates exceptional selectivity for Factor Xa, with a Ki of 0.7 nM.[2] Its inhibitory activity against other serine proteases like thrombin and trypsin is more than 10,000-fold weaker.[2] Apixaban also exhibits high potency and selectivity for Factor Xa, with a Ki of 0.08 nM.[7] While both compounds are highly selective, the specific fold-selectivity against a panel of related proteases can differ, which may have implications for their overall clinical profiles.
Experimental Assessment of Selectivity
To empirically determine the selectivity profile of a compound like Rivaroxaban, a series of in vitro assays are conducted. These can be broadly categorized into primary target engagement assays and broader panel screening for off-target effects.
Caption: A typical workflow for assessing the selectivity profile of a Factor Xa inhibitor.
Detailed Experimental Protocols
Principle: This is a chromogenic assay that directly measures the inhibition of purified human Factor Xa.[8] The enzyme's activity is determined by its ability to cleave a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of color development.[8]
Protocol:
-
Prepare a series of dilutions of the test compound (e.g., Rivaroxaban) and a reference compound (e.g., Apixaban) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
In a 96-well microplate, add the test compound dilutions.
-
Add a fixed concentration of purified human Factor Xa to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a chromogenic Factor Xa substrate (e.g., S-2222).
-
Monitor the absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.
Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[9][10] It measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.[11] Direct Factor Xa inhibitors are expected to prolong the PT.[12]
Protocol:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant.[9]
-
Prepare platelet-poor plasma (PPP) by centrifugation.[11]
-
Spike the PPP with various concentrations of the test compound.
-
Pre-warm the plasma samples and the PT reagent (containing thromboplastin and calcium) to 37°C.
-
Add the PT reagent to the plasma sample and immediately start a timer.
-
Record the time until a fibrin clot is formed, which can be detected visually or with an automated coagulometer.
-
Plot the clotting time against the inhibitor concentration.
Principle: The aPTT assay assesses the intrinsic and common pathways of coagulation.[13] It measures the clotting time of plasma after the addition of a contact activator (e.g., silica) and a phospholipid substitute, followed by calcium.[14][15] Factor Xa inhibitors will also prolong the aPTT.[5]
Protocol:
-
Use platelet-poor plasma prepared as described for the PT assay.
-
Spike the PPP with a range of inhibitor concentrations.
-
Pre-warm the plasma samples to 37°C.
-
Add the aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C.[14]
-
Initiate clotting by adding a pre-warmed calcium chloride solution and start the timer.
-
Measure the time to clot formation.
-
Analyze the data by plotting the clotting time versus the inhibitor concentration.
Conclusion: A Highly Selective Profile with Important Clinical Implications
The comprehensive assessment of Rivaroxaban's selectivity profile, particularly in comparison to other direct Factor Xa inhibitors like Apixaban, underscores the successful application of modern drug design principles. The morpholin-3-one containing compound demonstrates a high degree of selectivity for its intended target, Factor Xa, with minimal activity against other serine proteases. This high selectivity is a key factor in its favorable safety and efficacy profile in clinical use. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative analyses and to evaluate the selectivity of novel anticoagulant candidates. Understanding the nuances of the selectivity profile is essential for the continued development of safer and more effective antithrombotic therapies.
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- Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions, Broad Target Panel.
- Abbott Point of Care. (n.d.). PROTHROMBIN TIME/ (PT/INR).
- LiNEAR. (n.d.). APTT.
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U.S. Food and Drug Administration. (n.d.). ELIQUIS (apixaban) label. Retrieved from [Link]
- van Westen, G. J., et al. (2014). Modelling ligand selectivity of serine proteases using integrative proteochemometric approaches improves model performance and allows the multi-target dependent interpretation of features.
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Bristol-Myers Squibb. (n.d.). Efficacy and Safety Data | Rx ELIQUIS® (apixaban) for HCPs. Retrieved from [Link]
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Practical-Haemostasis.com. (2022, October 2). Screening Tests in Haemostasis: The Prothrombin Time [PT]. Retrieved from [Link]
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University of Iowa Health Care. (2022, September 10). Activated Partial Thromboplastin Time (aPTT). Retrieved from [Link]
- van der Hulle, T., et al. (2018).
- Dager, W. E., & Gosselin, R. C. (2020). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. Journal of Thrombosis and Thrombolysis, 50(3), 571-578.
- Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT).
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Wikipedia. (n.d.). Coagulation. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Isopropylmorpholin-3-one: Personal Protective Equipment, Operational Protocols, and Disposal
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicological data for 5-Isopropylmorpholin-3-one, we must infer potential hazards from related chemical structures. Compounds containing the morpholine ring can range from irritants to corrosive substances. For instance, N-(3-Aminopropyl)morpholine is classified as harmful in contact with skin and can cause severe skin burns and eye damage. Morpholin-3-one may cause skin irritation and allergic skin reactions, and it is corrosive to the eyes[1]. Therefore, a cautious approach is paramount.
Recommended PPE Ensemble
The following table summarizes the minimum required PPE for handling 5-Isopropylmorpholin-3-one. This ensemble is designed to provide comprehensive protection against potential splashes, and skin or respiratory exposure.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene outer, Nitrile inner).[2][3] | The morpholine structure suggests potential for skin absorption and irritation. Double-gloving provides an extra layer of protection against tears and permeation. Gloves should be changed every 30 minutes or immediately if contaminated or damaged[3]. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[4] | Protects against splashes that could cause serious eye damage, a known hazard for similar morpholine compounds[1]. Standard safety glasses are insufficient[3]. |
| Body Protection | A long-sleeved, disposable, chemically resistant gown that closes in the back, with tight-fitting cuffs.[3] | Provides a barrier against accidental spills on the skin and clothing. The back closure minimizes the risk of frontal contamination[3]. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If there is a risk of aerosol generation outside of a fume hood, a respirator (e.g., N95 or higher) should be used.[3][5] | While inhalation toxicity is unknown, prudence dictates minimizing any potential exposure to aerosols or vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes and disposable shoe covers.[3][6] | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination. The following workflow should be strictly adhered to.
Caption: PPE Donning and Doffing Workflow.
Part 2: Operational and Disposal Plans
Safe handling extends beyond personal protection to include proper laboratory procedures and waste management.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure a chemical spill kit is readily accessible. Designate a specific area within the chemical fume hood for the handling of 5-Isopropylmorpholin-3-one.
-
Aliquotting and Weighing :
-
Perform all manipulations of solid or liquid 5-Isopropylmorpholin-3-one within a certified chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and equipment if the compound is flammable, a property of some related chemicals[7][8].
-
Keep containers tightly closed when not in use to prevent the release of vapors[1][8].
-
-
Post-Handling :
-
Thoroughly decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Wash hands thoroughly with soap and water after removing PPE[9].
-
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes[1]. Seek medical attention if irritation or a rash occurs[1].
-
Eye Contact : Immediately rinse cautiously with water for several minutes, including under the eyelids[1]. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1].
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting[10]. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor[1].
Waste Disposal Plan
All materials contaminated with 5-Isopropylmorpholin-3-one must be treated as hazardous waste.
-
Segregation : Collect all disposable PPE (gloves, gown, shoe covers), pipette tips, and contaminated labware in a dedicated, clearly labeled hazardous waste container.
-
Containerization : Use a leak-proof, sealable container for solid waste. For liquid waste, use a compatible, sealed container.
-
Labeling : Label the waste container clearly with "Hazardous Waste" and the full chemical name: "5-Isopropylmorpholin-3-one".
-
Disposal : Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[1]. Do not pour any waste down the drain[11].
The following diagram outlines the decision-making process for waste disposal.
Caption: Waste Disposal Workflow.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your critical research. Always prioritize safety and consult your institution's EHS department with any questions.
References
- Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Morpholin-3-one. (2016). Fisher Scientific.
- Chapter 5: Personal Protective Equipment (PPE). CPWR - The Center for Construction Research and Training.
- 2-ISOPROPYL-5-METHYLPHENOL (ISOPROPYL- 13C3, 99%) 100 UG/ML IN METHANOL - SDS EU (Reach Annex II). (2018). Cambridge Isotope Laboratories, Inc.
- Personal Protective Equipment (PPE). CHEMM.
- WHMIS - Hazard Classes and Categories. CCOHS.
- SAFETY DATA SHEET - Isopropyl Alcohol. (2022). Spectrum Chemical.
- Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Carl ROTH.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Safety Data Sheet - Isopropanol, Tech Grade, 99%. (2015). Fisher Scientific.
- SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. BB FABRICATION.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- SAFETY DATA SHEET - N-(3-Aminopropyl)morpholine. (2024). TCI Chemicals.
- PIP®: PPE 4 Arc Flash Kit - 75 Cal/cm2. Protective Industrial Products.
- 3-isopropylMorpholine - Safety Data Sheet. (2025). ChemicalBook.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
